molecular formula C18H18O5 B3030361 15,16-Dihydrotanshindiol C

15,16-Dihydrotanshindiol C

Cat. No.: B3030361
M. Wt: 314.3 g/mol
InChI Key: HSWJBFKCVPRBJO-GNGYTGERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15,16-Dihydrotanshindiol C, also known as this compound, is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.11542367 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWJBFKCVPRBJO-GNGYTGERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15,16-Dihydrotanshinone I: Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15,16-dihydrotanshinone I, a bioactive diterpenoid predominantly isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). While also referred to in some commercial contexts as 15,16-Dihydrotanshindiol C, the scientific literature predominantly uses the former nomenclature. This document details its discovery, natural origin, and key biological activities, with a focus on its anti-thrombin, anticancer, and anti-inflammatory properties. Detailed experimental protocols for its isolation, purification, and biological evaluation are provided, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates the signaling pathways modulated by 15,16-dihydrotanshinone I through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

15,16-dihydrotanshinone I is a lipophilic abietane diterpenoid, a class of chemical compounds that are major active constituents of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The compound is characterized by its unique chemical structure, which is the basis for its diverse pharmacological activities. This guide will delve into the technical aspects of its discovery, its biological source, and the experimental methodologies used to investigate its therapeutic potential.

Discovery and Origin

Natural Source

The primary natural source of 15,16-dihydrotanshinone I is the dried root of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2][3] This medicinal herb, commonly known as Danshen, is native to China and Japan, and its use in traditional medicine dates back centuries, primarily for conditions related to blood circulation.[2][3]

Initial Identification

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₈H₁₄O₃
Molar Mass 278.307 g·mol⁻¹
CAS Number 87205-99-0
Appearance Red powder
Solubility Soluble in DMSO[1]

Biological Activities and Quantitative Data

15,16-dihydrotanshinone I has demonstrated a range of biological activities, with significant findings in the areas of anticoagulation, cancer, and inflammation. The following table summarizes the key quantitative data from various studies.

Biological ActivityCell Line / ModelIC₅₀ / EC₅₀Reference
Thrombin Inhibition In vitro enzymatic assay29.39 µM[5]
Anticancer Human hepatocellular carcinoma (SK-HEP-1)~5 µg/mL (SRB assay)[1]
Human promyelocytic leukemia (HL-60)~0.51 µg/mL (MTT assay)[6]
Human breast adenocarcinoma (MCF-7)Not specified[7]
Human breast adenocarcinoma (MDA-MB-231)Not specified[7]
Papillary thyroid cancer (BCPAP)>35% reduction in viability at 1.5 µM[8]
Anti-inflammatory IgE-Ag stimulated mouse bone marrow-derived mast cells (BMMCs)~20 µM (inhibited degranulation by ~90%)[9]

Experimental Protocols

Extraction and Isolation of Tanshinones from Salvia miltiorrhiza

This protocol provides a general method for the extraction and purification of tanshinones, including 15,16-dihydrotanshinone I, from the roots of Salvia miltiorrhiza.

5.1.1. Extraction

  • Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.[10]

  • Solvent Extraction: The powdered root material is extracted with an appropriate organic solvent. Common methods include:

    • Reflux Extraction: The powder is refluxed with a solvent such as ethyl acetate.[11]

    • Ultrasonic-Assisted Extraction (UAE): The sample is mixed with a solvent (e.g., water with 5% w/v lecithin) and subjected to ultrasonic extraction at room temperature for approximately 40 minutes.[10][12]

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.[10]

5.1.2. Purification

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases.[13]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of tanshinones. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v), can be used.[11]

  • High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for the final purification and quantification of 15,16-dihydrotanshinone I. A typical HPLC system would utilize a C18 column with a gradient elution of acetonitrile and water containing a small percentage of acetic acid.[10][12]

Thrombin Activity Assay (Chromogenic Substrate Method)

This protocol is based on the general principles of chromogenic thrombin activity assays and is adapted from descriptions in the literature.[14][15][16][17][18]

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, such as Tris-HCl with NaCl and PEG 6000, is prepared.

    • Thrombin Solution: A stock solution of human α-thrombin is prepared in the assay buffer.

    • Chromogenic Substrate: A thrombin-specific chromogenic substrate (e.g., S-2238) is dissolved in the assay buffer.

    • Test Compound: 15,16-dihydrotanshinone I is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations with the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the thrombin solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of thrombin inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[2][3][19][20]

  • Cell Seeding: Seed the desired cancer cell line (e.g., SK-HEP-1, HL-60) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 15,16-dihydrotanshinone I for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

15,16-dihydrotanshinone I exerts its biological effects by modulating several key signaling pathways.

Anticancer Activity

In cancer cells, 15,16-dihydrotanshinone I has been shown to induce apoptosis and inhibit proliferation through multiple mechanisms.

  • AMPK/Akt/mTOR Pathway: It activates AMP-activated protein kinase (AMPK) while downregulating the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]

  • MAPK Pathway: The compound suppresses the phosphorylation of ERK1/2 and p38 MAPK, components of the mitogen-activated protein kinase pathway involved in cell growth and differentiation.[1]

  • JNK/FasL Pathway: In leukemia cells, it induces apoptosis through the activation of the JNK signaling pathway and subsequent upregulation of the Fas ligand (FasL).[6]

  • Endoplasmic Reticular (ER) Stress: It can induce ER stress, leading to apoptosis in prostate cancer cells.[21][22]

  • Wnt/β-catenin Pathway: In papillary thyroid cancer, it has been shown to downregulate the Wnt signaling pathway.[8]

  • EGFR Pathway: It may exert its anti-proliferative effects in hepatocellular carcinoma by targeting the epidermal growth factor receptor (EGFR) pathway.[23]

  • Nrf2 Pathway: It has been found to protect against ischemic stroke by inhibiting ferroptosis via the activation of the Nrf2 pathway.[24]

anticancer_pathways cluster_ampk AMPK/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_jnk JNK/FasL Pathway DHTS 15,16-dihydrotanshinone I AMPK AMPK DHTS->AMPK Activates MAPK ERK / p38 DHTS->MAPK Inhibits JNK JNK DHTS->JNK Activates Akt_mTOR Akt/mTOR AMPK->Akt_mTOR Inhibits Proliferation1 Cell Proliferation (Inhibition) Akt_mTOR->Proliferation1 Proliferation2 Cell Proliferation (Inhibition) MAPK->Proliferation2 FasL FasL JNK->FasL Apoptosis Apoptosis FasL->Apoptosis

Anticancer signaling pathways of 15,16-dihydrotanshinone I.
Anti-inflammatory Activity

In the context of allergic inflammation, 15,16-dihydrotanshinone I has been shown to inhibit the degranulation of mast cells.

  • Syk-dependent Pathway: It suppresses the activation of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI) in mast cells. This inhibition prevents the subsequent release of inflammatory mediators.[9]

anti_inflammatory_pathway DHTS 15,16-dihydrotanshinone I Syk Syk DHTS->Syk Inhibits IgE_Ag IgE + Antigen FceRI FcεRI IgE_Ag->FceRI Activates FceRI->Syk Downstream Downstream Signaling Syk->Downstream Degranulation Mast Cell Degranulation Downstream->Degranulation

Anti-inflammatory signaling pathway of 15,16-dihydrotanshinone I in mast cells.
Experimental Workflow for Discovery and Evaluation

The discovery and evaluation of bioactive compounds like 15,16-dihydrotanshinone I follow a systematic workflow.

experimental_workflow cluster_extraction Extraction & Isolation cluster_evaluation Biological Evaluation Plant Salvia miltiorrhiza (Danshen) Extraction Solvent Extraction Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification DHTS 15,16-dihydrotanshinone I Purification->DHTS Bioassays Biological Assays (e.g., Thrombin Inhibition, MTT) DHTS->Bioassays Data_Analysis Data Analysis (IC50 determination) Bioassays->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Data_Analysis->Mechanism_Studies

General experimental workflow for the discovery and evaluation of 15,16-dihydrotanshinone I.

Conclusion

15,16-dihydrotanshinone I, a key bioactive compound from Salvia miltiorrhiza, exhibits significant therapeutic potential as an anticoagulant, anticancer, and anti-inflammatory agent. This technical guide has provided a detailed overview of its discovery, origin, and biological activities, supported by quantitative data and experimental protocols. The elucidation of its mechanisms of action, particularly its modulation of critical signaling pathways, offers a solid foundation for further research and development of this promising natural product into a therapeutic agent. The information compiled herein serves as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery.

References

Unveiling 15,16-Dihydrotanshindiol C: A Technical Guide to its Natural Source and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified within the renowned medicinal plant, Salvia miltiorrhiza Bunge, also known as Danshen. This plant has a long history of use in traditional Chinese medicine, particularly for cardiovascular ailments. This technical guide provides a comprehensive overview of the natural sourcing of this compound, methodologies for the extraction and analysis of related diterpenoids from Salvia miltiorrhiza, and an exploration of its known biological activity as a thrombin inhibitor. Due to the limited specific quantitative data and experimental protocols for this compound in publicly available scientific literature, this guide also presents established methods for similar tanshinone compounds as a practical reference for researchers.

Natural Source: Salvia miltiorrhiza

The primary and currently known natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). This perennial plant is a member of the Lamiaceae family and is widely cultivated in China and other parts of Asia. The major bioactive constituents of Salvia miltiorrhiza are broadly classified into two categories: the lipophilic diterpenoid quinones known as tanshinones, and the hydrophilic phenolic acids. This compound belongs to the tanshinone family.

While numerous studies have quantified the major tanshinones like tanshinone IIA, cryptotanshinone, and tanshinone I in Salvia miltiorrhiza, specific quantitative data for this compound remains scarce in the current body of scientific literature. The concentration of tanshinones in the plant can be influenced by various factors including the plant's genetic strain, geographical origin, cultivation conditions, and post-harvest processing.

Table 1: Major Diterpenoids Quantified in Salvia miltiorrhiza Root

CompoundTypical Concentration Range (mg/g of dried root)Analytical MethodReference
Tanshinone IIA0.1 - 5.0HPLC-MS/MS, UPLC-MS/MS[1][2][3]
Cryptotanshinone0.1 - 3.0HPLC-MS/MS, UPLC-MS/MS[1][2][3]
Tanshinone I0.05 - 1.5HPLC-MS/MS, UPLC-MS/MS[1][2][3]
Dihydrotanshinone I0.05 - 1.0HPLC-MS/MS, UPLC-MS/MS[1][2][3]
This compound Data not available in cited literature --

Note: The concentration ranges are approximate and can vary significantly.

Experimental Protocols

General Extraction and Isolation of Diterpenoids from Salvia miltiorrhiza

This protocol outlines a general procedure for the extraction and preparative isolation of diterpenoids, which would include this compound.

Objective: To obtain a crude extract enriched with diterpenoids from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried and powdered roots of Salvia miltiorrhiza

  • Ethanol (95%)

  • n-Hexane

  • Rotary evaporator

  • High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

  • Extraction: The powdered roots of Salvia miltiorrhiza are extracted with a solution of ethanol and n-hexane (1:1, v/v) to isolate the lipophilic diterpenoids.[4]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude diterpenoid extract.[4]

  • Purification: The crude extract is then subjected to preparative High-Speed Counter-Current Chromatography (HSCCC) for the separation and purification of individual diterpenoid compounds.[4] A two-phase solvent system, such as n-hexane-ethanol-water, is employed in a stepwise elution process to yield purified fractions of various tanshinones.[4]

Quantification of Diterpenoids by HPLC-MS/MS

This protocol describes a general method for the quantitative analysis of tanshinones, which can be optimized for this compound once a reference standard is available.

Objective: To quantify the concentration of diterpenoids in an extract of Salvia miltiorrhiza.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 HPLC column

Procedure:

  • Sample Preparation: A known weight of the dried Salvia miltiorrhiza extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.

  • Chromatographic Separation: The sample is injected into the HPLC system. The diterpenoids are separated on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% acetic acid) and an organic solvent like methanol or acetonitrile.[2]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The quantification is performed in the Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity.[1] For each compound, a specific precursor ion ([M+H]+) and one or more product ions are monitored.

Biological Activity and Signaling Pathways

This compound has been identified as a thrombin inhibitor. Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade.

Thrombin Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to stop bleeding. Thrombin (Factor IIa) is the final enzyme in this cascade, responsible for converting fibrinogen to fibrin. Inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.

While the precise mechanism of thrombin inhibition by this compound has not been elucidated in detail, it is proposed to act as a direct thrombin inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the isolation of diterpenoids and the coagulation cascade with the point of thrombin inhibition.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Quantification start Dried Salvia miltiorrhiza Root Powder extraction Solvent Extraction (e.g., Ethanol/n-Hexane) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Diterpenoid Extract concentration->crude_extract purification High-Speed Counter-Current Chromatography (HSCCC) crude_extract->purification sample_prep Sample Preparation crude_extract->sample_prep isolated_compound Isolated this compound purification->isolated_compound hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms quant_data Quantitative Data hplc_ms->quant_data

Caption: General experimental workflow for the isolation and quantification of diterpenoids.

coagulation_cascade cluster_pathways Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_inhibition Inhibition XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TissueFactor Tissue Factor VII Factor VII TissueFactor->VII VII->X Prothrombin Prothrombin (Factor II) X->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Inhibition

Caption: Simplified coagulation cascade showing the point of thrombin inhibition.

Conclusion and Future Directions

This compound is a promising, yet understudied, diterpenoid from Salvia miltiorrhiza. Its identification as a thrombin inhibitor warrants further investigation for its potential therapeutic applications in cardiovascular diseases. Future research should focus on:

  • Developing and validating specific and sensitive analytical methods for the accurate quantification of this compound in Salvia miltiorrhiza and its preparations.

  • Optimizing extraction and purification protocols to increase the yield of this specific compound.

  • Conducting detailed in vitro and in vivo studies to elucidate the precise mechanism of thrombin inhibition and to evaluate its broader pharmacological profile, including its pharmacokinetics and potential off-target effects.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product, highlighting both the current knowledge and the significant opportunities for future discovery.

References

An In-Depth Technical Guide to 15,16-Dihydrotanshindiol C (CAS number 891854-96-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C, more commonly known in scientific literature as 15,16-dihydrotanshinone I, is a lipophilic abietane diterpenoid compound.[1][2] Isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine, this compound has garnered significant interest for its diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of its biological effects, mechanisms of action, and key experimental data, intended to serve as a resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 891854-96-9
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
Appearance Red powder[1]
Solubility Water: 12.9 mg/L (estimated); Ethanol: 1 mg/mL[1]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects as a thrombin inhibitor and as an anti-cancer agent. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition and Binding Affinity
TargetAssay TypeValueSource
ThrombinInhibition AssayIC₅₀: 29.39 μM[4]
AcetylcholinesteraseInhibition AssayIC₅₀: 25 μM[1][5]
HuR (RNA-binding protein)Cell-free binding assayKᵢ: 3.74 nM[6][7]
Mast Cell Degranulation (RHL-2H3 cells)Inhibition AssayIC₅₀: 14.3 μM[6][7]
Platelet Aggregation (collagen-induced)Inhibition AssayIC₅₀: 8.7 μM[6][7]
Table 2: Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeValueSource
MCF-7Breast CancerIC₅₀: 0.84 μM[6][7]
MDA-MB-231Breast CancerIC₅₀: 0.92 μM[6][7]
SK-BR-3Breast CancerIC₅₀: 1.2 μM[6][7]
HL-60Human Promyelocytic LeukemiaIC₅₀: ~0.51 μg/mL
Human Umbilical Vein Endothelial Cells (HUVECs)-IC₅₀: ~1.28 μg/mL[1]
HCT116Colorectal Cancer>50% inhibition at 5 μM[8]

Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways, primarily implicated in cancer progression and cellular stress responses.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor in tumor adaptation to hypoxic environments. This compound has been shown to downregulate HIF-1α expression through a post-transcriptional mechanism. It interferes with the binding of the RNA-binding protein HuR to HIF-1α mRNA, leading to decreased mRNA stability and subsequent protein expression. Another proposed mechanism involves the inhibition of HIF-1α protein synthesis by downregulating the mTOR/p70S6K/4E-BP1 and MEK/ERK pathways.

HIF1a_Pathway DHTS This compound HuR HuR DHTS->HuR inhibits binding mTOR_pathway mTOR/p70S6K/4E-BP1 MEK/ERK Pathways DHTS->mTOR_pathway inhibits HIF1a_mRNA HIF-1α mRNA HuR->HIF1a_mRNA stabilizes Translation Translation HIF1a_mRNA->Translation HIF1a_Protein HIF-1α Protein mTOR_pathway->Translation promotes Translation->HIF1a_Protein Stability mRNA Stability

Modulation of the HIF-1α signaling pathway.
Endoplasmic Reticulum (ER) Stress and Apoptosis

In human prostate carcinoma cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This is evidenced by the upregulation of GRP78/Bip and CHOP/GADD153, and the phosphorylation of eIF2α and JNK. The compound also causes an accumulation of polyubiquitinated proteins, suggesting it may act as a proteasome inhibitor, further contributing to ER stress and apoptosis.

ER_Stress_Pathway DHTS This compound Proteasome Proteasome DHTS->Proteasome inhibits Polyubiquitinated_Proteins Polyubiquitinated Proteins Proteasome->Polyubiquitinated_Proteins degrades ER_Stress ER Stress Polyubiquitinated_Proteins->ER_Stress accumulation leads to UPR UPR Activation (GRP78, CHOP, p-eIF2α, p-JNK) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis JNK_FasL_Pathway DHTS This compound JNK JNK DHTS->JNK FasL FasL Expression DHTS->FasL pJNK p-JNK (sustained) JNK->pJNK Caspase_Activation Caspase-8, -9, -3 Activation pJNK->Caspase_Activation FasL->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Thrombin_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Thrombin, Substrate, DHTS) Start->Prepare_Reagents Plate_Setup Plate Setup in 96-well plate (Thrombin + DHTS) Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Substrate Incubation->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence Add_Substrate->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental considerations for the diterpenoid compound 15,16-Dihydrotanshindiol C.

Core Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Weight 314.33 g/mol [1][2]
Molecular Formula C18H18O5[1][2]
CAS Number 891854-96-9[2]
Topological Polar Surface Area 83.8 Ų[3][4]
Hydrogen Bond Donor Count 2[3][4]
Hydrogen Bond Acceptor Count 5[3][4]
XlogP 0.7[3][4]
Rotatable Bond Count 0[3][4]
Heavy Atom Count 23[3][4]
Complexity 609[3][4]
Formal Charge 0[3][4]
Exact Mass 314.115 g/mol [3][4]

Biological Activity and Therapeutic Potential

This compound is a naturally occurring diterpenoid that has garnered interest for its potential therapeutic applications. The primary reported biological activities are:

  • Thrombin Inhibition: This compound is a potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][2] Its ability to directly inhibit thrombin suggests its potential as an anticoagulant for the prevention and treatment of thrombotic disorders.

  • Antimycobacterial Activity: Research has indicated that tanshinones from Salvia miltiorrhiza, including compounds structurally related to this compound, can inhibit the growth of Mycobacterium tuberculosis. The proposed mechanism involves the disruption of the mycobacterial cell envelope and the induction of oxidative stress.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols for assessing its key biological activities.

Thrombin Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the thrombin inhibitory activity of this compound.

1. Materials and Reagents:

  • Human Thrombin
  • Thrombin-specific fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
  • Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and CaCl2)
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)
  • Positive Control (a known thrombin inhibitor, e.g., argatroban)
  • 96-well black microplate
  • Fluorometric microplate reader (Excitation/Emission ~380 nm/~460 nm)

2. Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.
  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the thrombin solution. Include wells for a negative control (buffer and enzyme) and a positive control.
  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).
  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
  • Calculate the percentage of thrombin inhibition for each concentration of this compound relative to the uninhibited control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a general procedure for assessing the antimycobacterial activity of this compound.

1. Materials and Reagents:

  • Mycobacterium tuberculosis (e.g., H37Rv strain)
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)
  • Positive Control (a known anti-TB drug, e.g., isoniazid)
  • 96-well microplate
  • Microplate reader for measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or a resazurin-based viability indicator.

2. Procedure:

  • Prepare a standardized inoculum of M. tuberculosis from a mid-log phase culture.
  • Prepare serial dilutions of this compound in the supplemented 7H9 broth in the wells of the microplate.
  • Add the mycobacterial inoculum to each well. Include wells for a negative control (no compound) and a positive control.
  • Seal the plate and incubate at 37°C in a humidified incubator for a specified period (e.g., 7-14 days).
  • After incubation, assess mycobacterial growth. This can be done by measuring the OD600 or by adding a viability indicator like resazurin and measuring the color change or fluorescence.
  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a significant inhibition of bacterial growth compared to the control.

Signaling Pathways and Workflows

Coagulation Cascade and Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by a direct thrombin inhibitor like this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TissueFactor Tissue Factor (III) VII VII TissueFactor->VII Activates VIIa VIIa VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Thrombin_Inhibitor This compound Thrombin_Inhibitor->Thrombin Inhibits

Caption: The coagulation cascade showing the point of thrombin inhibition.

Experimental Workflow for Screening Thrombin Inhibitors

The diagram below outlines a typical workflow for the screening and identification of direct thrombin inhibitors from a natural source, such as Radix Salviae Miltiorrhizae.

Screening_Workflow Start Natural Source (e.g., Radix Salviae Miltiorrhizae) Extraction Extraction of Crude Components Start->Extraction Fractionation Peak Fractionation (e.g., HPLC) Extraction->Fractionation ActivityAssay Thrombin Inhibition Activity Assay Fractionation->ActivityAssay IdentifyActive Identification of Active Compounds (e.g., QTOF-MS) ActivityAssay->IdentifyActive Active Fractions MolecularDocking Molecular Docking Studies IdentifyActive->MolecularDocking LeadCompound Lead Compound (e.g., this compound) MolecularDocking->LeadCompound

Caption: Workflow for screening natural thrombin inhibitors.

References

Unveiling the Pharmacological Profile of 15,16-Dihydrotanshindiol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified as a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its primary mechanism of action. Due to the limited availability of detailed public data, this document also outlines a representative experimental protocol for assessing its thrombin inhibitory activity and contextualizes its potential therapeutic relevance.

Core Pharmacological Profile: Thrombin Inhibition

The principal pharmacological effect of this compound identified in the scientific literature is its potent inhibition of thrombin.[1][2] Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. By directly inhibiting thrombin, this compound can effectively block the final step of the coagulation cascade, thereby exerting an anticoagulant effect.

Quantitative Data on Related Tanshinones

To provide a comparative perspective on the anti-thrombin activity of related compounds evaluated in the same primary study, the following table summarizes the reported IC50 values for three other tanshinones.

CompoundTargetIC50 (µM)
15,16-dihydrotanshinone IThrombin29.39
CryptotanshinoneThrombin81.11
Tanshinone IIAThrombin66.60

Data from Lu et al. (2015) as cited in a 2015 review on orally active thrombin inhibitors.

Signaling Pathway: Inhibition of Coagulation Cascade

The mechanism of action of this compound is centered on the disruption of the final common pathway of the coagulation cascade. The following diagram illustrates the inhibition of thrombin's enzymatic activity on fibrinogen.

cluster_inhibition Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen (Soluble) Fibrin Fibrin (Insoluble Clot) Thrombin->Fibrin Catalyzes Fibrinogen->Fibrin Cleavage DHTC This compound DHTC->Thrombin Inhibits

Caption: Inhibition of the Thrombin-Catalyzed Conversion of Fibrinogen to Fibrin.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in accessible literature, a representative fluorometric thrombin inhibitor screening assay protocol is provided below. This methodology is standard for identifying and quantifying the activity of thrombin inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on human thrombin.

Materials:

  • Human α-thrombin

  • Thrombin-specific fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and BSA, pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., Argatroban)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer to achieve a range of final assay concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the diluted this compound or the positive control to the respective wells.

    • Add the human thrombin solution to all wells except for the blank controls.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the thrombin-specific fluorogenic substrate to all wells.

    • Immediately place the microplate in the fluorometric reader.

    • Measure the fluorescence intensity kinetically over a specified time period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of thrombin inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing potential thrombin inhibitors like this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock SerialDilution Serial Dilutions Compound->SerialDilution Incubation Incubate Compound + Thrombin SerialDilution->Incubation Enzyme Thrombin Solution Enzyme->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Measure Fluorescence Substrate->Reaction Incubation->Reaction Data Kinetic Data Acquisition Reaction->Data Inhibition Calculate % Inhibition Data->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Experimental Workflow for Thrombin Inhibitor Screening.

Conclusion and Future Directions

This compound has been identified as a potent thrombin inhibitor, suggesting its potential as an anticoagulant agent. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available quantitative data and detailed experimental studies. Future research should focus on determining the precise IC50 value, elucidating its binding kinetics with thrombin, and evaluating its efficacy and safety in preclinical models of thrombosis. Furthermore, investigating its effects on other components of the coagulation cascade and its broader pharmacological activities will be crucial for fully characterizing its therapeutic potential. The accessibility of primary research data will be paramount for advancing the scientific community's understanding of this promising compound.

References

The Biological Activity of 15,16-Dihydrotanshindiol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a focus on its potential as a therapeutic agent. This document summarizes the available data on its mechanism of action, presents quantitative data where available, and outlines relevant experimental protocols. It is important to note that while this compound has been identified as a potent biological agent, much of the detailed mechanistic and quantitative data comes from studies on the closely related compound, 15,16-dihydrotanshinone I (DHTS). Due to their structural similarity, the activities of DHTS are presented here as a strong indication of the potential activities of this compound, a hypothesis that warrants further direct investigation.

Core Biological Activities

Thrombin Inhibitory Activity

This compound has been identified as a potent direct inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, blocking its interaction with fibrinogen and thereby preventing the formation of a fibrin clot. This activity suggests potential therapeutic applications in the prevention and treatment of thrombotic disorders.

While direct quantitative data for this compound is not yet available in the public domain, a study screening for direct thrombin inhibitors from Radix Salviae Miltiorrhizae identified several related tanshinones as active compounds.[2] This study provides valuable context for the potential potency of this compound.

Table 1: Thrombin Inhibitory Activity of Related Tanshinones

CompoundIC50 (μM)
15,16-Dihydrotanshinone I29.39[2]
Cryptotanshinone81.11[2]
Tanshinone IIA66.60[2]
Potential Anticancer and Anti-Angiogenic Effects

Extensive research on the related compound, 15,16-dihydrotanshinone I (DHTS), has demonstrated significant anticancer and anti-angiogenic properties. These findings provide a strong rationale for investigating this compound for similar activities.

Studies have shown that DHTS exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast adenocarcinoma and human promyelocytic leukemia HL-60 cells.[3][4] Furthermore, DHTS has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6]

Table 2: Anticancer and Anti-Angiogenic Activities of 15,16-Dihydrotanshinone I (DHTS)

ActivityCell Line/ModelKey FindingsReference
Anticancer Breast Adenocarcinoma (MCF-7, MDA-MB-231)Induces G1 phase arrest and apoptosis.[4]
Human Promyelocytic Leukemia (HL-60)Induces apoptosis via activation of JNK and FasL signaling pathways.[3]
Human Prostate Carcinoma (DU145)Induces apoptosis through endoplasmic reticular stress.[7]
Anti-angiogenic Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits proliferation, migration, invasion, and tube formation. IC50 of ~1.28 µg/ml for cytotoxicity.[5]
Chick Embryo Chorioallantoic Membrane (CAM) AssaySignificant in vivo anti-angiogenic activity.[5]
Hemangioma Model (EOMA cells)Inhibits proliferation and angiogenesis.[6]

Signaling Pathways

Hypothesized Inhibition of the HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of various target genes, including vascular endothelial growth factor (VEGF).

While the direct effect of this compound on the HIF-1α pathway has not been reported, studies on 15,16-dihydrotanshinone I (DHTS) suggest that this is a likely mechanism of its anti-angiogenic and anticancer effects. It is hypothesized that this compound may act similarly.

HIF-1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates HIF1a_Protein HIF-1α Protein mTOR->HIF1a_Protein Promotes Translation HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_Protein->HIF1_Complex Translocates & Dimerizes with HIF1b_Protein HIF-1β (ARNT) HIF1b_Protein->HIF1_Complex DHTS 15,16-Dihydrotanshinone I (Hypothesized for This compound) DHTS->HIF1a_Protein Inhibits Expression (Post-transcriptional) HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Initiates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Promotes

Caption: Hypothesized inhibition of the HIF-1α signaling pathway by this compound, based on data from 15,16-dihydrotanshinone I.

Experimental Protocols

Direct Thrombin Inhibitor Assay

This protocol outlines a general procedure for determining the thrombin inhibitory activity of a compound like this compound.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin. This is typically done by monitoring the cleavage of a chromogenic or fluorogenic substrate by thrombin in the presence and absence of the test compound. The decrease in substrate cleavage is proportional to the inhibitory activity of the compound.

Materials:

  • Human α-thrombin

  • Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of thrombin, substrate, and the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of thrombin. Include control wells with buffer and thrombin only (positive control) and buffer only (blank).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the thrombin substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Thrombin_Inhibitor_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Thrombin - Substrate - Test Compound Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate: - Assay Buffer - Test Compound (serial dilutions) - Thrombin Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate at 37°C Assay_Plate_Setup->Pre_incubation Add_Substrate Add Thrombin Substrate Pre_incubation->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence over time Add_Substrate->Measure_Signal Data_Analysis Calculate Reaction Rates & % Inhibition Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for a direct thrombin inhibitor assay.

Conclusion and Future Directions

This compound is a promising natural product with potent biological activity, most notably as a direct thrombin inhibitor. While direct quantitative data and detailed mechanistic studies for this specific compound are currently limited, the extensive research on the structurally similar compound, 15,16-dihydrotanshinone I, provides a strong foundation for future investigations. The potential anticancer and anti-angiogenic effects, possibly mediated through the HIF-1α signaling pathway, warrant further exploration.

For researchers, scientists, and drug development professionals, this compound represents an exciting lead compound. Future research should focus on:

  • Quantitative analysis: Determining the IC50 and Ki values of this compound for thrombin inhibition.

  • Direct biological evaluation: Conducting in-depth studies to confirm and quantify its anticancer and anti-angiogenic activities.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound.

  • Comparative studies: Directly comparing the biological activities of this compound and 15,16-dihydrotanshinone I to understand the structure-activity relationship.

Such studies will be crucial in fully characterizing the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

Preliminary Technical Guide: 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the preliminary findings on 15,16-Dihydrotanshindiol C, a diterpenoid compound isolated from Radix Salviae Miltiorrhizae. The available data points to its potential as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This guide summarizes the current, albeit limited, quantitative data and outlines the likely experimental approach used to determine its activity.

Core Focus: Thrombin Inhibition

Preliminary studies have identified this compound as a potent inhibitor of thrombin.[1] Thrombin (Factor IIa) is a critical serine protease that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Direct thrombin inhibitors are a class of anticoagulants that bind directly to the active site of thrombin, blocking its enzymatic activity and thereby preventing thrombosis.

Quantitative Data

CompoundIC50 (µM)
15,16-Dihydrotanshinone I29.39[2]
Cryptotanshinone81.11[2]
Tanshinone IIA66.60[2]

Experimental Protocols

The following is a representative experimental protocol for a chromogenic thrombin inhibition assay, based on methodologies commonly employed for screening thrombin inhibitors. This protocol is intended to provide a framework for researchers looking to replicate or build upon these preliminary findings.

Principle:

The assay measures the ability of a test compound to inhibit the enzymatic activity of thrombin on a specific chromogenic substrate. When cleaved by active thrombin, the substrate releases a chromophore (e.g., p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm). The reduction in color development in the presence of the test compound is proportional to its inhibitory activity.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a non-ionic surfactant)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile, purified water.

    • Prepare a series of dilutions of the test compound (this compound) in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the test compound).

  • Assay Protocol:

    • To each well of a 96-well microplate, add a defined volume of the thrombin solution.

    • Add the test compound dilutions or the vehicle control to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for screening thrombin inhibitors.

coagulation_cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Inhibition

Caption: Role of this compound in the coagulation cascade.

experimental_workflow start Start prep Prepare Reagents (Thrombin, Substrate, Inhibitor) start->prep dispense Dispense Thrombin and Inhibitor into 96-well plate prep->dispense incubate Incubate dispense->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance (405 nm) in kinetic mode add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for chromogenic thrombin inhibitor screening.

References

15,16-Dihydrotanshindiol C from Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1] This compound is of significant interest to the scientific community due to its potent activity as a thrombin inhibitor.[1] Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. This guide provides a comprehensive overview of the available technical information on this compound, including its properties, potential experimental protocols, and the current understanding of its biological context.

Chemical and Physical Properties

Limited specific data on the physicochemical properties of this compound is available in public literature. However, its basic chemical information is summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
CAS Number 891854-96-9
Class Diterpenoid

Isolation and Purification from Salvia miltiorrhiza

A specific, detailed protocol for the isolation and purification of this compound has not been extensively published. However, based on general methods for the separation of diterpenoids from Salvia miltiorrhiza, a plausible workflow can be proposed. This typically involves solvent extraction followed by chromatographic separation techniques.

A generalized workflow for the isolation of diterpenoids from Salvia miltiorrhiza is presented below. It is important to note that optimization of solvents and chromatographic conditions would be necessary to achieve the specific isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification dried_root Dried Salvia miltiorrhiza Roots extraction Solvent Extraction (e.g., Ethanol/Methanol) dried_root->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) crude_extract->partition macroporous_resin Macroporous Resin Chromatography partition->macroporous_resin prep_hplc Preparative HPLC (e.g., C18 column) macroporous_resin->prep_hplc final_product This compound (>98% Purity) prep_hplc->final_product

A potential workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent inhibition of thrombin.[1] Thrombin is a key enzyme that converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibitors of thrombin are crucial anticoagulant agents used in the management of various cardiovascular diseases, including deep vein thrombosis, pulmonary embolism, and stroke.

Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

The following is a representative protocol for a fluorometric thrombin inhibitor screening assay that can be adapted to determine the inhibitory activity of this compound. This protocol is based on commercially available kits and common laboratory practices.

Objective: To determine the IC50 value of this compound for thrombin inhibition.

Materials:

  • This compound

  • Human Thrombin

  • Fluorogenic Thrombin Substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl₂)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~350-380 nm / ~440-460 nm)

  • Known thrombin inhibitor as a positive control (e.g., Argatroban)

  • DMSO for compound dissolution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to respective wells:

      • Blank: Assay Buffer

      • Negative Control: Assay Buffer + Thrombin

      • Positive Control: Assay Buffer + Thrombin + Positive Control Inhibitor

      • Test Compound: Assay Buffer + Thrombin + this compound (at various concentrations)

  • Pre-incubation:

    • Add the thrombin solution to the wells containing the assay buffer and the test compound or controls.

    • Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Normalize the rates of the test compound wells to the negative control (100% activity) and the blank (0% activity).

    • Plot the percentage of thrombin inhibition versus the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare this compound and Control Dilutions plate_setup Set up 96-well Plate (Blank, Controls, Test Compound) compound_prep->plate_setup add_thrombin Add Thrombin to Wells plate_setup->add_thrombin pre_incubation Pre-incubate at 37°C add_thrombin->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa TissueFactor TissueFactor VII VII TissueFactor->VII VII->X Prothrombin Prothrombin X->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa Thrombin_Inhibition This compound Thrombin_Inhibition->Thrombin

References

Diterpenoids from Salvia miltiorrhiza: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the isolation, bioactivity, and therapeutic potential of diterpenoid compounds from the roots of Salvia miltiorrhiza (Danshen), tailored for researchers, scientists, and drug development professionals.

The roots of Salvia miltiorrhiza, commonly known as Danshen, are a cornerstone of traditional Chinese medicine, revered for centuries for their therapeutic properties in treating cardiovascular and cerebrovascular diseases.[1][2] Modern phytochemical research has identified diterpenoids, particularly a class of abietane-type compounds known as tanshinones, as major bioactive constituents responsible for these pharmacological effects.[3][4] This technical guide provides a comprehensive overview of the diterpenoids isolated from Salvia miltiorrhiza, their diverse biological activities, the signaling pathways they modulate, and the experimental protocols for their study.

Quantitative Bioactivity and Abundance of Key Diterpenoids

The biological efficacy and natural abundance of diterpenoids from Salvia miltiorrhiza have been extensively quantified. The following tables summarize key data on their anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities, as well as their concentrations in the plant material.

Table 1: Anti-inflammatory and Cytotoxic Activities of Diterpenoids from Salvia miltiorrhiza

CompoundBiological ActivityAssay SystemIC₅₀ (µM)Reference
Compound 11Anti-inflammatory (NO inhibition)LPS-induced RAW264.7 macrophages3.4 ± 1.2[5][6]
Tanshinone ICytotoxicityHuman prostate cancer cell lines~3–6[7]
Compound 1CytotoxicityTumor-repopulating cells2.83[8]
Compound 4Anti-inflammatory (TNF-α inhibition)LPS-induced RAW 264.7 cells24.47[9]
Compound 4Anti-inflammatory (IL-6 inhibition)LPS-induced RAW 264.7 cells2.66[9]
Compound 5Anti-inflammatory (TNF-α inhibition)LPS-induced RAW 264.7 cells0.75[9]
Compound 5Anti-inflammatory (IL-6 inhibition)LPS-induced RAW 264.7 cells0.29[9]
Compound 16Anti-inflammatory (TNF-α inhibition)LPS-induced RAW 264.7 cells3.32[9]
Compound 16Anti-inflammatory (IL-6 inhibition)LPS-induced RAW 264.7 cells2.00[9]

Table 2: Acetylcholinesterase Inhibitory Activity of Diterpenoids from Salvia miltiorrhiza

CompoundIC₅₀ (µM)Reference
Dihydrotanshinone I1.0[10][11]
Cryptotanshinone7.0[10][11]

Table 3: Quantitative Analysis of Major Diterpenoids in Dried Salvia miltiorrhiza Roots

CompoundContent (mg/kg)Reference
Tanshinone IIA895[12][13]
Cryptotanshinone764[12][13]
Dihydrotanshinone I0.054% (w/w)[10][11]
Cryptotanshinone0.23% (w/w)[10][11]

Signaling Pathways Modulated by Salvia miltiorrhiza Diterpenoids

Diterpenoids from Salvia miltiorrhiza exert their biological effects by modulating a variety of cellular signaling pathways. Tanshinone IIA, for instance, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] Cryptotanshinone has demonstrated anti-proliferative and apoptotic effects in cancer cells through the PI3K/AKT signaling pathway.[12] The anti-inflammatory actions of several highly oxygenated abietane diterpenoids are also attributed to their inhibition of the NF-κB signaling pathway.[9]

Tanshinone_IIA_NF_kB_Inhibition cluster_inflammation Inflammatory Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines Tanshinone IIA Tanshinone IIA NF-κB Pathway NF-κB Pathway Tanshinone IIA->NF-κB Pathway NF-κB Pathway->Pro-inflammatory Cytokines

Figure 1: Inhibition of the NF-κB pathway by Tanshinone IIA.

Cryptotanshinone_PI3K_AKT_Pathway cluster_cell_processes Cellular Processes Proliferation Proliferation Apoptosis Apoptosis Cryptotanshinone Cryptotanshinone PI3K/AKT Pathway PI3K/AKT Pathway Cryptotanshinone->PI3K/AKT Pathway PI3K/AKT Pathway->Proliferation PI3K/AKT Pathway->Apoptosis

Figure 2: Modulation of the PI3K/AKT pathway by Cryptotanshinone.

Experimental Protocols

Isolation and Purification of Diterpenoids

A common method for the isolation of diterpenoids from Salvia miltiorrhiza involves extraction with an organic solvent followed by chromatographic separation.

1. Extraction: The dried roots of Salvia miltiorrhiza are typically extracted with ethanol. A more specific method for obtaining a crude diterpenoid extract utilizes a mixture of ethanol and n-hexane (1:1, v/v).[14]

2. Preparative High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation and purification of multiple diterpenoids in a single run.[14]

  • Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil.

  • Two-Phase Solvent Systems:

    • System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)

    • System B: n-hexane-ethanol-water (10:7:3, v/v/v)

  • Procedure: A stepwise elution is performed using the two solvent systems to yield dihydrotanshinone I, cryptotanshinone, methylenetanshiquinone, tanshinone I, tanshinone IIA, and danshenxinkun B.[14] The purity of the isolated compounds is typically assessed by HPLC.[14]

HSCCC_Workflow Dried Salvia miltiorrhiza Roots Dried Salvia miltiorrhiza Roots Extraction (Ethanol/n-hexane) Extraction (Ethanol/n-hexane) Dried Salvia miltiorrhiza Roots->Extraction (Ethanol/n-hexane) Crude Diterpenoid Extract Crude Diterpenoid Extract Extraction (Ethanol/n-hexane)->Crude Diterpenoid Extract HSCCC Separation HSCCC Separation Crude Diterpenoid Extract->HSCCC Separation Purified Diterpenoids Purified Diterpenoids HSCCC Separation->Purified Diterpenoids

Figure 3: Workflow for the isolation of diterpenoids using HSCCC.

Quantitative Analysis of Diterpenoids

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant methods for the quantitative determination of diterpenoids in Salvia miltiorrhiza.

1. UHPLC Method for Quantification of 11 Diterpenoids: [12][13]

  • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B) and water.

  • Gradient Program:

    • 0-5 min: 42-45% B

    • 5-11 min: 45-56% B

    • 11-16 min: 56-85% B

    • 16-20 min: 85-95% B

  • Calibration: (+)-Vouacapenic acid is used as a calibrant for certain diterpenoids, while tanshinone IIA is used for the quantification of tanshinone-type diterpenoids.

2. LC-MS-MS Method for Quantification of Four Diterpenoids: [15][16]

  • Chromatography: HPLC with a C18 column.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS-MS).

  • Quantification Mode: Selected Reaction Monitoring (SRM) based on the fragments of [M+H]⁺ under collision-activated conditions.

  • Validation: The method is validated for recovery, with mean recovery rates of 93.1% to 97.2% for dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA.[15][16]

3. UPLC Method for Simultaneous Determination of 10 Diterpenoids: [17]

  • Optimization: Central composite design is used to optimize key parameters such as gradient, flow rate, and column temperature.

  • Performance: Under optimal conditions, baseline separation of most compounds can be achieved within 8 minutes.

Conclusion

The diterpenoids from Salvia miltiorrhiza represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, are mediated through the modulation of key cellular signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemical diversity and therapeutic applications of these valuable natural products. Continued investigation into the structure-activity relationships and mechanisms of action of these diterpenoids will be crucial for the development of novel therapeutics for a range of human diseases.

References

Potential Therapeutic Uses of 15,16-Dihydrotanshindiol C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dihydrotanshindiol C, a diterpenoid compound isolated from Salvia miltiorrhiza, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a primary focus on its established role as a potent anticoagulant and its prospective applications in oncology and anti-inflammatory therapies. This document synthesizes available data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct research on this compound is nascent, this guide draws parallels with the structurally similar and well-studied compound, 15,16-dihydrotanshinone I (DHTS), to extrapolate potential mechanisms and therapeutic avenues.

Core Compound Profile

PropertyDataReference
Compound Name This compound[MedChemExpress Data Sheet]
Chemical Class Diterpenoid[MedChemExpress Data Sheet]
Source Salvia miltiorrhiza (Danshen)[Lu et al., 2015][1]
Molecular Formula C₁₈H₁₈O₅[MedChemExpress Data Sheet]
Molecular Weight 314.33 g/mol [MedChemExpress Data Sheet]
Primary Activity Potent Thrombin Inhibitor[Lu et al., 2015][1]

Therapeutic Potential and Mechanism of Action

Anticoagulant Activity

This compound has been identified as a potent direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] By directly binding to and inhibiting thrombin, it can prevent the conversion of fibrinogen to fibrin, thereby impeding clot formation. This activity suggests its potential as a novel anticoagulant for the prevention and treatment of thrombotic disorders.

Quantitative Data:

While Lu et al. (2015) identified this compound as a potent thrombin inhibitor, the specific IC50 value is not publicly available in the abstract.[1] The study screened 91 fractions from Radix Salviae Miltiorrhizae and found 19 to have thrombin inhibitory effects.[1] For comparison, the structurally related compound 15,16-dihydrotanshinone I was found to have an IC50 value of 29.39 μM for thrombin inhibition.[1]

Signaling Pathway: Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Activates Factor VIIa->Factor X Activates Factor VII Factor VII Factor VII->Factor VIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin 15_16_Dihydrotanshindiol_C This compound 15_16_Dihydrotanshindiol_C->Thrombin Inhibits

Figure 1: Inhibition of the Coagulation Cascade.
Potential Anticancer Activity (by analogy to 15,16-dihydrotanshinone I)

Due to the structural similarity with 15,16-dihydrotanshinone I (DHTS), it is plausible that this compound may exhibit comparable anticancer properties. DHTS has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.

Potential Mechanisms of Action:

  • Induction of Apoptosis: DHTS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and Bad, and activate caspases-3, -8, and -9.

  • Cell Cycle Arrest: DHTS can induce G1 phase arrest in cancer cells by downregulating cyclins (D1, D3, E) and cyclin-dependent kinase 4 (CDK4), while upregulating the CDK inhibitor p27.

  • Modulation of Signaling Pathways: Key pathways implicated in the anticancer effects of DHTS include the JNK/FasL pathway and the induction of endoplasmic reticulum (ER) stress.

Quantitative Data for 15,16-dihydrotanshinone I (for comparative purposes):

Cell LineAssay TypeEndpointConcentration/DoseOutcome
HL-60 LeukemiaCell ViabilityApoptosis1.5 µg/mLIncreased Bax/Bad, activated caspases-3, -8, -9
HL-60 LeukemiaIn vivo XenograftTumor Growth25 mg/kgAttenuated tumor growth
MCF-7 Breast CancerCell ProliferationG1 ArrestDose-dependentDecreased cyclin D1, D3, E, and CDK4 expression
MDA-MB-231 Breast CancerCell ProliferationG1 ArrestDose-dependentIncreased p27 expression
Prostate Cancer CellsApoptosisER StressNot specifiedInduces apoptosis via ER stress

Signaling Pathway: JNK/FasL-Mediated Apoptosis

JNK_FasL_Apoptosis DHTS_Analog This compound (Potential Action) JNK JNK DHTS_Analog->JNK Activates FasL FasL JNK->FasL Upregulates FasReceptor Fas Receptor FasL->FasReceptor Binds to FADD FADD FasReceptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Potential JNK/FasL-mediated apoptosis pathway.
Potential Anti-inflammatory Activity (by analogy to 15,16-dihydrotanshinone I)

DHTS has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This suggests that this compound could also possess anti-inflammatory effects.

Potential Mechanism of Action:

  • Inhibition of NF-κB Pathway: DHTS has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Activates Transcription of DHTS_Analog This compound (Potential Action) DHTS_Analog->IKK Inhibits

Figure 3: Potential inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on standard practices and protocols described for related compounds.

Thrombin Inhibition Assay (Fluorometric)
  • Objective: To determine the in vitro inhibitory activity of this compound against human thrombin.

  • Materials: Human α-thrombin, fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC), assay buffer (e.g., Tris-HCl with NaCl and PEG), 96-well black microplates, fluorescence plate reader.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound in assay buffer to obtain a range of test concentrations.

    • In a 96-well plate, add the compound dilutions, followed by the thrombin solution.

    • Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Thrombin Inhibition Assay

Thrombin_Inhibition_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Add_Compound_Thrombin Add compound and thrombin to 96-well plate Prepare_Compound->Add_Compound_Thrombin Incubate Incubate at room temperature Add_Compound_Thrombin->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the thrombin inhibition assay.
Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, PC-3), complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, absorbance plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of specific proteins involved in signaling pathways (e.g., apoptosis, inflammation).

  • Materials: Treated and untreated cell lysates, protein assay kit, SDS-PAGE gels, electrophoresis and blotting apparatus, primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-p-JNK, anti-NF-κB p65), HRP-conjugated secondary antibodies, chemiluminescence substrate, imaging system.

  • Procedure:

    • Lyse cells treated with this compound and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

This compound holds significant promise as a therapeutic agent, primarily due to its confirmed activity as a potent thrombin inhibitor. This warrants further investigation into its efficacy and safety in preclinical models of thrombosis.

Furthermore, the structural similarity to 15,16-dihydrotanshinone I strongly suggests that this compound may possess valuable anticancer and anti-inflammatory properties. Future research should focus on:

  • Quantitative analysis of thrombin inhibition: Determining the precise IC50 value and kinetic parameters of this compound against thrombin.

  • In vitro screening: Evaluating the cytotoxic and anti-inflammatory effects of this compound in a panel of relevant cancer cell lines and inflammatory cell models.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in these contexts.

  • In vivo studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of thrombosis, cancer, and inflammation.

References

The Anti-Cancer Potential of 15,16-Dihydrotanshindiol C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical Findings, Mechanisms of Action, and Future Directions

Introduction

15,16-Dihydrotanshinone I (DHTS), a lipophilic bioactive compound isolated from the medicinal plant Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising candidate in oncology research. Extensive preclinical investigations have demonstrated its potent anti-cancer activities across a spectrum of cancer types. This technical guide synthesizes the current in vitro and in vivo evidence, providing researchers, scientists, and drug development professionals with a comprehensive overview of the anti-tumor properties of DHTS, its molecular mechanisms, and the experimental methodologies employed in its evaluation. It is important to note that the user's query referred to "15,16-Dihydrotanshindiol C"; however, the preponderance of scientific literature points to significant anti-cancer research on "15,16-Dihydrotanshinone I." This guide will focus on the latter, believed to be the intended subject of interest.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of 15,16-Dihydrotanshinone I have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo anti-tumor efficacy observed in various cancer models.

Table 1: In Vitro Cytotoxicity (IC50) of 15,16-Dihydrotanshinone I in Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeReference
Triple-Negative Breast CancerMDA-MB-4682 µM24 h[1]
Triple-Negative Breast CancerMDA-MB-2311.8 µM72 h[1]
Hepatocellular CarcinomaHuh-7< 3.125 µM48 h[2]
Hepatocellular CarcinomaHepG2< 3.125 µM48 h[2]
Anaplastic Thyroid CancerNot Specified< 10 µMNot Specified[3]

Table 2: In Vivo Anti-Tumor Efficacy of 15,16-Dihydrotanshinone I

Cancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
Human Leukemia XenograftNude Mice25 mg/kgNot SpecifiedSignificant attenuation of HL-60 tumor growth[4]
Breast Adenocarcinoma XenograftNude MiceNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth of MDA-MB-231 cells[5]

Mechanisms of Action: A Multi-faceted Approach to Cancer Inhibition

15,16-Dihydrotanshinone I exerts its anti-cancer effects through a variety of molecular mechanisms, primarily by inducing cell cycle arrest and promoting programmed cell death.

Cell Cycle Arrest

DHTS has been shown to induce cell cycle arrest at different phases in various cancer cells. In human hepatocellular carcinoma cells, it prompts a G0/G1 phase arrest.[6][7] This is achieved by downregulating the expression of key cell cycle proteins including cyclin D1, cyclin A, cyclin E, CDK2, and CDK4, while concurrently increasing the expression of the CDK inhibitor p21.[6] In gastric cancer cells, DHTS induces a G2/M phase arrest by downregulating CDC25C and CDK1.[8]

G1_Arrest_Pathway DHTS 15,16-Dihydrotanshinone I p21 p21 (CDK inhibitor) DHTS->p21 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 DHTS->CyclinD1_CDK4 Downregulates CyclinE_CDK2 Cyclin E / CDK2 DHTS->CyclinE_CDK2 Downregulates p21->CyclinD1_CDK4 Inhibits p21->CyclinE_CDK2 Inhibits pRb p-Rb (Inactive) CyclinD1_CDK4->pRb G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->pRb Rb Rb E2F E2F Rb->E2F Releases pRb->Rb Dephosphorylation E2F->G1_S_Transition Promotes

Figure 1: DHTS-induced G1 cell cycle arrest pathway.
Induction of Apoptosis

A primary mechanism of DHTS-induced cell death is apoptosis. In human prostate carcinoma cells, DHTS triggers endoplasmic reticular (ER) stress, leading to the upregulation of GRP78 and CHOP, and the activation of caspases 3 and 9.[9] In breast cancer cells, apoptosis is induced via the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-xL, loss of mitochondrial membrane potential, and release of cytochrome c, which subsequently activates caspases 9, 3, and 7.[5] In human leukemia cells, DHTS activates both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 8 and 9.[4] This process is also linked to the JNK/FasL signaling pathway.[4]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JNK JNK FasL FasL JNK->FasL Upregulates Caspase8 Caspase-8 FasL->Caspase8 Activates Caspase3_7 Caspase-3 / Caspase-7 Caspase8->Caspase3_7 Activates Bax_Bad Bax / Bad Mitochondria Mitochondria Bax_Bad->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3_7 Activates Bcl_xL Bcl-xL Bcl_xL->Mitochondria DHTS 15,16-Dihydrotanshinone I DHTS->JNK Activates DHTS->Bax_Bad Upregulates DHTS->Bcl_xL Downregulates PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: DHTS-induced extrinsic and intrinsic apoptosis pathways.
Other Anti-Cancer Mechanisms

Beyond cell cycle arrest and apoptosis, DHTS has been implicated in other anti-neoplastic processes:

  • Necroptosis: In gastric cancer, DHTS can induce a form of programmed necrosis known as necroptosis, which is mediated through the PTPN11/p38 pathway.[8]

  • Inhibition of EMT and Migration: DHTS has been shown to modulate the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, thereby impairing the migration and clonogenicity of triple-negative breast cancer cells.[1]

  • Downregulation of Wnt/β-catenin Signaling: In papillary thyroid cancer, DHTS exerts its anti-tumor effects by downregulating the Wnt/β-catenin signaling pathway.[10]

  • DNA Damage: In hepatocellular carcinoma, DHTS has been shown to cause DNA damage, contributing to its anti-proliferative and apoptotic effects.[2]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on 15,16-Dihydrotanshinone I. Researchers should refer to the specific publications for detailed protocols.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells per well) and allowed to adhere overnight.[2]

  • Drug Treatment: Cells are treated with various concentrations of DHTS dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[2]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[2]

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with DHTS (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan (DMSO) E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Figure 3: General workflow for an MTT cell viability assay.
Apoptosis Analysis (Flow Cytometry)

  • Cell Treatment: Cells are treated with DHTS at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis
  • Protein Extraction: Following treatment with DHTS, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., caspases, cyclins, β-actin).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., HL-60) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives DHTS (e.g., 25 mg/kg) via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion and Future Perspectives

The collective evidence strongly supports 15,16-Dihydrotanshinone I as a potent anti-cancer agent with a complex and multi-targeted mechanism of action. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its demonstrated in vivo efficacy, underscores its therapeutic potential. Future research should focus on elucidating the complete spectrum of its molecular targets, exploring potential synergistic effects with existing chemotherapeutics, and conducting further preclinical studies to evaluate its safety and pharmacokinetic profile. The development of novel drug delivery systems could also enhance its bioavailability and tumor-targeting capabilities, paving the way for its eventual clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging research has identified this compound as a potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1][2] This property positions it as a compound of interest for the development of novel anticoagulant therapies. These application notes provide a summary of its biological activity and detailed protocols for its experimental evaluation.

While the primary focus of current research on this compound is its anticoagulant properties, the structurally related compound, 15,16-dihydrotanshinone I, has been shown to exhibit significant anticancer activity.[3][4][5] This suggests a potential avenue for future investigation into the broader therapeutic applications of this compound.

Quantitative Data

The inhibitory activity of this compound and related tanshinones against thrombin has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The table below summarizes the reported IC50 values for direct thrombin inhibition by various tanshinones, providing a comparative measure of their potency.

CompoundTargetIC50 (µM)Reference
15,16-dihydrotanshinone IThrombin29.39[6]
CryptotanshinoneThrombin81.11[6]
Tanshinone IIAThrombin66.60[6]

Note: The specific IC50 value for this compound is not yet publicly available in the reviewed literature, but it is expected to be in a similar range to its structural analogs.

Experimental Protocols

Thrombin Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method to screen for and characterize the inhibitory activity of this compound against human thrombin. The assay is based on the cleavage of a fluorogenic substrate by thrombin, resulting in a fluorescent signal.

Materials:

  • Human α-thrombin (Sigma-Aldrich, T6884)

  • Thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Sigma-Aldrich, B5895)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

    • Prepare a stock solution of the thrombin substrate in DMSO.

    • Prepare a serial dilution of this compound in Tris-HCl buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add 40 µL of the diluted this compound solution at various concentrations.

    • For the positive control, add 40 µL of Tris-HCl buffer.

    • For the negative control (no enzyme), add 80 µL of Tris-HCl buffer.

    • Add 10 µL of the thrombin solution to the test and positive control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the thrombin substrate solution to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity Evaluation (Cell Viability Assay)

Based on the known anticancer effects of the related compound 15,16-dihydrotanshinone I, this protocol provides a method to assess the potential cytotoxic effects of this compound on cancer cell lines.[3][4]

Materials:

  • Human cancer cell line (e.g., HL-60 leukemia cells)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Thrombin Inhibition Assay Workflow

Thrombin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Thrombin, Substrate, Inhibitor) plate_setup Plate Setup (96-well) reagent_prep->plate_setup Dispense pre_incubation Pre-incubation (Inhibitor + Thrombin) plate_setup->pre_incubation Add Enzyme reaction_init Reaction Initiation (+ Substrate) pre_incubation->reaction_init Add Substrate kinetic_read Kinetic Reading (Fluorescence) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: Workflow for the fluorometric thrombin inhibition assay.

Proposed Anticancer Signaling Pathway of Related Tanshinones

The following diagram illustrates a potential signaling pathway for the anticancer effects of tanshinones, based on studies of 15,16-dihydrotanshinone I. This pathway may be relevant for investigating the mechanism of action of this compound.[4]

Anticancer_Pathway cluster_cell Cancer Cell cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Cascade DHTS 15,16-Dihydrotanshinone I (or related tanshinone) JNK JNK Phosphorylation DHTS->JNK induces Casp9 Caspase-9 Activation DHTS->Casp9 activates (intrinsic pathway) FasL FasL Expression JNK->FasL upregulates Casp8 Caspase-8 Activation FasL->Casp8 activates Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: JNK and FasL mediated apoptosis by a tanshinone.

References

Application Notes and Protocols for Thrombin Inhibition Assay of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the thrombin inhibitory activity of the compound 15,16-Dihydrotanshindiol C using a fluorometric assay.

Introduction

Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, leading to clot formation.[1] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its catalytic activity.[2][3][4] These inhibitors are of significant interest for the prevention and treatment of arterial and venous thrombosis.[3] This application note details a protocol for screening and characterizing the inhibitory potential of this compound against human thrombin.

Assay Principle

The thrombin inhibitor screening assay utilizes the ability of thrombin to cleave a synthetic peptide substrate, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the substrate is cleaved by thrombin, the AMC is released, producing a fluorescent signal that can be measured at an excitation/emission wavelength of 350/450 nm.[1] In the presence of an inhibitor like this compound, the enzymatic activity of thrombin is reduced or abolished, resulting in a decrease in fluorescence intensity. The degree of inhibition is directly proportional to the concentration of the inhibitor.[1]

Data Presentation

Hypothetical Inhibition Data for this compound

The following table summarizes hypothetical data for the percentage of thrombin inhibition by varying concentrations of this compound.

Concentration of this compound (µM)Average Fluorescence (RFU)% Inhibition
0 (No Inhibitor Control)15000%
1135010%
5105030%
1078048%
2045070%
5022585%
10015090%

Note: The data presented above is hypothetical and for illustrative purposes only.

Comparative IC50 Values of Known Thrombin Inhibitors
CompoundIC50 (nM)Reference
Argatroban (vs. clot-induced aggregation)21[5]
rHV2Lys47 (vs. clot-induced aggregation)1.8[5]
This compound (Hypothetical) 12,500 N/A

Note: The IC50 value for this compound is hypothetical and derived from the sample data for the purpose of this protocol.

Experimental Protocols

Materials and Reagents
  • Human Thrombin (Factor IIa)

  • Thrombin Substrate (e.g., Boc-Val-Pro-Arg-AMC)[1]

  • Thrombin Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and CaCl2)

  • This compound (to be tested)

  • Known Thrombin Inhibitor (e.g., PPACK Dihydrochloride, as a positive control)

  • Solvent for compound dissolution (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 350 nm and emission at 450 nm[1]

  • Multichannel pipette

Assay Procedure

This protocol is based on commercially available fluorometric thrombin inhibitor screening kits.[1]

  • Reagent Preparation :

    • Prepare Thrombin Assay Buffer. Ensure all buffers are at room temperature before use.

    • Reconstitute the Thrombin Substrate in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution.

    • Dilute the human thrombin enzyme in cold Thrombin Assay Buffer to the desired working concentration. Keep the enzyme solution on ice.[1]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in Thrombin Assay Buffer. Ensure the final solvent concentration in all wells is consistent and does not exceed 1%.

  • Assay Plate Setup :

    • Add 50 µL of the diluted thrombin enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound (or other test compounds) to the sample wells.

    • For the positive control, add 10 µL of a known thrombin inhibitor (e.g., PPACK).

    • For the enzyme control (100% activity), add 10 µL of Thrombin Assay Buffer.

    • For the background control, add 60 µL of Thrombin Assay Buffer without the enzyme.

  • Incubation :

    • Mix the contents of the plate gently and incubate at room temperature for 10-15 minutes, protected from light.[1]

  • Reaction Initiation and Measurement :

    • Prepare a master mix of the Thrombin Substrate solution.

    • Add 40 µL of the Thrombin Substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Ex/Em = 350/450 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 2-3 minutes.[1]

Data Analysis
  • Calculate the rate of reaction : For each well, determine the change in relative fluorescence units (RFU) over time (ΔRFU/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition : Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

  • Determine the IC50 value : Plot the percentage of inhibition against the logarithm of the concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Thrombin, Substrate) prep_compound Prepare this compound (Serial Dilutions) prep_reagents->prep_compound add_thrombin Add Thrombin to Plate add_inhibitor Add Inhibitor/Controls add_thrombin->add_inhibitor incubate Incubate (10-15 min) add_inhibitor->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic, 30-60 min) add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the fluorometric thrombin inhibition assay.

thrombin_inhibition_pathway Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleavage Blocked Inactive Complex Thrombin->Blocked Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Binding Inhibitor->Blocked Blocked->Fibrinogen Inhibition of Cleavage

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound belonging to the tanshinone family, extracted from the roots of Salvia miltiorrhiza (Danshen). It has been identified as a potent thrombin inhibitor.[1] While direct cell-based assays for this compound are not extensively documented, the activities of structurally similar tanshinones, such as 15,16-dihydrotanshinone I (DHTS), Tanshinone I, Tanshinone IIA, and Cryptotanshinone, have been widely studied. These related compounds exhibit significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and proliferation in various cancer cell lines.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

This document provides a comprehensive guide to relevant cell-based assays for evaluating the biological activity of this compound, drawing upon established protocols for related tanshinones and its known function as a thrombin inhibitor.

Data Presentation: In Vitro Anti-Proliferative Activity of Tanshinones

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tanshinone compounds in different cancer cell lines, providing a comparative basis for assessing the potential activity of this compound.

Table 1: IC50 Values of 15,16-Dihydrotanshinone I (DHTS) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
HL-60Human promyelocytic leukemia~1.62 (0.51 µg/mL)24 h
MDA-MB-468Triple-Negative Breast Cancer224 h[13]
MDA-MB-231Triple-Negative Breast Cancer1.872 h[13]
SW1736-PTX (paclitaxel-resistant)Anaplastic Thyroid Cancer~2.572 h[14]
8505C-PTX (paclitaxel-resistant)Anaplastic Thyroid Cancer~2.572 h[14]

Table 2: IC50 Values of Other Tanshinones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time
Tanshinone I U2OSOsteosarcoma~1-1.5Not Specified[5]
MOS-JOsteosarcoma~1-1.5Not Specified[5]
K562Chronic Myeloid Leukemia29.6224 h
K562Chronic Myeloid Leukemia8.8148 h[8]
Tanshinone IIA MCF-7Breast Cancer~0.85 (0.25 µg/mL)Not Specified[6][20]
K562Chronic Myeloid Leukemia~2024 h
786-ORenal Cell CarcinomaNot Specified (activity observed at 2-8 µg/mL)24 h[15]
SH-SY5YNeuroblastoma34.9824 h[21]
Cryptotanshinone Rh30Rhabdomyosarcoma5.1Not Specified[2]
DU145Prostate Cancer3.5Not Specified[2]
HeyOvarian Cancer18.4Not Specified[3]
A2780Ovarian Cancer11.2Not Specified[3]
K562Chronic Myeloid Leukemia~2024 h[7]
B16Melanoma12.37Not Specified[10]
B16BL6Melanoma8.65Not Specified[10]
A2780Ovarian Cancer11.3924 h[11]
A2780Ovarian Cancer8.4948 h[11]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells and treat with this compound as described for the MTT assay.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

b) Caspase Activation by Western Blot

This assay detects the cleavage of caspases, which are key mediators of apoptosis.

  • Principle: Caspases are synthesized as inactive pro-enzymes that are cleaved and activated during apoptosis. Western blotting can be used to detect the cleaved (active) forms of caspases, such as caspase-3, -8, and -9, as well as the cleavage of their substrates like PARP.

  • Protocol:

    • Treat cells with this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved caspase-3, -8, -9, and cleaved PARP.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

Propidium Iodide (PI) Staining by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay

This assay measures the ability of a cell population to migrate and close a "wound."

  • Principle: A scratch is made in a confluent monolayer of cells, and the rate of closure of this gap is monitored over time.

  • Protocol:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove debris and add fresh medium containing this compound.

    • Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

    • Measure the width of the scratch at each time point to quantify cell migration.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Principle: Cells are seeded at a low density and allowed to grow for several days. The number of colonies formed is a measure of the cells' clonogenic potential.

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and seed a low number (e.g., 500-1000 cells) into a 6-well plate.

    • Incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain them with crystal violet.

    • Count the number of colonies containing at least 50 cells.

Platelet Aggregation Assay

This assay measures the effect of this compound on thrombin-induced platelet aggregation.

  • Principle: Platelet aggregation can be measured by light transmission aggregometry. When platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, leading to an increase in light transmission.

  • Protocol:

    • Prepare PRP from fresh human blood.

    • Pre-incubate the PRP with various concentrations of this compound or a vehicle control.

    • Induce platelet aggregation by adding a sub-maximal concentration of thrombin.

    • Monitor the change in light transmission over time using a platelet aggregometer.

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability (MTT) data Quantitative Data (IC50, % inhibition) viability->data apoptosis Apoptosis (Annexin V) apoptosis->data cell_cycle Cell Cycle (PI) cell_cycle->data migration Migration (Wound Healing) migration->data colony Colony Formation colony->data platelet Platelet Aggregation platelet->data compound This compound cell_lines Cancer Cell Lines / Platelets compound->cell_lines Treatment cell_lines->viability cell_lines->apoptosis cell_lines->cell_cycle cell_lines->migration cell_lines->colony cell_lines->platelet

Caption: Experimental workflow for assessing the activity of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway tanshinone Tanshinones bax Bax/Bad ↑ tanshinone->bax bcl2 Bcl-2/Bcl-xL ↓ tanshinone->bcl2 fasl FasL ↑ tanshinone->fasl mito Mitochondrial Membrane Potential ↓ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation fasl->cas8 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Tanshinone-induced apoptosis signaling pathways.

thrombin_inhibition_pathway compound This compound thrombin Thrombin compound->thrombin Inhibition platelet_activation Platelet Activation thrombin->platelet_activation Activation aggregation Platelet Aggregation platelet_activation->aggregation

Caption: Mechanism of action of this compound on platelet aggregation.

References

Application Notes and Protocols for In Vitro Coagulation Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 15,16-Dihydrotanshindiol C for in vitro coagulation studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data for this compound's effect on coagulation is publicly available. The following application notes and protocols provide a general framework for evaluating the anticoagulant potential of a novel compound, using this compound as an example.

Introduction

Thrombotic disorders, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide.[1][2] The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury.[1][3] However, dysregulation of this cascade can lead to pathological thrombus formation.[4] Anticoagulant drugs are essential for the prevention and treatment of thrombotic events.[5][6] Natural products are a rich source for the discovery of new anticoagulant agents. This document outlines the standard in vitro assays to assess the anticoagulant activity of a novel compound, exemplified by this compound.

The primary assays to evaluate the effect of a compound on coagulation are the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).[7] These tests assess the integrity of the intrinsic, extrinsic, and common pathways of the coagulation cascade, respectively.[3][7]

Data Presentation

The following tables are templates for recording and summarizing quantitative data from in vitro coagulation assays.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

Concentration of this compound (µM)Clotting Time (seconds)% Increase in Clotting Time
0 (Control)0%
1
10
50
100
Positive Control (e.g., Heparin)

Table 2: Effect of this compound on Prothrombin Time (PT)

Concentration of this compound (µM)Clotting Time (seconds)International Normalized Ratio (INR)
0 (Control)1.0
1
10
50
100
Positive Control (e.g., Warfarin)

Table 3: Effect of this compound on Thrombin Time (TT)

Concentration of this compound (µM)Clotting Time (seconds)% Increase in Clotting Time
0 (Control)0%
1
10
50
100
Positive Control (e.g., Dabigatran)

Experimental Protocols

Materials and Reagents
  • Human pooled normal plasma (citrated)

  • This compound (or test compound)

  • aPTT reagent (containing a surface activator and phospholipids)

  • PT reagent (thromboplastin, containing tissue factor)

  • Thrombin reagent (bovine or human)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulation analyzer or a water bath and stopwatch

  • Pipettes and tips

  • Test tubes or cuvettes

Preparation of Test Compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the stock solution to achieve the final desired concentrations for the assays. Ensure the final solvent concentration in the plasma is consistent across all test groups and does not exceed a level that affects coagulation (typically <1%).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test evaluates the intrinsic and common pathways of the coagulation cascade.[7][8]

  • Pre-warm the citrated human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

  • In a test tube or cuvette, mix 90 µL of plasma with 10 µL of the test compound solution (or vehicle control).

  • Incubate the plasma-compound mixture for a specified time (e.g., 2 minutes) at 37°C.

  • Add 100 µL of the pre-warmed aPTT reagent to the mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂ solution.

  • Simultaneously start a timer and measure the time until a fibrin clot is formed.

Prothrombin Time (PT) Assay

The PT test assesses the extrinsic and common pathways of coagulation.[3][7]

  • Pre-warm the citrated human plasma and PT reagent to 37°C.

  • In a test tube or cuvette, mix 90 µL of plasma with 10 µL of the test compound solution (or vehicle control).

  • Incubate the plasma-compound mixture for a specified time (e.g., 2 minutes) at 37°C.

  • Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

  • Simultaneously start a timer and measure the time until a fibrin clot is formed.

  • The International Normalized Ratio (INR) can be calculated based on the PT of the test sample, the mean normal PT, and the International Sensitivity Index (ISI) of the thromboplastin reagent.[8][9]

Thrombin Time (TT) Assay

The TT test evaluates the final step of the common pathway, the conversion of fibrinogen to fibrin by thrombin.[7]

  • Pre-warm the citrated human plasma and thrombin reagent to 37°C.

  • In a test tube or cuvette, mix 190 µL of plasma with 10 µL of the test compound solution (or vehicle control).

  • Incubate the plasma-compound mixture for a specified time (e.g., 2 minutes) at 37°C.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed thrombin reagent.

  • Simultaneously start a timer and measure the time until a fibrin clot is formed.

Visualizations

Signaling Pathways

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway (aPTT, PT, TT) XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa VIIIa + IXa (Tenase Complex) IXa->VIIIa_IXa X X VIIIa_IXa->X VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor + VIIa (Extrinsic Tenase) VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va (Prothrombinase) Fibrinogen Fibrinogen Thrombin->Fibrinogen TT measures this step Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa

Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Coagulation Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Incubation Incubate Plasma with Test Compound Compound_Prep->Incubation Plasma_Prep Thaw Pooled Normal Plasma Reagent_Prep Pre-warm Reagents and Plasma to 37°C Plasma_Prep->Reagent_Prep Reagent_Prep->Incubation aPTT aPTT Assay Incubation->aPTT PT PT Assay Incubation->PT TT TT Assay Incubation->TT Measure_Time Measure Clotting Time aPTT->Measure_Time PT->Measure_Time TT->Measure_Time Data_Table Record Data in Tables Measure_Time->Data_Table Analyze Analyze and Compare Results Data_Table->Analyze

Caption: General workflow for in vitro evaluation of anticoagulant activity.

Logical Relationship of Coagulation Tests

Coagulation_Tests_Logic Coagulation_Cascade Coagulation Cascade Intrinsic Intrinsic Pathway (Factors XII, XI, IX, VIII) Coagulation_Cascade->Intrinsic Extrinsic Extrinsic Pathway (Factor VII) Coagulation_Cascade->Extrinsic Common Common Pathway (Factors X, V, II, Fibrinogen) Intrinsic->Common aPTT aPTT Test Intrinsic->aPTT Extrinsic->Common PT PT Test Extrinsic->PT Common->aPTT Common->PT TT TT Test Common->TT Specifically Fibrinogen to Fibrin Conversion

Caption: Relationship between coagulation pathways and the corresponding diagnostic tests.

References

Application Notes and Protocols for the Development of a 15,16-Dihydrotanshindiol C-Based Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound that has emerged as a promising candidate for therapeutic development in various disease areas, including oncology and vascular anomalies. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound and its analogs, with a primary focus on its anti-proliferative, pro-apoptotic, and anti-angiogenic properties. The information presented is a synthesis of preclinical findings, primarily centered on the closely related and well-studied analog, 15,16-dihydrotanshinone I (DHTS), which shares a core structural motif and is expected to exhibit similar biological activities.

Therapeutic Potential and Mechanism of Action

This compound and its analogs have demonstrated significant therapeutic potential in preclinical models of infantile hemangioma and various cancers, including prostate and breast cancer. The primary mechanisms of action identified to date include the induction of apoptosis (programmed cell death) through endoplasmic reticulum (ER) stress and the inhibition of angiogenesis (new blood vessel formation) by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2] Additionally, it has been identified as a potent thrombin inhibitor, suggesting potential applications in thrombotic disorders.[3]

Anti-Angiogenic Effects via HIF-1α Signaling

In the context of infantile hemangioma, a common benign tumor in infants, DHTS has been shown to be more effective at inhibiting proliferation and angiogenesis both in vitro and in vivo than the current first-line treatment, propranolol.[1] The underlying mechanism involves the downregulation of HIF-1α expression, a key transcription factor that orchestrates cellular responses to low oxygen levels (hypoxia) and is a critical driver of angiogenesis.[1][4][5] DHTS appears to interfere with the post-transcriptional processing of HIF-1α, involving the RNA-binding protein HuR.[1]

HIF1a_Pathway cluster_0 Hypoxic Conditions cluster_1 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex VEGF VEGF HIF1_complex->VEGF Upregulation Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulation DHTS This compound (or DHTS) DHTS->HIF1a Inhibition of post-transcriptional processing

Induction of Apoptosis via Endoplasmic Reticulum Stress

In cancer cell lines, particularly human prostate carcinoma cells (DU145), DHTS has been shown to significantly inhibit proliferation and induce apoptosis.[2][6][7] This pro-apoptotic effect is mediated through the induction of ER stress.[2][7] DHTS treatment leads to the upregulation of key ER stress markers such as GRP78/Bip and CHOP/GADD153, and the activation of the PERK, IRE1, and ATF6 pathways.[2] This sustained ER stress ultimately triggers the apoptotic cascade.

ER_Stress_Apoptosis DHTS This compound (or DHTS) ER_Stress Endoplasmic Reticulum Stress DHTS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP (Pro-apoptotic) PERK->CHOP IRE1->CHOP ATF6->CHOP Caspase_Activation Caspase Activation CHOP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on 15,16-dihydrotanshinone I (DHTS), a close analog of this compound.

Table 1: In Vitro Efficacy of DHTS in EOMA Cells (Infantile Hemangioma Model)

ParameterDHTSPropranololReference
IC50 (Cell Viability) 2.63 ± 0.16 µM53.6 ± 1.73 µM[8]
Tube Formation Inhibition (1.25 µM) 30.77%Not Reported[9]
Tube Formation Inhibition (2.5 µM) 75.4%Not Reported[9]

Table 2: In Vitro Efficacy of DHTS in DU145 Human Prostate Carcinoma Cells

Concentration% Reduction in Cell Viability (24h)Reference
0.1 µg/mL 64.92%[6]
1.5 µg/mL 91.18%[6]

Table 3: Pharmacokinetic Parameters of Tanshinones (General)

CompoundBioavailability (Oral, Rats)Key CharacteristicsReference
Tanshinone IIA < 3.5% - 5.0%Poor water solubility, high lipophilicity, significant first-pass metabolism.[10][11][12]
General Tanshinones Generally lowPoor oral absorption is a common feature of this class of compounds.[13][14]

Note: Specific pharmacokinetic data for this compound is not currently available. The data for Tanshinone IIA is provided as a reference for the general pharmacokinetic profile of tanshinones.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the investigation of this compound.

Protocol 1: Cell Viability and Proliferation Assay (CCK-8)

This protocol is for determining the effect of this compound on cell viability and proliferation using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Target cells (e.g., EOMA, DU145)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (and controls) incubate_24h->add_compound incubate_treatment Incubate for treatment period add_compound->incubate_treatment add_cck8 Add CCK-8 solution incubate_treatment->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Target cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest cells (adherent and floating) seed_and_treat->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow end End analyze_flow->end

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation)

This protocol is for assessing the anti-angiogenic potential of this compound by observing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • 96-well cell culture plates

  • Matrigel® Basement Membrane Matrix

  • This compound stock solution

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel® on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest endothelial cells and resuspend them in a serum-reduced medium containing various concentrations of this compound.

  • Seed the cells onto the Matrigel®-coated wells at a density of 1-2 x 10^4 cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Matrigel® start->coat_plate solidify_gel Incubate to solidify gel coat_plate->solidify_gel prepare_cells Prepare endothelial cells with this compound solidify_gel->prepare_cells seed_cells Seed cells onto Matrigel® prepare_cells->seed_cells incubate_tubes Incubate for tube formation seed_cells->incubate_tubes image_and_quantify Image and quantify tube formation incubate_tubes->image_and_quantify end End image_and_quantify->end

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting cancer and angiogenesis-dependent diseases. The provided application notes and protocols offer a framework for researchers to further investigate its biological activities and advance its development. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profiles of this compound to support its translation into clinical applications.

References

Application Notes and Protocols for Tanshinone Derivatives in Drug Discovery: A Focus on 15,16-Dihydrotanshinone I

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: While the initial request specified 15,16-Dihydrotanshindiol C, a thorough review of scientific literature reveals a scarcity of detailed experimental data for this specific compound beyond its identification as a potent thrombin inhibitor.[1][2] In contrast, the closely related derivative, 15,16-Dihydrotanshinone I , has been extensively studied, particularly for its anti-cancer properties. Therefore, these application notes will focus on 15,16-Dihydrotanshinone I to provide the detailed quantitative data, experimental protocols, and pathway visualizations requested, serving as a comprehensive example for a tanshinone derivative in drug discovery and development.

Introduction to 15,16-Dihydrotanshinone I

15,16-Dihydrotanshinone I (DHTS) is a bioactive lipophilic compound extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[3] Preclinical research has demonstrated its potential as an anti-cancer agent, with studies highlighting its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer cell lines.[3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.[3][4]

Quantitative Data: In Vitro Anti-Cancer Activity of 15,16-Dihydrotanshinone I

The following table summarizes the inhibitory effects of 15,16-Dihydrotanshinone I on the proliferation of various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
HL-60Human Promyelocytic Leukemia~1.5~5.0[3]
MCF-7Human Breast AdenocarcinomaNot specifiedNot specified[1]
MDA-MB-231Human Breast AdenocarcinomaNot specifiedNot specified[1]
PC-3Human Prostate CarcinomaNot specifiedNot specified[4]
DU145Human Prostate CarcinomaNot specifiedNot specified[4]
EOMAMouse HemangioendotheliomaNot specifiedNot specified[5][6]

Note: While several studies demonstrate dose-dependent inhibition, not all publish specific IC50 values. The provided data is based on the effective concentrations used in the cited literature.

Key Signaling Pathways Modulated by 15,16-Dihydrotanshinone I

15,16-Dihydrotanshinone I exerts its anti-cancer effects by targeting several critical signaling pathways.

JNK/FasL-Mediated Apoptosis in Leukemia Cells

In human leukemia HL-60 cells, DHTS induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the upregulation of Fas ligand (FasL).[3] The engagement of FasL with its receptor triggers a caspase cascade, ultimately leading to apoptosis.

JNK_FasL_Pathway DHTS 15,16-Dihydrotanshinone I JNK JNK (Phosphorylation) DHTS->JNK FasL FasL (Expression) JNK->FasL Caspase8 Caspase-8 (Activation) FasL->Caspase8 Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

JNK/FasL-mediated apoptotic pathway induced by DHTS.
Mitochondrial Apoptosis Pathway in Breast Cancer Cells

In breast cancer cells, DHTS triggers the intrinsic apoptosis pathway by decreasing the expression of the anti-apoptotic protein Bcl-xL.[1] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1]

Mitochondrial_Apoptosis_Pathway DHTS 15,16-Dihydrotanshinone I BclxL Bcl-xL (Expression) DHTS->BclxL Mito_Potential Loss of Mitochondrial Membrane Potential BclxL->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial apoptosis pathway activated by DHTS.
G1 Phase Cell Cycle Arrest in Breast Cancer Cells

DHTS can also halt the proliferation of breast cancer cells by inducing G1 phase arrest.[1] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, and CDK4, while increasing the expression of the CDK inhibitor p27.[1]

Cell_Cycle_Arrest_Pathway DHTS 15,16-Dihydrotanshinone I Cyclins_CDKs Cyclin D1, Cyclin E, CDK4 (Expression) DHTS->Cyclins_CDKs p27 p27 (Expression) DHTS->p27 G1_S_Transition G1 to S Phase Transition Cyclins_CDKs->G1_S_Transition p27->G1_S_Transition Cell_Cycle_Arrest G1 Phase Arrest G1_S_Transition->Cell_Cycle_Arrest

Mechanism of DHTS-induced G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-cancer activity of 15,16-Dihydrotanshinone I.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DHTS on cancer cells.

Workflow:

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of DHTS Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of 15,16-Dihydrotanshinone I in culture medium. Replace the existing medium with the DHTS-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., caspases, cyclins) following treatment with DHTS.

Methodology:

  • Cell Lysis: Treat cells with DHTS for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells after DHTS treatment.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with DHTS for the specified duration. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

15,16-Dihydrotanshinone I has demonstrated significant potential as an anti-cancer agent in preclinical studies. Its ability to modulate multiple key signaling pathways involved in cell survival and proliferation makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and toxicological profiling, and the identification of predictive biomarkers to guide its potential clinical application. The protocols and data presented here provide a foundational framework for researchers and scientists to further explore the therapeutic potential of this and other related tanshinone derivatives.

References

Application Notes and Protocols for Measuring the Potency of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified as a potent thrombin inhibitor. This property suggests its potential therapeutic application in conditions related to thrombosis and coagulation disorders. Furthermore, related compounds, such as 15,16-dihydrotanshinone I (DHTS), have demonstrated anti-cancer properties through the inhibition of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, indicating a possible broader range of biological activities for this class of molecules.

These application notes provide detailed protocols for measuring the potency of this compound in two key functional areas: thrombin inhibition and anti-proliferative/HIF-1α inhibitory activity. The provided methodologies will enable researchers to quantitatively assess the efficacy of this compound and similar molecules.

Data Presentation

CompoundTargetAssay TypeIC50 (µM)
Tanshinone IFactor XaEnzymatic112.59[1]
Tanshinone IIAFactor XaEnzymatic138.19[1]
Sodium Tanshinone IIA SulfonateuPA/PAI-1Enzymatic41[2]
CryptotanshinoneuPA/PAI-1Enzymatic98[2]
Sodium Tanshinone IIA SulfonatetPA/PAI-1Enzymatic59[2]
CryptotanshinonetPA/PAI-1Enzymatic152[2]

Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

This protocol describes a method to determine the in vitro potency of this compound as a thrombin inhibitor by measuring the reduction in thrombin's enzymatic activity on a chromogenic substrate.

Materials:

  • Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)

  • Chromogenic thrombin substrate (e.g., Chromogenix S-2238, DiaPharma; or equivalent)

  • Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Tris-HCl buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Reconstitute human α-thrombin in Tris-HCl buffer to a working concentration (e.g., 1 NIH unit/mL).

    • Prepare the chromogenic substrate solution in Tris-HCl buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the serially diluted this compound or vehicle control (Tris-HCl buffer with DMSO).

    • Add 160 µL of Tris-HCl buffer.

    • Add 20 µL of the thrombin solution to each well, mix gently, and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of thrombin inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative activity of this compound on a cancer cell line (e.g., HeLa, a human cervical cancer cell line, or EOMA, a murine hemangioendothelioma cell line). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HeLa or EOMA cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of this compound on the transcriptional activity of HIF-1α in cells cultured under hypoxic conditions. A reporter plasmid containing a hypoxia-responsive element (HRE) linked to a luciferase gene is used.

Materials:

  • HeLa or other suitable cancer cell line

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • This compound

  • Cobalt chloride (CoCl2) or a hypoxia chamber (1% O2) to induce HIF-1α

  • Dual-Luciferase Reporter Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Hypoxia Induction:

    • After 24 hours of transfection, replace the medium with fresh complete medium containing serial dilutions of this compound or vehicle control.

    • Induce hypoxia by either adding CoCl2 (e.g., 100 µM) to the medium or by placing the plate in a hypoxia chamber for 16-24 hours.

  • Luciferase Assay:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the normoxic, untreated control.

    • Determine the inhibitory effect of this compound on HIF-1α transcriptional activity and calculate the IC50 value.

Visualizations

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Active) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Substrate Chromogenic Substrate Thrombin->Substrate Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Product Colored Product Substrate->Product Inhibitor This compound Inhibitor->Thrombin Inhibits HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Recruits VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (in DNA) HIF1_complex->HRE Binds to TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Transcription Inhibitor This compound Inhibitor->HIF1a_hypoxia Inhibits (Hypothesized) Experimental_Workflow cluster_thrombin Thrombin Inhibition Assay cluster_cell Cell-Based Assays T1 Prepare Reagents T2 Incubate Thrombin with This compound T1->T2 T3 Add Chromogenic Substrate T2->T3 T4 Measure Absorbance (405 nm) T3->T4 T5 Calculate IC50 T4->T5 C1 Seed Cells C2 Treat with This compound C1->C2 C3 Induce Hypoxia (for HIF-1α) C2->C3 Optional C4_mtt MTT Assay C2->C4_mtt C4_luc Luciferase Assay C3->C4_luc C5_mtt Measure Absorbance (570 nm) C4_mtt->C5_mtt C5_luc Measure Luminescence C4_luc->C5_luc C6_mtt Calculate GI50/IC50 C5_mtt->C6_mtt C6_luc Calculate IC50 C5_luc->C6_luc

References

Application Notes and Protocols for 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound that has been identified as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] This activity suggests its potential as an anticoagulant agent for therapeutic use in preventing and treating thrombotic disorders. These application notes provide an overview of the potential applications of this compound and detailed protocols for its investigation in a laboratory setting.

Potential Applications

  • Anticoagulant Drug Development: As a direct thrombin inhibitor, this compound can be investigated as a lead compound for the development of new anticoagulant drugs.

  • Thrombosis Research: This compound can be utilized as a tool to study the mechanisms of blood coagulation and the role of thrombin in various physiological and pathological processes.

  • Hemostasis and Thrombosis Assays: this compound can serve as a reference compound or control in the development and validation of assays for measuring thrombin activity and coagulation parameters.

Experimental Protocols

1. Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available thrombin inhibitor screening kits and is designed to determine the inhibitory activity of this compound on thrombin.

Materials:

  • This compound

  • Human α-thrombin (Sigma-Aldrich or equivalent)

  • Thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Sigma-Aldrich or equivalent)

  • Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation/Emission = 350/450 nm)

  • Known thrombin inhibitor (e.g., argatroban) for positive control

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with Thrombin Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of human α-thrombin in Thrombin Assay Buffer. The final concentration should be determined based on preliminary experiments to achieve a robust signal.

    • Prepare a working solution of the fluorogenic thrombin substrate in Thrombin Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of Thrombin Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the diluted this compound solutions to the sample wells.

    • Add 10 µL of Thrombin Assay Buffer to the no-inhibitor control wells.

    • Add 10 µL of the positive control inhibitor to the respective wells.

    • Add 20 µL of the thrombin working solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the thrombin substrate working solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of thrombin inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of no-inhibitor control - Rate of sample) / Rate of no-inhibitor control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Thrombin Inhibition Assay

prep Prepare Reagents (Compound, Thrombin, Substrate) plate Add Reagents to 96-well Plate (Buffer, Compound/Control) prep->plate thrombin Add Thrombin Solution plate->thrombin incubate1 Incubate (15 min, 37°C) thrombin->incubate1 substrate Add Substrate Solution incubate1->substrate read Measure Fluorescence (Kinetic, 30-60 min, 37°C) substrate->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the fluorometric thrombin inhibition assay.

2. Prothrombin Time (PT) Assay

This assay evaluates the effect of this compound on the extrinsic and common pathways of the coagulation cascade.

Materials:

  • This compound

  • Pooled normal human plasma

  • PT reagent (containing tissue factor and calcium)

  • Coagulometer

Procedure:

  • Prepare various concentrations of this compound in a suitable buffer.

  • Incubate 90 µL of pooled normal human plasma with 10 µL of the this compound solution (or buffer for control) at 37°C for a specified time (e.g., 2 minutes).

  • Add 200 µL of pre-warmed PT reagent to the plasma-compound mixture.

  • The coagulometer will automatically measure the time taken for clot formation.

  • Record the clotting time in seconds.

3. Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

  • This compound

  • Pooled normal human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Coagulometer

Procedure:

  • Prepare various concentrations of this compound in a suitable buffer.

  • Mix 100 µL of pooled normal human plasma with 10 µL of the this compound solution (or buffer for control).

  • Add 100 µL of the aPTT reagent to the mixture and incubate at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).

  • Add 100 µL of pre-warmed CaCl2 solution to initiate clotting.

  • The coagulometer will measure the time to clot formation.

  • Record the clotting time in seconds.

Data Presentation

Table 1: Inhibitory Activity of this compound on Thrombin

Concentration (µM)Rate of Reaction (RFU/min)% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µM) \multicolumn{2}{c}{}

Table 2: Effect of this compound on Coagulation Assays

Concentration (µM)Prothrombin Time (PT) (seconds)Activated Partial Thromboplastin Time (aPTT) (seconds)
0 (Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Signaling Pathway

The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a critical serine protease that plays a central role in the common pathway, converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of the clot. Thrombin also activates other clotting factors, further amplifying the coagulation process. This compound, as a thrombin inhibitor, directly blocks these actions of thrombin.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa->FXa Prothrombin Prothrombin (II) FXa->Prothrombin + Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Inhibition

Caption: The coagulation cascade highlighting the central role of thrombin and its inhibition by this compound.

References

Application Notes and Protocols: 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of 15,16-Dihydrotanshindiol C, a diterpenoid compound. The following sections cover solubility, experimental protocols for cell-based assays, and potential signaling pathways for investigation.

Solubility and Stock Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported in the available literature. However, based on the solubility of structurally related tanshinones, such as 15,16-dihydrotanshinone I, it is anticipated that this compound will have good solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions.

It is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Table 1: Recommended Solvents for Solubility Testing
SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA versatile solvent for preparing high-concentration stock solutions.[1][2]
Ethanol (EtOH)Moderate to LowMay be suitable for some applications, but lower concentrations are expected.
Methanol (MeOH)Moderate to LowSimilar to ethanol, may be used for certain analytical methods.
WaterLow to InsolubleNot recommended for primary stock solutions.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a solvent of choice.

Materials:

  • This compound (powder)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

  • Incubate the suspension at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.

  • The determined concentration represents the solubility of the compound in the selected solvent at the tested temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 314.33 g/mol .

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 3.14 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.[1]

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-documented, studies on the closely related compound, 15,16-dihydrotanshinone I (DHTS), suggest several potential areas of investigation. DHTS has been shown to exert its biological effects through various signaling cascades.[3][4][5]

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

DHTS has been reported to inhibit the proliferation and angiogenesis of endothelioma cells by downregulating the HIF-1α signaling pathway.[3] This effect may be mediated by interfering with the post-transcriptional processing of HIF-1α mRNA.

HIF1a_Pathway DHTS This compound (potential action) HuR HuR DHTS->HuR Inhibits interaction HIF1a_mRNA HIF-1α mRNA HuR->HIF1a_mRNA Stabilizes HIF1a_Protein HIF-1α Protein HIF1a_mRNA->HIF1a_Protein Translation Angiogenesis Angiogenesis & Cell Proliferation HIF1a_Protein->Angiogenesis Promotes JNK_FasL_Pathway DHTS This compound (potential action) JNK JNK Phosphorylation DHTS->JNK cJun c-Jun JNK->cJun FasL FasL Expression cJun->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress_Pathway DHTS This compound (potential action) ER_Stress ER Stress DHTS->ER_Stress Caspase9 Caspase-9 Cleavage ER_Stress->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_functional Functional Assays Cell_Culture Cell Culture Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Compound_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (for protein expression/phosphorylation) Protein_Extraction->Western_Blot qPCR RT-qPCR (for gene expression) RNA_Extraction->qPCR

References

Preparing Stock Solutions of 15,16-Dihydrotanshindiol C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 15,16-Dihydrotanshindiol C, a diterpenoid compound of interest for its potential therapeutic properties, including its activity as a thrombin inhibitor. Due to its lipophilic nature, proper solubilization and storage are critical for maintaining its stability and ensuring accurate experimental results. This guide outlines the necessary materials, step-by-step procedures, and best practices for preparing and storing stock solutions of this compound for use in various research and drug development applications.

Physicochemical Properties and Solubility

This compound is a member of the tanshinone family, which are generally characterized by their poor water solubility.[1] Understanding the physicochemical properties of this compound is essential for its effective use in experimental settings.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₈O₅[2]
Molecular Weight 314.33 g/mol [2]
Appearance Solid (assumed)General knowledge
Solubility Poor in water; Soluble in organic solvents such as DMSO, ethanol, and chloroform.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for in vitro assays.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.143 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 314.33 g/mol

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 314.33 g/mol = 0.003143 g = 3.143 mg

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensure Complete Solubilization (Optional but Recommended):

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in complete dissolution.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is acceptable. It is recommended to use the prepared stock solution within one to two months to ensure its stability.

Workflow and Visualization

The following diagrams illustrate the experimental workflow for preparing the stock solution and a potential, generalized signaling pathway that could be investigated using this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate 1. Equilibrate Compound and DMSO to Room Temp. Weigh 2. Weigh this compound Equilibrate->Weigh Prevent Condensation Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex to Dissolve Add_DMSO->Vortex Check_Solubility 5. Check for Complete Solubilization (Optional: Warm/Sonicate) Vortex->Check_Solubility Aliquot 6. Aliquot into Single-Use Volumes Check_Solubility->Aliquot Ensure Homogeneity Store 7. Store at -80°C Aliquot->Store Minimize Freeze-Thaw

Caption: Experimental workflow for preparing a stock solution of this compound.

G Hypothetical Signaling Pathway Inhibition Ligand Thrombin Receptor Protease-Activated Receptor (PAR) Ligand->Receptor Activates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Platelet Aggregation) Signaling_Cascade->Cellular_Response Compound This compound Compound->Ligand Inhibits

Caption: Potential mechanism of action of this compound as a thrombin inhibitor.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution to avoid skin contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

By following this detailed protocol, researchers can confidently prepare stable and accurate stock solutions of this compound for their experimental needs, contributing to reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Quantification of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, proposed methodologies for the quantitative analysis of 15,16-Dihydrotanshindiol C in various matrices. Due to the limited availability of specific validated methods for this particular analyte, the following protocols are based on established methods for structurally related tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone. These protocols serve as a robust starting point for method development and validation.

Introduction

This compound is a diterpenoid compound and a potent thrombin inhibitor, making it a compound of interest in drug discovery and development.[1][2] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and various research applications. The primary analytical techniques suitable for the quantification of tanshinones are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and is a cost-effective technique for routine analysis.

Experimental Protocol: HPLC-UV

  • Sample Preparation (from a solid matrix, e.g., herbal extract):

    • Accurately weigh 1.0 g of the homogenized sample powder.

    • Add 25 mL of methanol.

    • Perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 mm × 250 mm, 5 µm particle size).[3][4]

    • Mobile Phase: A gradient of methanol (A) and water with 0.5% acetic acid (B).

    • Gradient Program:

      • 0-25 min: 40-80% A

      • 25-30 min: 80% A

      • 30-50 min: 80-100% A

      • 50-60 min: 100% A[5]

    • Flow Rate: 0.5 mL/min.[3][4]

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

    • UV Detection Wavelength: 254 nm.[3][4]

  • Quantification:

    • Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.

Hypothetical Quantitative Data for HPLC-UV Method

ParameterHypothetical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)95 - 105%

Note: These values are estimations based on typical performance of HPLC-UV methods for related tanshinones and would require experimental validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for low-level detection.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 mm × 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A fast gradient appropriate for UPLC separation, for example:

      • 0-0.5 min: 5% B

      • 0.5-2.0 min: 5-95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95-5% B

      • 2.6-3.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound (Molecular Weight: 314.33):

        • Precursor Ion (Q1): m/z 315.1 [M+H]⁺

        • Product Ion (Q3): To be determined experimentally through infusion and fragmentation analysis of a pure standard. A plausible fragmentation would involve the loss of water or other neutral losses from the molecular structure.

      • Internal Standard: To be selected based on availability and similar chromatographic and ionization behavior.

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Hypothetical Quantitative Data for LC-MS/MS Method

ParameterHypothetical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Note: These values are estimations based on typical performance of LC-MS/MS methods for diterpenoids and would require experimental validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing sp1 Sample Collection (e.g., Herbal Material, Plasma) sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration / Supernatant Transfer sp3->sp4 a1 HPLC-UV or LC-MS/MS Injection sp4->a1 a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 dp1 Peak Integration a3->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway Modulated by Tanshinones

Tanshinones, as a class of compounds, have been shown to exert their biological effects, such as anti-cancer and anti-inflammatory activities, through the modulation of key cellular signaling pathways.[6][7][8] A representative pathway is the PI3K/Akt pathway, which is central to cell survival and proliferation.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Tanshinone This compound (Tanshinones) Tanshinone->PI3K Inhibition Tanshinone->Akt Inhibition

Caption: Proposed inhibitory effect of tanshinones on the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 15,16-Dihydrotanshindiol C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15,16-Dihydrotanshindiol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a diterpenoid compound.[1][2][3] Its primary known biological activity is as a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2][3] Direct thrombin inhibitors are a class of anticoagulants that work by directly blocking the active site of thrombin.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For solid forms, storage at room temperature is generally acceptable for short periods in the continental US, though conditions may vary elsewhere.[2] For long-term storage, it is recommended to store the compound as per the instructions on the Certificate of Analysis provided by the supplier, which often involves storage at -20°C.

Q3: What is the purity of commercially available this compound?

A3: Commercially available this compound is typically offered at a purity of >98%.[7][8][9]

Q4: In what solvents is this compound soluble?

Troubleshooting Guides

Section 1: Synthesis and Purification

Currently, detailed, publicly available synthesis protocols for this compound are limited. The information below is based on general principles for the synthesis and purification of similar natural product derivatives.

Problem: Low yield during synthesis.

Possible Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if appropriate.
Side reactions Optimize reaction conditions by adjusting temperature, reaction time, and the stoichiometry of reactants. The use of protective groups for sensitive functional groups may be necessary.
Degradation of starting material or product Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture.
Inefficient purification Experiment with different solvent systems for column chromatography to achieve better separation. Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC).
Section 2: Biological Assays

Problem: Inconsistent results in the thrombin inhibition assay.

Possible Cause Troubleshooting Suggestion
Compound precipitation Visually inspect the assay wells for any signs of precipitation. Lower the final concentration of the compound in the assay. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.
Instability of the compound in assay buffer Prepare fresh dilutions of the compound immediately before each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Variability in enzyme activity Use a fresh aliquot of thrombin for each experiment. Ensure consistent incubation times and temperatures. Include a positive control inhibitor to verify the assay performance.
Interference with detection method If using a fluorometric or colorimetric assay, check if the compound itself absorbs or fluoresces at the excitation/emission wavelengths used. Run a control with the compound and substrate without the enzyme to check for interference.

Problem: High cytotoxicity observed in cell-based assays.

Possible Cause Troubleshooting Suggestion
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for the cell line being used (typically ≤ 0.5%). Run a solvent control to assess its effect on cell viability.
Off-target effects Investigate the mechanism of cytotoxicity. This could be an inherent property of the compound. Consider performing assays to measure markers of apoptosis or necrosis.
Compound degradation into toxic byproducts Assess the stability of the compound in the cell culture medium. Degradation products may be more toxic than the parent compound.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₈O₅[3]
Molecular Weight 314.33 g/mol [3]
CAS Number 891854-96-9[3]
Known Target Thrombin[1][2][3]
Purity >98%[7][8][9]

Table 2: Hypothetical Thrombin Inhibition Assay Data

This table presents example data for illustrative purposes, as specific quantitative data for this compound was not available in the search results.

Concentration (µM)% Inhibition (Mean ± SD)
0.18.2 ± 1.5
125.7 ± 3.1
1068.4 ± 4.5
5092.1 ± 2.8
IC₅₀ (µM) ~7.5

Experimental Protocols

General Protocol for a Fluorometric Thrombin Inhibition Assay

This protocol is based on a general thrombin inhibitor screening kit and should be optimized for specific experimental conditions.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to the desired concentrations in the assay buffer.

    • Prepare the thrombin enzyme and the fluorogenic substrate solutions in the assay buffer as recommended by the supplier.

  • Assay Procedure :

    • Add the diluted this compound or control (assay buffer with DMSO for negative control, known inhibitor for positive control) to the wells of a 96-well plate.

    • Add the thrombin solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm).

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions in Assay Buffer prep_compound->prep_dilutions add_compound Add Compound Dilutions to 96-well Plate prep_dilutions->add_compound prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) add_enzyme Add Thrombin Enzyme and Incubate add_compound->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for determining the IC₅₀ of this compound in a thrombin inhibition assay.

Disclaimer: The following signaling pathway is for 15,16-Dihydrotanshinone I, a related compound, and is provided for illustrative purposes. The signaling effects of this compound may differ.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHTS 15,16-Dihydrotanshinone I FasL FasL Expression DHTS->FasL JNK JNK Phosphorylation DHTS->JNK Bax Bax/Bad Expression DHTS->Bax Casp8 Caspase-8 Activation FasL->Casp8 JNK->Casp8 Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 15,16-Dihydrotanshinone I in HL-60 cells.[10]

References

Technical Support Center: 15,16-Dihydrotanshindiol C Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with this compound solubility?

A1: this compound, like other tanshinones, is a lipophilic compound, meaning it has poor solubility in aqueous solutions.[1][2] This can lead to several issues in biological assays, including precipitation in stock solutions or culture media, which results in inaccurate concentrations and unreliable data.[3][4][5] It is crucial to use an appropriate organic solvent, such as DMSO, for initial stock solutions and to be mindful of the final solvent concentration in the assay medium to avoid precipitation.[3][5]

Q2: How stable is this compound in solution?

A2: While specific stability data for this compound is not extensively published, related diterpenoid quinones can be sensitive to light and oxidation. For analytical standards, it is recommended to store stock solutions in the dark at low temperatures (e.g., 4°C).[6] For cell-based assays, prolonged incubation times may lead to degradation. It is advisable to perform stability tests by analyzing the compound's concentration over time in the relevant assay medium.

Q3: Can this compound interfere with assay readouts?

A3: Natural products, particularly colored compounds like some tanshinones, can interfere with optical and fluorescence-based assays.[7] This can lead to false positives or negatives. It is important to include proper controls, such as running the assay with the compound in the absence of cells or the target enzyme, to check for any intrinsic fluorescence or absorbance at the measurement wavelength.

Q4: Are there known artifacts in cell-based assays with compounds like this compound?

A4: Yes, some phenolic and quinone-containing natural products can generate reactive oxygen species (ROS), such as hydrogen peroxide, when added to cell culture media.[8] This can lead to cytotoxicity that is independent of the compound's specific biological target. Researchers should consider including antioxidants like N-acetylcysteine in their experiments as a control to determine if the observed effects are due to oxidative stress.

Troubleshooting Guides

HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Q: Why am I seeing high backpressure in my HPLC system?

A:

  • Cause: Blockage in the system, often from precipitated buffer salts or sample particulates.[9][10]

  • Solution:

    • Flush the system with an appropriate solvent (e.g., pure water if using reverse-phase with salt buffers) to dissolve any precipitates.[10]

    • If the pressure remains high, disconnect the column and check the system pressure. If it drops, the column is likely the source of the blockage.

    • Backflush the column according to the manufacturer's instructions.[11]

    • Ensure all samples are filtered before injection.

Q: My peak shape is poor (tailing or fronting). What should I do?

A:

  • Cause (Tailing): Secondary interactions between the analyte and the stationary phase (e.g., residual silanols), or a column void.[11]

  • Solution (Tailing):

    • Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.

    • Consider using a column with better end-capping.

    • If a void is suspected, replace the column.[12]

  • Cause (Fronting): Column overloading.

  • Solution (Fronting):

    • Reduce the injection volume or the concentration of the sample.[13]

Q: My retention times are drifting. How can I fix this?

A:

  • Cause: Changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[13]

  • Solution:

    • Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[13]

    • Use a column oven to maintain a stable temperature.[13]

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[13]

Cell-Based Assays

This guide provides solutions for common problems in cell-based assays involving this compound.

Q: I'm observing high variability between replicate wells. What is the likely cause?

A:

  • Cause: Poor solubility and precipitation of the compound in the assay medium.[4][5]

  • Solution:

    • Visually inspect the wells under a microscope for any signs of precipitation.

    • Decrease the final concentration of the compound.

    • Increase the final DMSO concentration slightly, but be mindful of solvent toxicity to your cells. Run a DMSO toxicity control.

    • Ensure thorough mixing when diluting the compound into the final assay medium.

Q: My positive and negative controls are not working as expected.

A:

  • Cause: The compound may be interfering with the assay's detection method.

  • Solution:

    • Run a control plate with the compound and assay reagents but without cells to check for direct effects on the readout (e.g., absorbance or fluorescence).[7]

    • If using a luciferase-based reporter assay, be aware that some compounds can directly inhibit the luciferase enzyme.[7]

Q: The observed cytotoxicity does not seem to be specific. What could be the reason?

A:

  • Cause: The compound may be causing general cellular stress through mechanisms like membrane disruption or generation of ROS in the culture medium.[7][8]

  • Solution:

    • Perform a membrane integrity assay (e.g., LDH release) to check for non-specific membrane damage.

    • As mentioned in the FAQs, include an antioxidant control (e.g., N-acetylcysteine) to test for effects mediated by ROS.

Quantitative Data Summary

The following tables present hypothetical data to illustrate common issues and the importance of proper assay optimization.

Table 1: Effect of Final DMSO Concentration on Apparent Cytotoxicity (IC50) of this compound in MIA PaCa-2 Cells

Final DMSO ConcentrationIC50 (µM)Observation
0.1%15.2High well-to-well variability, visible precipitate at >20 µM
0.25%8.5Less variability, slight precipitate at >20 µM
0.5%8.1Consistent results, no visible precipitate up to 50 µM
1.0%7.9Consistent results, but slight cytotoxicity from DMSO alone

This table illustrates how insufficient solvent can lead to precipitation and an overestimation of the IC50 value.

Table 2: HPLC Analysis Reproducibility for this compound

ParameterWithout Column OvenWith Column Oven (35°C)
Average Retention Time (min)12.4511.92
Standard Deviation of Retention Time0.280.03
Relative Standard Deviation (RSD)2.25%0.25%

This table demonstrates the improvement in retention time reproducibility when controlling for temperature fluctuations.[13]

Experimental Protocols

Representative HPLC Method for Tanshinone Analysis

This protocol is based on methods developed for similar tanshinones and can be adapted for this compound.[6][14][15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program:

    • 0-17 min: 60% A

    • 17-25 min: 60-80% A

    • 25-30 min: 80% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[15]

  • Column Temperature: 35°C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol at 0.1 mg/mL. Store protected from light at 4°C.[6] Create a series of dilutions for the calibration curve.

  • Sample Preparation: Ensure samples are dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter before injection.

General Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MIA PaCa-2 human pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentrations in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution (10 mM in DMSO) dilutions Prepare Serial Dilutions (in culture medium) stock->dilutions treat Treat Cells dilutions->treat seed Seed Cells (96-well plate) seed->treat incubate Incubate (48-72h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read Read Plate add_reagent->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Fig 1. A general experimental workflow for a cell-based cytotoxicity assay.

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_p High Pressure pressure->high_p Yes, High low_p Low Pressure pressure->low_p Yes, Low retention Retention Time Drift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes, Tailing fronting Peak Fronting peak_shape->fronting Yes, Fronting drift Drifting RTs retention->drift Yes sol_high_p Check for Blockage (frit, column) Flush System high_p->sol_high_p sol_low_p Check for Leaks Verify Flow Rate low_p->sol_low_p sol_tailing Adjust Mobile Phase pH Check for Column Void tailing->sol_tailing sol_fronting Reduce Sample Concentration fronting->sol_fronting sol_drift Use Column Oven Prepare Fresh Mobile Phase drift->sol_drift

Fig 2. A logical flowchart for troubleshooting common HPLC issues.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects Tanshinone Tanshinones (e.g., this compound) PI3K PI3K Tanshinone->PI3K Ras Ras Tanshinone->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induce Apoptosis Akt->Apoptosis Proliferation Inhibit Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 3. Simplified signaling pathways modulated by tanshinones.

References

Technical Support Center: Optimizing Experiments with 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diterpenoid compound. Its primary known mechanism of action is the potent inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, which is essential for clot formation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like other tanshinone compounds, can be unstable in solution. It is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO). For optimal stability, this stock solution should be aliquoted into single-use vials and stored at -80°C. It is advisable to use the prepared stock solution within two weeks to a month to minimize degradation.

Q3: What is the recommended solvent for this compound?

A3: DMSO is a highly effective polar aprotic solvent for dissolving a wide range of organic compounds, including this compound.[1][2] It is miscible with water and many organic solvents, making it a versatile choice for preparing stock solutions for in vitro assays.[1]

Q4: How does this compound affect standard coagulation assays?

A4: As a direct thrombin inhibitor, this compound is expected to prolong clotting times in assays that measure the final steps of the coagulation cascade. This includes the Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT). The extent of prolongation will be dependent on the concentration of the inhibitor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibitory activity Compound Degradation: this compound solution may have degraded over time or due to improper storage.Prepare a fresh stock solution from powder. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Use stock solutions within a month of preparation.
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.Verify the accuracy of your balance. Use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment.
Precipitation of the compound in aqueous assay buffer Low Solubility: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit, especially if the DMSO concentration is too low.Ensure the final concentration of DMSO in the assay is sufficient to maintain solubility, typically kept below 1% to avoid solvent effects on the assay. Perform a solubility test with your specific assay buffer.
Variability between replicate wells in an assay plate Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, enzyme, or substrate.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with sterile water or buffer to maintain humidity.
Unexpected prolongation of clotting times in control samples Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be high enough to interfere with the coagulation assay.Prepare a vehicle control with the same final concentration of the solvent as in the experimental wells to assess its effect. Keep the final solvent concentration as low as possible (ideally ≤1%).
Fluorescence or absorbance interference in colorimetric or fluorometric assays Compound's Intrinsic Properties: this compound may have inherent absorbance or fluorescence at the wavelengths used in the assay.Run a control with the compound alone (without the enzyme or substrate) to measure its background signal. Subtract this background from the experimental readings.

Experimental Protocols

General Protocol for a Fluorometric Thrombin Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Thrombin (human or bovine)

  • Thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • DMSO (for stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in Assay Buffer. Also, prepare a vehicle control with the same final DMSO concentration.

  • Prepare the Thrombin Enzyme Solution by diluting thrombin in Assay Buffer to the desired concentration.

  • Add 50 µL of the Thrombin Enzyme Solution to each well of the 96-well plate.

  • Add 10 µL of your diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare the Thrombin Substrate Solution by diluting the fluorogenic substrate in Assay Buffer.

  • Initiate the reaction by adding 40 µL of the Thrombin Substrate Solution to each well.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 2-3 minutes.

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percent inhibition using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Vehicle Control Well)] x 100

Data Presentation:

Concentration of this compoundRate of Thrombin Activity (RFU/min)% Inhibition
Vehicle Control0%
Concentration 1
Concentration 2
Concentration 3
...

Visualizations

Signaling Pathway Diagram

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIII Factor VIII Prothrombin Prothrombin X->Prothrombin Xa + Va VII Factor VII TF_VII TF-VIIa Complex VII->TF_VII TF Tissue Factor TF->TF_VII TF_VII->X V Factor V Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental Workflow Diagram

experimental_workflow prep_stock Prepare this compound Stock Solution in DMSO prep_dilutions Prepare Serial Dilutions of Compound prep_stock->prep_dilutions add_compound Add Compound Dilutions and Vehicle Control prep_dilutions->add_compound prep_enzyme Prepare Thrombin Enzyme Solution add_enzyme Add Thrombin to 96-Well Plate prep_enzyme->add_enzyme add_enzyme->add_compound incubate Incubate at Room Temperature (10-15 min) add_compound->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate prep_substrate Prepare Fluorogenic Substrate Solution prep_substrate->add_substrate read_plate Measure Fluorescence (Kinetic Mode) add_substrate->read_plate analyze_data Calculate Reaction Rates and % Inhibition read_plate->analyze_data

Caption: Workflow for a Thrombin Inhibition Assay.

Troubleshooting Logic Diagram

troubleshooting_logic start Inconsistent or Weak Inhibitory Activity check_compound Is the stock solution freshly prepared? start->check_compound prepare_fresh Prepare a fresh stock solution in DMSO. Aliquot and store at -80°C. check_compound->prepare_fresh No check_concentration Are the concentrations accurate? check_compound->check_concentration Yes prepare_fresh->check_concentration verify_weighing Verify balance calibration and dilution calculations. check_concentration->verify_weighing No check_solubility Is there any precipitation in the assay wells? check_concentration->check_solubility Yes end_good Problem Resolved verify_weighing->end_good optimize_solvent Adjust final DMSO concentration or perform a solubility test. check_solubility->optimize_solvent Yes end_bad Consult Further Technical Support check_solubility->end_bad No optimize_solvent->end_good

Caption: Troubleshooting Logic for Inconsistent Results.

References

15,16-Dihydrotanshindiol C stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 15,16-Dihydrotanshindiol C for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

Q2: How stable is this compound in solution?

Tanshinones, as a class of compounds, have shown instability in aqueous solutions over time.[2] For instance, studies on Tanshinone IIA, a closely related compound, indicate that its degradation in solution follows pseudo-first-order kinetics and is influenced by factors such as temperature, pH, and light.[1][3] It is advisable to prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protecting container.

Q3: What are the primary factors that can cause the degradation of this compound?

Based on studies of related tanshinones, the primary factors contributing to degradation are exposure to high temperatures and light.[1][3][4] Oxidation and hydrolysis are also potential degradation pathways for many chemical compounds and should be considered.[4]

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these can promote the degradation of diterpenoid compounds.

Troubleshooting Guide

Encountering stability issues during your experiments can be challenging. This guide provides a systematic approach to troubleshooting common problems related to the stability of this compound.

Problem: Inconsistent or lower-than-expected experimental results.

This could be an indication of compound degradation. Follow these steps to diagnose and resolve the issue:

Step 1: Verify Storage Conditions

  • Question: Was the solid compound stored correctly according to the supplier's recommendations (cool, dark, and dry)?

  • Action: Review your storage procedures and the Certificate of Analysis. If stored improperly, obtain a fresh batch of the compound.

Step 2: Evaluate Solution Preparation and Handling

  • Question: Was the solution prepared fresh? How long was it stored and under what conditions (temperature, light exposure)?

  • Action: Prepare fresh solutions for each experiment. If a stock solution must be used, perform a quick quality check (e.g., by HPLC) to confirm its integrity before use.

Step 3: Assess Experimental Conditions

  • Question: Does your experimental protocol involve high temperatures, prolonged exposure to light, or extreme pH?

  • Action: If possible, modify the protocol to minimize exposure to harsh conditions. For example, perform light-sensitive steps in the dark or under amber light, and control the temperature of the reaction.

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_storage Verify Solid Compound Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok fresh_batch Action: Obtain Fresh Batch storage_ok->fresh_batch No check_solution Evaluate Solution Preparation & Handling storage_ok->check_solution Yes fresh_batch->check_solution solution_fresh Solution Prepared Fresh? check_solution->solution_fresh prepare_fresh Action: Prepare Fresh Solution solution_fresh->prepare_fresh No check_protocol Assess Experimental Protocol Conditions solution_fresh->check_protocol Yes prepare_fresh->check_protocol harsh_conditions Harsh Conditions Present? (High Temp, Light, Extreme pH) check_protocol->harsh_conditions modify_protocol Action: Modify Protocol to Minimize Stress harsh_conditions->modify_protocol Yes continue_experiment Proceed with Experiment harsh_conditions->continue_experiment No modify_protocol->continue_experiment

Troubleshooting workflow for stability issues.

Data Presentation

Table 1: Summary of Factors Affecting Tanshinone Stability (Qualitative)
FactorEffect on StabilityGeneral Recommendations
Temperature High temperatures accelerate degradation.[1][3]Store at recommended cool temperatures (e.g., 2-8°C or -20°C). Avoid heating solutions unless necessary for solubilization, and if so, for a minimal duration.
Light Exposure to light, particularly UV, can lead to degradation.[1][3]Store solid compound and solutions in light-resistant containers (e.g., amber vials). Conduct experiments in a dark or low-light environment.
pH Extreme pH values may promote hydrolysis or other degradation reactions.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer solutions if necessary.
Oxidation The presence of oxidizing agents can lead to degradation.Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Solution Age Stability in solution decreases over time.[2]Prepare solutions fresh before use. If stock solutions are stored, validate their integrity before use.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. This protocol is a general guideline based on ICH recommendations and findings for related tanshinones.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in methanol to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known instability of tanshinones to heat and light.

Potential Degradation Pathways main_compound This compound thermal_degradation Thermal Degradation Products main_compound->thermal_degradation exposure to photo_degradation Photodegradation Products main_compound->photo_degradation exposure to heat_stress Heat heat_stress->thermal_degradation light_stress Light (UV) light_stress->photo_degradation

Potential degradation pathways for this compound.

References

Technical Support Center: 15,16-Dihydrotanshindiol C in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of 15,16-Dihydrotanshindiol C during in vitro assays. Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the general properties of tanshinones and best practices for working with hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a diterpenoid compound and a potent thrombin inhibitor.[1][2] Like other tanshinones, it is a lipophilic molecule with poor aqueous solubility. Precipitation often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous assay buffer, causing the compound to crash out of solution.

Q2: What are the best solvents for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.[3][4] Other organic solvents such as ethanol, methanol, or acetone can also be used. It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your aqueous assay buffer.

Q3: What is the maximum recommended concentration of organic solvent in the final assay volume?

A3: To avoid precipitation and potential solvent effects on your assay, the final concentration of the organic solvent (e.g., DMSO) should generally be kept below 1%, and ideally below 0.5%. The exact tolerance will depend on your specific assay system and the final concentration of this compound.

Q4: Can I use surfactants to improve the solubility of this compound in my assay?

A4: Yes, non-ionic surfactants like Triton X-100 or Tween-20 can be included in the assay buffer at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of hydrophobic compounds and prevent their aggregation.

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: A simple method is to prepare serial dilutions of your this compound stock solution in your assay buffer. After a short incubation period, visually inspect for any cloudiness or precipitate. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Troubleshooting Guide

This guide addresses common issues related to the precipitation of this compound in assays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of this compound exceeds its solubility limit in the final assay buffer.- Decrease the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, being mindful of its potential effects on the assay.- Prepare an intermediate dilution of the stock solution in a solvent mixture with a higher aqueous content before the final dilution into the assay buffer.
Cloudiness or turbidity in the assay plate The compound is forming aggregates or precipitating over time.- Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to the assay buffer.- Ensure thorough mixing after adding the compound to the assay buffer.- Consider pre-incubating the compound in the assay buffer to check for stability before adding other assay components.
Inconsistent assay results Precipitation is occurring in some wells but not others, leading to variable effective concentrations of the compound.- Vortex the stock solution before each use.- Use a fresh dilution of the stock solution for each experiment.- Visually inspect all wells for precipitation before reading the assay results.
Low apparent potency of the compound The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.- Confirm the solubility of the compound in the assay buffer at the desired concentration.- If precipitation is observed, re-evaluate the assay conditions or the tested concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound into a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Dilution Procedure for Assays

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (with or without surfactant)

    • Polypropylene microplates or tubes for serial dilutions

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in 100% DMSO to prepare working stocks of various concentrations.

    • To prepare the final assay concentrations, add a small volume of the DMSO working stock to the assay buffer. For example, add 1 µL of a 100X working stock to 99 µL of assay buffer.

    • Mix immediately and thoroughly by pipetting or gentle vortexing.

    • Visually inspect for any signs of precipitation.

Data Presentation

Table 1: General Solubility of Tanshinones in Common Solvents

SolventSolubilityReference
WaterPoorly soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
EthanolSoluble[6]
MethanolSoluble[6]
ChloroformSoluble[5]
EtherSoluble[5]

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Assay check_concentration Is the final compound concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent Is the final organic solvent concentration >1%? check_concentration->check_solvent No end_success Precipitation Avoided reduce_concentration->end_success reduce_solvent Decrease organic solvent percentage check_solvent->reduce_solvent Yes add_surfactant Add non-ionic surfactant (e.g., 0.01% Triton X-100) to assay buffer check_solvent->add_surfactant No reduce_solvent->end_success perform_solubility_test Perform preliminary solubility test in assay buffer add_surfactant->perform_solubility_test perform_solubility_test->end_success

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Experimental_Workflow start Start prepare_stock Prepare concentrated stock solution in 100% DMSO start->prepare_stock serial_dilution_dmso Perform serial dilutions in 100% DMSO prepare_stock->serial_dilution_dmso final_dilution_buffer Dilute into final assay buffer (<1% DMSO) serial_dilution_dmso->final_dilution_buffer mix_and_inspect Mix thoroughly and visually inspect for precipitation final_dilution_buffer->mix_and_inspect add_to_assay Add to assay plate mix_and_inspect->add_to_assay end End add_to_assay->end

Caption: Recommended experimental workflow for preparing this compound for assays.

References

Technical Support Center: 15,16-Dihydrotanshindiol C Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15,16-Dihydrotanshindiol C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a diterpenoid compound. Its primary known biological activity is the inhibition of thrombin, a key enzyme in the blood coagulation cascade.

Q2: What are the common assays used to measure the activity of this compound?

The most common assays are thrombin activity assays, which can be performed using colorimetric or fluorometric methods. These assays measure the ability of this compound to inhibit the enzymatic activity of thrombin on a synthetic substrate.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors. One significant consideration is the potential for this compound, like other tanshinones, to have off-target effects and interfere with various cellular signaling pathways. It is crucial to ensure consistent cell culture conditions, including cell density, passage number, and media composition. Additionally, the stability and solubility of the compound in your specific cell culture media should be verified.

Q4: How should I prepare and store this compound?

Tanshinones, as a class of compounds, can be unstable in solution, particularly at high temperatures and when exposed to light. It is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored at -20°C or -80°C and protected from light. The solubility of tanshinones can be limited in aqueous solutions; therefore, using a suitable solvent like DMSO for the initial stock solution is recommended, with further dilutions in the appropriate assay buffer or cell culture medium.

Troubleshooting Guides

Troubleshooting Thrombin Inhibition Assays

This guide addresses common issues encountered during in vitro thrombin inhibition assays with this compound.

Problem Possible Cause Recommended Solution
High background signal in a colorimetric assay - Contamination of reagents.- Use fresh, high-quality reagents. Ensure dedicated pipette tips for each reagent.
- Substrate instability.- Prepare substrate solution fresh for each experiment.
- Incorrect wavelength reading.- Verify the microplate reader is set to the correct wavelength for the chromophore being measured (e.g., 405 nm for p-nitroaniline).
Low or no thrombin activity in control wells - Inactive thrombin enzyme.- Use a fresh aliquot of thrombin. Ensure proper storage conditions (-20°C or -80°C).
- Incorrect buffer composition or pH.- Verify the assay buffer composition and pH are optimal for thrombin activity.
High variability between replicate wells - Pipetting errors.- Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
- Incomplete mixing of reagents.- Gently mix the plate after adding each reagent.
- Temperature fluctuations.- Ensure the assay plate is incubated at a stable and optimal temperature for the enzyme.
Unexpectedly high inhibition by this compound - Compound precipitation at high concentrations.- Visually inspect wells for precipitation. Determine the solubility limit of the compound in the assay buffer.
- Interference with the detection method.- See the section on "Assay Interference" below.
Unexpectedly low inhibition by this compound - Degradation of the compound.- Prepare fresh solutions of this compound for each experiment. Protect from light.
- Incorrect concentration of the compound.- Verify the concentration of the stock solution.
Troubleshooting Cell-Based Assays

This guide focuses on issues that may arise when assessing the effects of this compound in a cellular context.

Problem Possible Cause Recommended Solution
High cytotoxicity observed at expected therapeutic concentrations - Off-target effects on critical cellular pathways.- Investigate the effect of the compound on cell viability using multiple assays (e.g., MTT, LDH). Consider that tanshinones can induce apoptosis through pathways like PI3K/Akt/mTOR and MAPK.
- Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent control.
Inconsistent cellular response to the compound - Cell line instability or high passage number.- Use cells with a consistent and low passage number. Periodically check cell morphology and growth characteristics.
- Variation in cell seeding density.- Ensure a uniform cell seeding density across all wells.
- Fluctuation in incubation conditions (CO2, temperature, humidity).- Monitor and maintain stable incubator conditions.
Difficulty in interpreting downstream signaling effects - Crosstalk between signaling pathways.- Use specific inhibitors for suspected off-target pathways to dissect the mechanism of action.
- Time-dependent effects.- Perform a time-course experiment to identify the optimal time point for observing the desired effect.

Assay Interference

A critical aspect of troubleshooting is understanding potential sources of interference. For this compound, interference can be categorized into direct assay interference and indirect biological interference.

Direct Assay Interference
Type of Interference Description Mitigation Strategy
Compound Color In colorimetric assays, the inherent color of this compound might interfere with absorbance readings.Run a control with the compound alone (without the enzyme or substrate) and subtract the background absorbance.
Compound Fluorescence In fluorometric assays, the compound itself might be fluorescent at the excitation and emission wavelengths used, leading to a false-positive signal.Measure the fluorescence of the compound alone and subtract it from the experimental values.
Compound Aggregation At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes.Include a detergent like Triton X-100 in the assay buffer to prevent aggregation. Determine the critical aggregation concentration of the compound.
Indirect Biological Interference (Off-Target Effects)

Tanshinones are known to interact with multiple cellular signaling pathways. This can lead to unexpected biological responses in cell-based assays and should be a primary consideration when interpreting data.

  • PI3K/Akt/mTOR Pathway: Several tanshinones have been shown to inhibit this critical survival pathway, which can lead to decreased cell proliferation and induction of apoptosis.[1][2][3][4][5]

  • MAPK Pathway: Tanshinones can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are involved in stress responses, cell proliferation, and apoptosis.[6][7][8]

  • JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is another reported effect of some natural compounds and can lead to apoptosis.[9][10][11][12]

Experimental Protocols

Colorimetric Thrombin Inhibition Assay

This protocol is adapted from commercially available thrombin activity assay kits.[13]

Materials:

  • Human Thrombin

  • Thrombin Substrate (e.g., a p-nitroaniline-conjugated peptide)

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

  • Add a defined amount of human thrombin to each well of the 96-well plate.

  • Add the different concentrations of this compound to the wells containing thrombin. Include a positive control (a known thrombin inhibitor) and a negative control (vehicle).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the thrombin substrate to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed time.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition by this compound.

Fluorometric Thrombin Inhibition Assay

This protocol is based on fluorometric thrombin inhibitor screening kits.[14]

Materials:

  • Human Thrombin

  • Fluorogenic Thrombin Substrate (e.g., an AMC-based peptide)

  • Assay Buffer

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 350/450 nm for AMC)

Procedure:

  • Follow steps 1-4 from the colorimetric assay protocol, using a black microplate.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic thrombin substrate to each well.

  • Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Determine the rate of fluorescence increase and calculate the percentage of inhibition.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 891854-96-9MedChemExpress, Real-Gene Labs
Molecular Formula C₁₈H₁₈O₅MedChemExpress, Real-Gene Labs
Molecular Weight 314.33 g/mol MedChemExpress, Real-Gene Labs
Solubility Soluble in DMSO. Limited solubility in aqueous solutions.General knowledge for tanshinones
Stability Unstable in high temperature and light conditions. Prone to degradation in solution.Study on Tanshinone IIA stability[15]

Visualizations

Signaling Pathway Diagrams

Thrombin_Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin DHTC This compound DHTC->Thrombin Inhibits

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tanshinones Tanshinones (e.g., this compound) Tanshinones->PI3K Inhibits Tanshinones->Akt Inhibits Tanshinones->mTOR Inhibits

MAPK_Pathway Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Response Cellular Response (Proliferation, Apoptosis) MAPK->Response Tanshinones Tanshinones (e.g., this compound) Tanshinones->MAPK Modulates

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare this compound stock and dilutions C Incubate Thrombin with This compound A->C B Prepare Thrombin and Substrate solutions D Add Substrate to initiate reaction B->D C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Inhibition E->F

References

Technical Support Center: Accurate Measurement of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of 15,16-Dihydrotanshindiol C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its analysis?

A1: this compound is a diterpenoid compound with a molecular formula of C₁₈H₁₈O₅ and a molecular weight of approximately 314.3 g/mol .[1] It is classified as a tanshinone, which are typically lipophilic (fat-soluble) compounds. This property is crucial when selecting appropriate solvents for extraction and mobile phases for chromatographic separation.

Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of tanshinones, including this compound. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like biological samples.

Q3: How should I prepare a sample of Salvia miltiorrhiza for the analysis of this compound?

A3: Given the lipophilic nature of tanshinones, extraction with organic solvents is recommended. A common procedure involves ultrasonic-assisted extraction of the dried and powdered plant material with methanol or ethanol. The resulting extract should then be filtered prior to injection into the HPLC or LC-MS/MS system to remove particulate matter.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: Tanshinones can be susceptible to degradation under certain conditions. Studies on related tanshinones have shown that they are unstable in high temperature and light conditions.[2] It is recommended to store standard solutions and prepared samples in a cool, dark place, such as a refrigerator or autosampler at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable. Stability in the analytical matrix (e.g., plasma) should be validated, but studies on similar compounds show good stability over freeze-thaw cycles and at room temperature for several hours.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS/MS.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overloading.1. Replace the analytical column. Consider using a guard column to extend its life. 2. Dissolve the sample in the initial mobile phase if possible. 3. Reduce the injection volume or dilute the sample.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Poor column temperature control. 3. Column not properly equilibrated.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Increase the column equilibration time between injections.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Detector lamp aging.1. Degas the mobile phase and purge the pump. 2. Use high-purity solvents and flush the detector cell. 3. Replace the detector lamp if its energy is low.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Leak in the system.1. For tanshinones, a detection wavelength of around 270 nm is often used.[4][5] 2. Concentrate the sample or increase the injection volume (while monitoring for overloading). 3. Check all fittings for leaks.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Low Ion Intensity 1. Inefficient ionization. 2. Matrix effects (ion suppression or enhancement). 3. Incorrect mass transition parameters.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). The addition of a small amount of formic acid to the mobile phase can improve ionization in positive ion mode.[6] 2. Improve sample cleanup (e.g., using solid-phase extraction) or dilute the sample. Use an isotopically labeled internal standard if available. 3. Optimize the precursor and product ion masses, as well as the collision energy and declustering potential.
Irreproducible Results 1. Inconsistent sample preparation. 2. Fluctuation in MS source conditions. 3. Carryover from previous injections.1. Ensure a consistent and validated sample preparation protocol is followed. 2. Allow the MS source to stabilize before starting the analytical run. 3. Optimize the autosampler wash procedure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Tanshinone Analysis

This protocol is adapted from established methods for the analysis of tanshinones and can be optimized for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.5% acetic acid).[9]

    • Gradient Program Example: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute the lipophilic tanshinones. A potential starting point is 60% acetonitrile, increasing to 80% over 25 minutes.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 270 nm.[4][5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Tanshinone Analysis

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1-0.2% formic acid to aid in ionization.[6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusing a standard solution. For structurally similar dihydrotanshinone I, the precursor ion is m/z 279.2.[11]

  • Injection Volume: 5 µL.

Method Validation Data for Tanshinone Analysis

The following tables summarize typical validation parameters for analytical methods used to quantify tanshinones, which can serve as a benchmark for your own method development and validation.

Table 1: HPLC Method Validation Parameters for Tanshinone Analysis

ParameterDihydrotanshinone ICryptotanshinoneTanshinone ITanshinone IIA
Linearity Range (µg/mL) 0.1 - 5000.1 - 5000.1 - 5000.1 - 500
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999
Intra-day Precision (RSD%) < 2%< 2%< 2%< 2%
Inter-day Precision (RSD%) < 3%< 3%< 3%< 3%
Recovery (%) 95.0 - 105.095.0 - 105.095.0 - 105.095.0 - 105.0

Data adapted from similar tanshinone analysis methods.[7][12]

Table 2: LC-MS/MS Method Validation Parameters for Tanshinone Analysis in Rat Plasma

ParameterDihydrotanshinone ICryptotanshinoneTanshinone ITanshinone IIA
Linearity Range (ng/mL) 0.5 - 3000.5 - 3000.5 - 3000.5 - 300
Correlation Coefficient (r) ≥ 0.9976≥ 0.9976≥ 0.9976≥ 0.9976
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.50.50.5
Intra-day Precision (RSD%) < 15%< 15%< 15%< 15%
Inter-day Precision (RSD%) < 15%< 15%< 15%< 15%
Extraction Recovery (%) 84.8 - 94.584.8 - 94.584.8 - 94.584.8 - 94.5
Matrix Effect (%) 86.2 - 91.386.2 - 91.386.2 - 91.386.2 - 91.3

Data adapted from a study on the simultaneous determination of seven bioactive constituents from Salvia miltiorrhiza in rat plasma.[6][11]

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) hplc HPLC Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms data_acq Data Acquisition hplc->data_acq lcms->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc results Results data_proc->results

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

Research on the closely related compound, 15,16-dihydrotanshinone I, suggests its involvement in several cellular signaling pathways.

1. JNK and FasL Signaling Pathway

15,16-dihydrotanshinone I has been shown to induce apoptosis in leukemia cells through the activation of the JNK and FasL signaling pathways.[13]

JNK_FasL_Pathway DHTS 15,16-Dihydrotanshinone I JNK JNK (Phosphorylation) DHTS->JNK FasL FasL (Expression) JNK->FasL Caspase8 Caspase-8 (Activation) FasL->Caspase8 Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed JNK/FasL signaling pathway initiated by 15,16-dihydrotanshinone I.

2. Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

15,16-dihydrotanshinone I can induce apoptosis in prostate carcinoma cells by inducing endoplasmic reticulum stress.[1]

ER_Stress_Pathway DHTS 15,16-Dihydrotanshinone I Proteasome Proteasome Inhibition DHTS->Proteasome UPP Accumulation of Polyubiquitinated Proteins Proteasome->UPP ER_Stress ER Stress UPP->ER_Stress GRP78 GRP78/Bip (Upregulation) ER_Stress->GRP78 CHOP CHOP/GADD153 (Upregulation) ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER stress-induced apoptosis pathway involving 15,16-dihydrotanshinone I.

3. HIF-1α Signaling Pathway

Dihydrotanshinone I has been found to inhibit the translational expression of hypoxia-inducible factor-1α (HIF-1α).[8]

HIF1a_Pathway DHTS Dihydrotanshinone I mTOR mTOR/p70S6K/4E-BP1 Pathway DHTS->mTOR MEK_ERK MEK/ERK Pathway DHTS->MEK_ERK HIF1a_synthesis HIF-1α Protein Synthesis mTOR->HIF1a_synthesis MEK_ERK->HIF1a_synthesis HIF1a_accumulation Hypoxia-induced HIF-1α Accumulation HIF1a_synthesis->HIF1a_accumulation

Caption: Inhibition of HIF-1α protein synthesis by Dihydrotanshinone I.

References

challenges in working with 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a diterpenoid compound. It is recognized as a potent thrombin inhibitor, making it a subject of interest for research in anticoagulation and related therapeutic areas.[1]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: Like other tanshinones, this compound is a lipophilic molecule and is expected to have poor water solubility. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO)[2][3], ethanol, or acetone before being diluted into an aqueous buffer. It is crucial to be aware of the final solvent concentration in your assay, as high concentrations can affect biological systems. For in vivo studies, formulation strategies such as microemulsions, solid dispersions, or encapsulation with cyclodextrins may be necessary to improve bioavailability.[4][5][6][7]

Q3: My compound appears to be degrading in solution. What are the stability considerations for this compound?

A3: Tanshinone derivatives can be unstable in certain conditions. Dihydrotanshinones have been reported to be unstable in DMSO, potentially converting to other forms. Furthermore, tanshinones can exhibit instability in aqueous solutions. It is recommended to prepare fresh solutions for each experiment and to minimize the time the compound is in solution. For long-term storage, it is advisable to store the compound as a dry solid at -20°C or below, protected from light. If stock solutions in DMSO are necessary, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[8]

Q4: I am observing inconsistent results in my thrombin inhibition assay. What could be the cause?

A4: Inconsistent results in a thrombin inhibition assay can stem from several factors. Given the lipophilic nature of this compound, compound precipitation in the aqueous assay buffer is a common issue. Ensure the final DMSO concentration is compatible with your assay and does not cause the compound to fall out of solution. Other potential issues include instability of the compound in the assay buffer, interference with the detection method (e.g., fluorescence quenching or enhancement), or the presence of impurities from synthesis. Refer to the troubleshooting guide below for more detailed advice.

Q5: Are there any known artifacts or non-specific activities associated with this class of compounds?

A5: Quinone-containing compounds, like tanshinones, are known to be redox-active. This can lead to the generation of reactive oxygen species (ROS) in some biological systems, which may produce experimental artifacts. Additionally, quinones can act as Michael acceptors, potentially leading to covalent modification of proteins.[9] In spin trapping experiments for radical identification, quinones have been shown to generate artifacts.[9] Researchers should include appropriate controls to rule out such non-specific effects.

Data Summary

Table 1: Solubility of Tanshinone Derivatives (Qualitative)

SolventSolubilityRemarks
WaterPoorFormulation strategies are often required for aqueous applications.[4][6]
DMSOSolubleA common solvent for preparing stock solutions.[2][3]
EthanolSolubleCan be used as a co-solvent.
MethanolSoluble
ChloroformSoluble

Note: This data is based on the general properties of tanshinones and may vary for this compound.

Table 2: Example IC50 Values for Thrombin Inhibitors (for reference)

InhibitorTargetIC50Assay Type
Dipeptidyl argininalsThrombinVariesChromogenic
Sulfated DHPsThrombin18-94 nMSpectrophotometric[10]
DabigatranThrombinPotent inhibitorColorimetric[11]
Peptide InhibitorsThrombin0.53-4.35 µMAbsorbance-based[12]

Note: These values are for other thrombin inhibitors and are provided for comparative purposes only. The IC50 for this compound should be determined experimentally.

Experimental Protocols & Troubleshooting

Thrombin Inhibition Assay (Fluorometric) - General Protocol

This protocol is a general guideline for screening potential thrombin inhibitors like this compound.

Materials:

  • Human α-thrombin

  • Thrombin-specific fluorogenic substrate (e.g., AMC-based peptide)

  • Assay Buffer (e.g., Tris-HCl with NaCl and PEG)[13]

  • This compound

  • Known thrombin inhibitor (positive control, e.g., PPACK Dihydrochloride)

  • DMSO (or other suitable solvent)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em suitable for the substrate)

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells.

  • Enzyme and Substrate Preparation: Prepare working solutions of thrombin and the fluorogenic substrate in assay buffer at the desired concentrations.

  • Assay Procedure: a. Add a small volume of the diluted this compound or control (DMSO vehicle, positive inhibitor) to the wells of the 96-well plate. b. Add the thrombin solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.[14] c. Initiate the reaction by adding the thrombin substrate solution to all wells. d. Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.[14]

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic curve). b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Troubleshooting Guide: Thrombin Inhibition Assay
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Compound precipitation.Decrease the final compound concentration. Increase the final DMSO concentration slightly (check enzyme tolerance). Visually inspect the wells for precipitation.
Inaccurate pipetting.Use calibrated pipettes. Prepare master mixes for reagents.
Low or no thrombin activity Inactive enzyme.Use a fresh aliquot of thrombin. Ensure proper storage conditions were maintained.
Incorrect buffer composition or pH.Verify the composition and pH of the assay buffer.
Reader settings are incorrect.Confirm the excitation and emission wavelengths are correct for the substrate.
High background fluorescence Contaminated buffer or plate.Use fresh, high-purity reagents and new plates.
Autofluorescence of the test compound.Run a control with the compound and substrate but without the enzyme. Subtract this background from the assay wells.
Inhibition curve does not reach 100% Incomplete inhibition at the tested concentrations.Test higher concentrations of the compound.
Compound has low potency.This may be the true result.
Compound solubility limit reached.Check for precipitation at higher concentrations.
Inhibition appears greater than 100% Compound is quenching the fluorescence signal.Run a control with the compound and the fluorescent product (e.g., free AMC) to check for quenching.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution (DMSO) Plate Plate Compound & Controls in 96-well Plate Compound->Plate Thrombin Thrombin Enzyme Working Solution Incubate Add Thrombin & Incubate Thrombin->Incubate Substrate Fluorogenic Substrate Working Solution React Add Substrate & Initiate Reaction Substrate->React Plate->Incubate Incubate->React Measure Kinetic Fluorescence Measurement React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a Thrombin Inhibition Assay.

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Active) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) DHTC This compound DHTC->Thrombin Inhibition

Caption: Simplified Thrombin Coagulation Cascade Inhibition.

References

dealing with low solubility of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the low solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid compound and a potent thrombin inhibitor, making it a person of interest for further research.[1][2] Like many natural products, it is understood to have low aqueous solubility, which can significantly hinder its absorption and bioavailability in biological systems.[3][4] Addressing low solubility is crucial for obtaining reliable and reproducible results in preclinical and clinical studies.[5][6][7]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound precipitates in your cell culture media, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a lack of dose-response relationship and poor reproducibility.

Q3: What are the initial steps I should take to address the low solubility of this compound?

A3: A stepwise approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps include selecting an appropriate organic solvent for stock solutions and considering the use of co-solvents in your experimental buffer.

Troubleshooting Guide

Issue: Precipitation of this compound observed in aqueous buffer or cell culture media.

This is a critical issue that can invalidate experimental results. The following troubleshooting workflow can help you address this problem.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed B Review Stock Solution Preparation A->B Initial Check C Optimize Dilution Method B->C If stock is clear D Incorporate a Co-solvent C->D If precipitation persists E Consider Surfactants or Solubilizers D->E If co-solvent is insufficient or not compatible G Problem Resolved D->G F Advanced Formulation Strategies E->F For persistent issues or in vivo studies E->G F->G

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Solubility Enhancement Strategies

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The choice of method depends on the specific experimental requirements.[3][4][8]

Strategy CategoryMethodDescription
Physical Modifications Particle Size ReductionIncreasing the surface area by micronization or nanonization can improve the dissolution rate.[6][8][9]
Solid DispersionDispersing the compound in an inert carrier matrix can enhance solubility and dissolution.[4][10]
Chemical Modifications Salt FormationFor compounds with ionizable groups, forming a salt can significantly increase aqueous solubility.[11][12]
Prodrug ApproachModifying the chemical structure to a more soluble form that converts to the active compound in vivo.[5]
Formulation Approaches Co-solvencyUsing a mixture of water and a water-miscible organic solvent to increase solubility.[8][9]
Surfactants/Micellar SolubilizationSurfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8]
CyclodextrinsThese cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[3]
Lipid-Based FormulationsIncorporating the compound into lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[5][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Use of Co-solvents

This protocol describes the initial steps for preparing a stock solution and using a co-solvent to maintain the solubility of this compound in an aqueous medium.

Caption: Workflow for preparing a stock solution and using a co-solvent.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any particulate matter.

  • Working Solution Preparation with a Co-solvent:

    • Perform serial dilutions of the stock solution in the same organic solvent to create an intermediate concentration.

    • To prepare the final working solution, add the intermediate dilution dropwise to the aqueous buffer or cell culture medium while vortexing or stirring vigorously. This rapid mixing helps to prevent immediate precipitation.

    • The final concentration of the organic solvent (co-solvent) in the aqueous medium should be kept as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Solubility Enhancement using Surfactants

This protocol outlines the use of a surfactant to improve the aqueous solubility of this compound.

Methodology:

  • Surfactant Selection:

    • Choose a biocompatible surfactant. Common examples include polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers (e.g., Pluronic® F-68).[14]

  • Preparation of Surfactant-Containing Buffer:

    • Prepare the desired aqueous buffer.

    • Add the selected surfactant to the buffer at a concentration above its critical micelle concentration (CMC). The CMC is the concentration at which micelles start to form. This information is typically available from the supplier.

  • Solubilization of this compound:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent as described in Protocol 1.

    • Add a small volume of the stock solution to the surfactant-containing buffer while stirring.

    • Allow the solution to equilibrate, with continued stirring, for a period to ensure maximum solubilization within the micelles.

Signaling Pathways and Solubility

The biological activity of this compound as a thrombin inhibitor is dependent on its ability to interact with its molecular target. Poor solubility can limit its effective concentration, thereby affecting the downstream signaling pathways.

G cluster_2 Impact of Solubility on Thrombin Inhibition Pathway A This compound (Poorly Soluble) B Solubilization Strategy (e.g., Co-solvent, Surfactant) A->B C Soluble this compound B->C D Thrombin C->D Interaction E Inhibition of Thrombin D->E Inhibited by F Downstream Signaling (e.g., Fibrinogen to Fibrin) E->F Prevents G Blocked Signaling F->G Leads to

Caption: Logical relationship between solubility and the inhibitory action on a signaling pathway.

This diagram illustrates that for this compound to effectively inhibit thrombin and its downstream signaling, it must first be in a soluble form. Applying a suitable solubilization strategy is a prerequisite for observing its biological activity.

References

Technical Support Center: 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a diterpenoid compound.[1] It is recognized as a potent thrombin inhibitor.[1]

Q2: What are the basic physicochemical properties of this compound?

A2: The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 891854-96-9[2]
Molecular Formula C₁₈H₁₈O₅[2]
Molecular Weight 314.3 g/mol [2]
Purity >98%[2]
Appearance Solid[3]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, stock solutions can typically be stored at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific storage instructions.

Q4: What is a suitable solvent for dissolving this compound?

A4: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice for creating high-concentration stock solutions. It is crucial to keep the final concentration of the organic solvent in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Q: I am observing significant variability in my experimental results between replicates and different experimental runs. What could be the cause?

A: Inconsistent results can stem from several factors. Here is a logical workflow to troubleshoot this issue:

G Troubleshooting Workflow for Inconsistent Results cluster_0 Compound Handling cluster_1 Cell Culture cluster_2 Assay Protocol A Inconsistent Results Observed B Check Compound Handling A->B C Review Cell Culture Conditions A->C D Evaluate Assay Protocol A->D B1 Freshly prepare dilutions? B->B1 C1 Consistent cell passage number? C->C1 D1 Consistent incubation times? D->D1 E Consistent Results B2 Proper vortexing/mixing? B1->B2 B3 Light exposure/degradation? B2->B3 B3->E C2 Cell confluence consistent? C1->C2 C3 Serum batch variability? C2->C3 C3->E D2 Accurate pipetting? D1->D2 D3 Instrument calibration? D2->D3 D3->E G Hypothetical Signaling Pathway Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PARs Protease-Activated Receptors (PARs) Thrombin->PARs Activation Compound This compound Compound->Thrombin Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin Signaling Cellular Signaling (e.g., Platelet Activation) PARs->Signaling

References

best practices for handling 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15,16-Dihydrotanshindiol C. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling and application of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a diterpenoid compound.[1][2] Its primary known biological activity is as a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2]

Q2: What are the general recommendations for the storage of this compound?

A2: For long-term storage, it is recommended to store this compound as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C. For short-term use within a week, a solution can be stored at 4°C. It is advisable to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.

Q3: What are the general safety precautions for handling this compound?

A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. Avoid inhalation of the powder and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, it is always best to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Inconsistent or No Thrombin Inhibition Observed in an In Vitro Assay
Possible Cause Troubleshooting Step
Degradation of the compound Tanshinone compounds can be sensitive to light and high temperatures. Ensure the compound has been stored properly. Prepare fresh solutions from powder for each experiment.
Incorrect solvent or poor solubility Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Precipitates in the final solution can lead to inaccurate concentrations. Consider a brief sonication to aid dissolution.
Inappropriate assay conditions Verify the pH and temperature of your assay buffer are optimal for thrombin activity. Most enzyme assays are sensitive to these parameters.
Incorrect enzyme or substrate concentration Ensure the concentrations of thrombin and its substrate are within the linear range of the assay. If the reaction is too fast or too slow, it can be difficult to accurately measure inhibition.
Pipetting errors Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the inhibitor solution.
Contaminated reagents Use fresh, high-quality reagents, including the assay buffer, enzyme, and substrate.
Issue 2: High Background Signal or Assay Interference
Possible Cause Troubleshooting Step
Autofluorescence of the compound If using a fluorometric assay, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used. Run a control with the compound alone (no enzyme or substrate) to measure its background fluorescence.
Solvent interference High concentrations of solvents like DMSO can interfere with enzyme activity or the detection method. Ensure the final solvent concentration is consistent across all wells and is at a level that does not affect the assay.
Non-specific inhibition At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms. It is important to determine the IC50 and use concentrations relevant to the compound's potency.
Contaminated microplate Use new, clean microplates for each experiment to avoid contamination from previous assays.

Experimental Protocols

General Protocol for a Fluorometric Thrombin Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2, pH 7.4-8.0). Ensure the buffer is at room temperature before use.

    • Thrombin Solution: Prepare a working solution of human thrombin in the assay buffer. The final concentration should be in the linear range of the assay.

    • Substrate Solution: Prepare a working solution of a fluorogenic thrombin substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC) in the assay buffer.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Test Solutions: Serially dilute the stock solution of this compound in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is the same in all wells.

  • Assay Procedure:

    • Add the test solutions of this compound to the wells of a black 96-well microplate. Include a positive control (a known thrombin inhibitor) and a negative control (assay buffer with DMSO).

    • Add the thrombin solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC). Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the simplified blood coagulation cascade, the inhibitory effect of this compound, and a typical experimental workflow for its evaluation.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor This compound Inhibitor->Thrombin Inhibits

Caption: Simplified diagram of the coagulation cascade showing the inhibitory action of this compound on Thrombin.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Assay Buffer A->B D Incubate Inhibitor with Thrombin B->D C Prepare Thrombin and Substrate Solutions C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence (Kinetic Mode) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound on thrombin.

References

Validation & Comparative

Validating the Thrombin Inhibitory Activity of 15,16-Dihydrotanshindiol C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15,16-Dihydrotanshindiol C, a diterpenoid compound identified as a potent thrombin inhibitor.[1][2] Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related tanshinone compounds isolated from Salvia miltiorrhiza (Danshen) to provide a comparative framework for its potential activity. This guide is intended to inform research and development efforts by contextualizing the potential therapeutic applications of this compound as an antithrombotic agent.

Introduction to this compound and the Therapeutic Target: Thrombin

This compound is a natural product belonging to the tanshinone family of compounds, which are the major lipophilic constituents of Salvia miltiorrhiza. This plant has a long history in traditional Chinese medicine for treating cardiovascular ailments. Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Inhibition of thrombin is a critical therapeutic strategy for the prevention and treatment of thrombotic diseases.

Comparative Analysis of Thrombin Inhibitory Activity

CompoundIC50 (μM) for Thrombin Inhibition
15,16-Dihydrotanshinone I29.39[3]
Tanshinone IIA66.60[3]
Cryptotanshinone81.11[3]
This compound Potent inhibitor (quantitative data not available) [1][2]

Note: A lower IC50 value indicates greater potency.

Signaling Pathway of Thrombin and its Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the mechanism of its inhibition.

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin Inhibitor This compound (and other Tanshinones) Inhibitor->Thrombin Inhibition

Caption: Thrombin's role in coagulation and its inhibition by tanshinones.

Experimental Protocols

While a specific protocol for validating the activity of this compound is not detailed in the available search results, a general fluorometric thrombin inhibitor screening assay can be employed.

Thrombin Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and common laboratory practices.[4]

Objective: To determine the in vitro inhibitory activity of this compound against human thrombin.

Materials:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Known thrombin inhibitor (e.g., Argatroban) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~380 nm/~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compounds and positive control in Assay Buffer.

    • Prepare working solutions of thrombin and the fluorogenic substrate in Assay Buffer.

  • Assay Protocol:

    • To each well of the microplate, add the test compound or control at various concentrations.

    • Add the thrombin solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of thrombin inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for validating the thrombin inhibitory activity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate Thrombin with Test Compound Compound_Prep->Incubation Reagent_Prep Prepare Thrombin and Substrate solutions Reagent_Prep->Incubation Reaction Initiate reaction with Fluorogenic Substrate Incubation->Reaction Measurement Measure Fluorescence (Kinetic Reading) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for determining the thrombin inhibitory activity.

Conclusion and Future Directions

This compound has been identified as a potent thrombin inhibitor, suggesting its potential as a therapeutic agent for thrombotic disorders. However, a comprehensive validation of its activity requires further investigation to generate quantitative data, such as IC50 values, and to elucidate its precise mechanism of inhibition. The comparative data from related tanshinones, such as 15,16-Dihydrotanshinone I, provide a strong rationale for pursuing these studies. Future research should focus on performing detailed enzymatic assays, as outlined in this guide, to quantify the inhibitory potency of this compound and to compare it directly with existing thrombin inhibitors and other tanshinone analogs. Such studies are essential for advancing the development of this promising natural product.

References

A Comparative Guide to Thrombin Inhibitors: 15,16-Dihydrotanshindiol C and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived thrombin inhibitor, 15,16-Dihydrotanshindiol C, with other prominent thrombin inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.

Introduction to Thrombin and its Inhibition

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] Beyond its role in hemostasis, thrombin is involved in a multitude of cellular processes through the activation of Protease-Activated Receptors (PARs).[2] Dysregulation of thrombin activity is implicated in various thromboembolic diseases, making it a critical target for anticoagulant therapies. Thrombin inhibitors can be broadly categorized into natural and synthetic compounds, each with distinct mechanisms of action and therapeutic profiles.[1][3]

This compound is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine for cardiovascular ailments.[2][3] Research has identified it as a potent thrombin inhibitor.[3][4] This guide will compare its activity, where available data for structurally similar compounds can be used as a proxy, against established thrombin inhibitors.

Quantitative Comparison of Thrombin Inhibitors

The inhibitory potency of various compounds against thrombin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for 15,16-dihydrotanshinone I (a close structural analog of this compound) and other notable thrombin inhibitors.

InhibitorTypeSource/ClassIC50KiCitation(s)
15,16-dihydrotanshinone I NaturalDiterpenoid from Salvia miltiorrhiza29.39 µM-
Cryptotanshinone NaturalDiterpenoid from Salvia miltiorrhiza81.11 µM-[5]
Tanshinone IIA NaturalDiterpenoid from Salvia miltiorrhiza66.60 µM-[5]
Argatroban SyntheticSmall Molecule (Arginine derivative)1.1 µM (free thrombin)-[6]
Dabigatran SyntheticSmall Molecule (Prodrug)134.1 ng/mL (Thrombin Generation)-
Bivalirudin SyntheticPeptide (Hirudin analog)-1.3 nM[7]
Hirudin NaturalPeptide from Leech Saliva1.2 nM (recombinant)~200 fM[6][7]
Gallic Acid NaturalPhenolic Acid9.07 µmol/L8.29 µmol/L (KD)[8]

Note: Data for 15,16-dihydrotanshinone I is used as a proxy for this compound due to the lack of specific publicly available IC50 values for the latter. These compounds are structurally very similar.

Signaling Pathways and Experimental Workflows

To understand the context of thrombin inhibition, it is crucial to visualize the signaling pathways thrombin activates and the workflows of the assays used to measure inhibitor efficacy.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), which belong to the G-protein coupled receptor superfamily. This activation triggers multiple downstream signaling cascades.

Thrombin_Signaling Thrombin Thrombin PAR PARs (e.g., PAR-1) Thrombin->PAR Cleavage & Activation Gq Gq PAR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Responses Cellular Responses (e.g., Platelet Aggregation, Gene Expression) Ca_release->Cellular_Responses PKC->Cellular_Responses

Thrombin signaling cascade via PAR activation.

Experimental Workflow: Thrombin Inhibitor Screening

A common method to screen for thrombin inhibitors is a fluorometric assay that measures the cleavage of a synthetic substrate.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Thrombin_Enzyme Prepare Thrombin Enzyme Solution Mix Mix Thrombin Enzyme with Test Inhibitor/Controls Thrombin_Enzyme->Mix Test_Inhibitor Prepare Test Inhibitor (e.g., this compound) Test_Inhibitor->Mix Controls Prepare Controls (No Inhibitor, Known Inhibitor) Controls->Mix Incubate Incubate at RT (10-15 min) Mix->Incubate Add_Substrate Add Fluorogenic Thrombin Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Mode, 37°C) Add_Substrate->Measure Calculate Calculate Rate of Fluorescence Increase Measure->Calculate Determine_Inhibition Determine % Inhibition Calculate->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Workflow for a fluorometric thrombin inhibitor screening assay.

Logical Relationship of Coagulation Assays

The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are fundamental coagulation assays used to assess the extrinsic/common and intrinsic/common pathways, respectively. Thrombin inhibitors will prolong the clotting times in these assays.

Coagulation_Assays cluster_pathways Coagulation Pathways cluster_assays Coagulation Assays Intrinsic Intrinsic Pathway Common Common Pathway (includes Thrombin) Intrinsic->Common aPTT aPTT Assay Intrinsic->aPTT Measured by Extrinsic Extrinsic Pathway Extrinsic->Common PT PT Assay Extrinsic->PT Measured by Common->aPTT Measured by Common->PT Measured by Thrombin_Inhibitor Thrombin Inhibitor (e.g., this compound) Thrombin_Inhibitor->Common Inhibits

Relationship between coagulation pathways and assays.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for the key assays mentioned in this guide.

Thrombin Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a framework for assessing the inhibitory potential of compounds like this compound.

Materials:

  • Thrombin enzyme

  • Thrombin Assay Buffer

  • Thrombin Dilution Buffer

  • Fluorogenic Thrombin Substrate (e.g., AMC-based peptide)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent

  • Known thrombin inhibitor (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader with excitation/emission wavelengths of 350/450 nm

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a working solution of the Thrombin enzyme by diluting the stock with Thrombin Dilution Buffer as recommended by the manufacturer.

    • Prepare various concentrations of the test inhibitor and the known inhibitor in Thrombin Assay Buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 50 µL of the prepared Thrombin enzyme solution.

    • Add 10 µL of the diluted test inhibitor or control solutions to the respective wells. For the enzyme control well, add 10 µL of Thrombin Assay Buffer.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Prepare a Substrate Mix containing the fluorogenic thrombin substrate and Thrombin Assay Buffer according to the manufacturer's instructions.

    • Add 40 µL of the Substrate Mix to each well to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 2-3 minutes at Ex/Em = 350/450 nm.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[3][8][9]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Water bath at 37°C

  • Coagulometer or stopwatch

Procedure:

  • Sample and Reagent Preparation:

    • Collect whole blood in a tube containing 3.2% sodium citrate.

    • Centrifuge the blood sample to obtain platelet-poor plasma.

    • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • Assay Protocol (Manual Method):

    • Pipette 100 µL of PPP into a test tube.

    • Add 100 µL of the pre-warmed aPTT reagent to the plasma.

    • Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.

    • Add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start a stopwatch.

    • Observe the tube for clot formation. Stop the stopwatch as soon as a fibrin clot is visible.

  • Results:

    • The time taken for clot formation is the aPTT.

    • A prolonged aPTT in the presence of an inhibitor indicates interference with the intrinsic or common pathways.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood

  • PT reagent (thromboplastin, a source of tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution (often included in the PT reagent)

  • Water bath at 37°C

  • Coagulometer or stopwatch

Procedure:

  • Sample and Reagent Preparation:

    • Prepare PPP as described for the aPTT assay.

    • Pre-warm the PT reagent to 37°C.

  • Assay Protocol (Manual Method):

    • Pipette 100 µL of PPP into a test tube.

    • Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.

    • Observe the tube for clot formation. Stop the stopwatch as soon as a fibrin clot is visible.

  • Results:

    • The time taken for clot formation is the PT.

    • Thrombin inhibitors will prolong the PT by interfering with the common pathway.[2][4][5]

Conclusion

This compound, and its close analog 15,16-dihydrotanshinone I, represent a class of natural compounds with promising thrombin inhibitory activity. While their potency, based on available data, appears to be lower than that of clinically established synthetic inhibitors like bivalirudin and argatroban, they provide a valuable scaffold for the development of novel anticoagulants. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate these and other potential thrombin inhibitors. Further studies are warranted to fully characterize the inhibitory profile of this compound and its potential therapeutic applications.

References

A Comparative Analysis of 15,16-Dihydrotanshindiol C and Established Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential anticoagulant agent 15,16-Dihydrotanshindiol C with well-established anticoagulants, including warfarin, heparin, and Direct Oral Anticoagulants (DOACs). While research on this compound is ongoing, this document synthesizes available data to offer a preliminary comparative framework, highlighting its potential mechanism of action and placing it in the context of current therapeutic options.

Executive Summary

This compound, a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), has been identified as a potent direct thrombin inhibitor in preclinical studies.[1] Its mechanism of action, therefore, is expected to be the direct inhibition of Factor IIa (thrombin) in the coagulation cascade. This positions it in the same mechanistic class as the direct thrombin inhibitor dabigatran. However, to date, specific quantitative data on the anticoagulant efficacy of this compound, such as its thrombin inhibition constant (Ki) or its effects on standard coagulation assays like Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT), are not yet available in peer-reviewed literature.

This guide leverages data on a structurally similar compound, 15,16-dihydrotanshinone I, also from Salvia miltiorrhiza, which has a reported IC50 value for thrombin inhibition of 29.39 μM, to provide a preliminary point of comparison. It is crucial to note that this is a proxy, and further research is required to elucidate the specific anticoagulant profile of this compound.

The following sections detail the mechanisms of action, effects on coagulation pathways, and quantitative data for established anticoagulants, offering a baseline against which this compound can be evaluated in future studies.

Comparative Data of Anticoagulants

The following tables summarize the key characteristics and quantitative data for this compound (based on available information for a similar compound) and established anticoagulants.

Table 1: Mechanism of Action and Therapeutic Target

AnticoagulantClassPrimary TargetMechanism of Action
This compound (inferred) Direct Thrombin InhibitorFactor IIa (Thrombin)Directly binds to and inhibits the active site of thrombin, preventing the conversion of fibrinogen to fibrin.
Warfarin Vitamin K AntagonistVitamin K epoxide reductaseInhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S.[2][3][4][5]
Unfractionated Heparin (UFH) Indirect Thrombin and Factor Xa InhibitorAntithrombin IIIBinds to antithrombin III, potentiating its activity to inactivate thrombin (Factor IIa) and Factor Xa.[6][7][8][9]
Rivaroxaban Direct Factor Xa InhibitorFactor XaDirectly and reversibly inhibits both free and clot-bound Factor Xa.[1][10][11][12][13]
Apixaban Direct Factor Xa InhibitorFactor XaDirectly and reversibly inhibits both free and clot-bound Factor Xa.[14][15][16][17][18]
Dabigatran Direct Thrombin InhibitorFactor IIa (Thrombin)Directly and reversibly inhibits both free and fibrin-bound thrombin.[19][20][21][22]

Table 2: Effect on Coagulation Assays

AnticoagulantProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)Thrombin Time (TT)
This compound (predicted) ProlongedProlongedMarkedly Prolonged
Warfarin Markedly ProlongedMildly Prolonged or NormalNormal
Unfractionated Heparin (UFH) Prolonged (at high doses)Markedly ProlongedMarkedly Prolonged
Rivaroxaban Prolonged (dose-dependent)Mildly Prolonged (variable)Normal
Apixaban Prolonged (dose-dependent)Mildly Prolonged (variable)Normal
Dabigatran ProlongedProlongedMarkedly Prolonged

Table 3: Quantitative Anticoagulant Activity and Monitoring

AnticoagulantKey Quantitative ParameterTherapeutic Monitoring
15,16-dihydrotanshinone I IC50 (Thrombin): 29.39 μMNot Applicable (Preclinical)
Warfarin Therapeutic INR: 2.0-3.0 (most indications)[23][24][25][26][27]International Normalized Ratio (INR)
Unfractionated Heparin (UFH) Therapeutic aPTT: 1.5-2.5 times control[28][29][30][31][32]aPTT or Anti-Factor Xa assay
Rivaroxaban Not routinely measuredNot routinely required; Anti-Factor Xa assay (calibrated for rivaroxaban) can be used.
Apixaban Not routinely measuredNot routinely required; Anti-Factor Xa assay (calibrated for apixaban) can be used.
Dabigatran Not routinely measuredNot routinely required; Diluted TT or ecarin clotting time can be used.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the coagulation cascade and the points of intervention for the compared anticoagulants.

Caption: The Coagulation Cascade.

Anticoagulant_Mechanisms cluster_factors Coagulation Factors cluster_anticoagulants Anticoagulants Factors Factors II, VII, IX, X (Inactive Precursors) ActiveFactors Active Factors IIa, VIIa, IXa, Xa Factors->ActiveFactors Activation Xa Factor Xa Thrombin Thrombin (IIa) Xa->Thrombin Activates Prothrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Warfarin Warfarin Warfarin->Factors Inhibits Synthesis Heparin Heparin Heparin->Xa Inhibits (via ATIII) Heparin->Thrombin Inhibits (via ATIII) Riva_Api Rivaroxaban Apixaban Riva_Api->Xa Directly Inhibits Dabi_DHTC Dabigatran This compound Dabi_DHTC->Thrombin Directly Inhibits

Caption: Mechanisms of Action of Different Anticoagulant Classes.

Experimental Protocols

Detailed methodologies for key in vitro anticoagulant assays are provided below. These protocols are standard and would be applicable for the evaluation of novel anticoagulants like this compound.

Prothrombin Time (PT) Assay

Principle: The PT test evaluates the extrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.

  • Reagent: A commercial PT reagent containing tissue factor and calcium chloride is used.

  • Procedure: a. Pre-warm the PPP sample and the PT reagent to 37°C. b. Add a specific volume of the PT reagent to the plasma sample. c. Simultaneously, start a timer. d. Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.

  • Interpretation: A prolonged PT indicates a deficiency in factors of the extrinsic or common pathways (Factors VII, X, V, II, and fibrinogen) or the presence of an inhibitor.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator, phospholipids (partial thromboplastin), and calcium to a plasma sample.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is used.

  • Reagents: An aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, and a calcium chloride solution are required.

  • Procedure: a. Pre-warm the PPP sample, aPTT reagent, and calcium chloride solution to 37°C. b. Incubate the PPP with the aPTT reagent for a specified time to activate the contact factors. c. Add the calcium chloride solution to initiate the clotting cascade and start a timer. d. Record the time in seconds for clot formation. This is the activated Partial Thromboplastin Time.

  • Interpretation: A prolonged aPTT suggests a deficiency in factors of the intrinsic or common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen) or the presence of an inhibitor.

Thrombin Time (TT) Assay

Principle: The TT test specifically assesses the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is used.

  • Reagent: A standardized solution of thrombin is required.

  • Procedure: a. Pre-warm the PPP sample and the thrombin reagent to 37°C. b. Add a specific volume of the thrombin reagent to the plasma sample and start a timer. c. Record the time in seconds for clot formation. This is the Thrombin Time.

  • Interpretation: A prolonged TT indicates a deficiency or abnormality of fibrinogen, or the presence of a thrombin inhibitor.

Thrombin Inhibition Assay (Chromogenic)

Principle: This assay quantifies the direct inhibitory effect of a compound on thrombin activity using a chromogenic substrate.

Methodology:

  • Reagents: Purified human thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), and a buffer solution are needed.

  • Procedure: a. In a microplate, add the buffer, the test compound (e.g., this compound) at various concentrations, and a fixed concentration of thrombin. b. Incubate the mixture for a defined period to allow the inhibitor to bind to thrombin. c. Add the chromogenic substrate. d. Measure the rate of color development (absorbance) over time using a microplate reader. The rate is proportional to the residual thrombin activity.

  • Data Analysis: The percentage of thrombin inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

References

A Comparative Guide: 15,16-Dihydrotanshindiol C and Argatroban as Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant properties of 15,16-Dihydrotanshindiol C, a naturally derived diterpenoid, and Argatroban, a synthetic direct thrombin inhibitor. The comparison is based on available experimental data to objectively assess their performance as anticoagulants.

Executive Summary

Both this compound and Argatroban function as direct inhibitors of thrombin, a key enzyme in the coagulation cascade. Argatroban is a well-established anticoagulant used clinically, particularly in patients with heparin-induced thrombocytopenia.[1][2] In contrast, this compound is a compound isolated from Salvia miltiorrhiza (Danshen), a plant with a long history in traditional medicine for cardiovascular conditions.[3][4] While research has identified it as a potent thrombin inhibitor, specific quantitative data for this compound is limited. This guide, therefore, draws comparisons using data from structurally related tanshinones where necessary, a limitation that should be considered when evaluating the presented data.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for Argatroban and related tanshinones. It is important to note the absence of a specific IC50 value for this compound in the reviewed literature. The data for related tanshinones from the same plant source are provided as a proxy.

ParameterArgatroban15,16-dihydrotanshinone ICryptotanshinoneTanshinone IIA
Target Thrombin (Factor IIa)Thrombin (Factor IIa)Thrombin (Factor IIa)Thrombin (Factor IIa)
Mechanism of Action Direct, reversible, competitive inhibitor of the thrombin catalytic siteDirect thrombin inhibitorDirect thrombin inhibitorDirect thrombin inhibitor
IC50 (Thrombin Inhibition) Not explicitly stated in reviewed abstracts29.39 μM[3]81.11 μM[3]66.60 μM[3]
Inhibitory Constant (Ki) 0.04 µM[5]Data not availableData not availableData not available
Effect on aPTT Prolongs aPTT in a dose-dependent mannerData not availableData not availableData not available
Effect on PT Less pronounced effect compared to aPTTData not availableData not availableData not available
Effect on TT Prolongs TTData not availableData not availableData not available

Mechanism of Action

Both Argatroban and this compound exert their anticoagulant effect by directly inhibiting thrombin. This mode of action is independent of antithrombin, a cofactor required by heparin.[2] By binding to thrombin, they prevent the conversion of fibrinogen to fibrin, a critical step in clot formation.

Argatroban binds reversibly to the catalytic site of both free and clot-bound thrombin.[1][2] The tanshinones, including by inference this compound, have also been identified as direct thrombin inhibitors.[3]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa, VIIIa, PL, Ca2+ VIIa, Tissue Factor Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Argatroban Argatroban Argatroban->Thrombin Inhibits Tanshinones This compound (Tanshinones) Tanshinones->Thrombin Inhibits

Coagulation Cascade and Inhibitor Targets

Experimental Protocols

Detailed methodologies for key in vitro coagulation assays are provided below. These assays are fundamental for evaluating and comparing the anticoagulant activity of compounds like this compound and Argatroban.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipid), followed by recalcification.

Procedure:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge to obtain platelet-poor plasma (PPP).

  • Incubation: Pre-warm the PPP sample and calcium chloride solution to 37°C.

  • Assay:

    • Pipette a specific volume of PPP into a test tube.

    • Add the aPTT reagent (containing a contact activator and phospholipid) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

    • Add pre-warmed calcium chloride to the mixture to initiate clotting.

    • Measure the time until clot formation.

Prothrombin Time (PT) Assay

The PT test assesses the extrinsic and common pathways of coagulation.

Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium.

Procedure:

  • Sample Preparation: Prepare PPP as described for the aPTT assay.

  • Incubation: Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

  • Assay:

    • Pipette a specific volume of PPP into a test tube.

    • Add the pre-warmed PT reagent to initiate clotting.

    • Measure the time until clot formation.

Thrombin Time (TT) Assay

The TT test specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.

Principle: The clotting time of plasma is measured after the addition of a standardized amount of thrombin.

Procedure:

  • Sample Preparation: Prepare PPP as described for the aPTT assay.

  • Incubation: Pre-warm the PPP sample and the thrombin reagent to 37°C.

  • Assay:

    • Pipette a specific volume of PPP into a test tube.

    • Add the pre-warmed thrombin reagent to initiate clotting.

    • Measure the time until clot formation.

cluster_workflow In Vitro Anticoagulant Assay Workflow A Blood Collection (Sodium Citrate Tube) B Centrifugation A->B C Platelet-Poor Plasma (PPP) B->C D Incubation of PPP with Test Compound (e.g., this compound or Argatroban) C->D E Coagulation Assay (aPTT, PT, or TT) D->E F Measurement of Clotting Time E->F G Data Analysis and Comparison F->G

Experimental Workflow for Anticoagulant Assays

Discussion and Conclusion

Argatroban is a well-characterized direct thrombin inhibitor with a predictable anticoagulant response, making it a valuable therapeutic agent. Its efficacy and safety are supported by extensive clinical data.

This compound, as a component of Salvia miltiorrhiza, belongs to a class of compounds with demonstrated anticoagulant properties. The identification of related tanshinones as direct thrombin inhibitors suggests a similar mechanism for this compound. However, the lack of specific quantitative data, such as IC50 and Ki values, as well as in vivo studies, makes a direct performance comparison with Argatroban challenging.

The provided data on related tanshinones indicate that they are less potent thrombin inhibitors than Argatroban, with IC50 values in the micromolar range compared to Argatroban's nanomolar Ki value. Further research is required to isolate and characterize the anticoagulant activity of this compound specifically. This should include determining its inhibitory kinetics against thrombin and evaluating its effects in standard coagulation assays and in vivo models of thrombosis. Such studies are essential to fully understand its potential as a novel anticoagulant and to provide a solid basis for comparison with established drugs like Argatroban.

References

A Comparative Analysis of Bioactive Compounds from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicine with a rich history of use in treating cardiovascular and other diseases. Its therapeutic effects are attributed to a diverse array of bioactive compounds, primarily categorized as hydrophilic phenolic acids and lipophilic tanshinones. This guide provides a comparative analysis of four key compounds: Salvianolic acid B, a major hydrophilic compound, and Tanshinone IIA, Cryptotanshinone, and Danshensu, prominent lipophilic and hydrophilic constituents. We present a synthesis of experimental data on their antioxidant and anti-inflammatory activities, delve into their molecular mechanisms of action, and provide detailed experimental protocols for the cited assays.

Comparative Biological Activities

The bioactive compounds of Salvia miltiorrhiza exhibit a range of pharmacological effects, with antioxidant and anti-inflammatory activities being particularly significant for their therapeutic potential. The following tables summarize the available quantitative data for a direct comparison of these activities. It is important to note that the data are compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with the results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals). A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 (µM)Source
Salvianolic acid B DPPH Radical Scavenging> Vitamin C[1]
ABTS Radical Scavenging18.59 (VCEAC mg/100ml)[1]
Danshensu DPPH Radical Scavenging> Vitamin C[1]
ABTS Radical Scavenging12.89 (VCEAC mg/100ml)[1]
Tanshinone IIA Not available in a directly comparable format-
Cryptotanshinone Not available in a directly comparable format-

*VCEAC: Vitamin C Equivalent Antioxidant Capacity.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or to modulate inflammatory signaling pathways like NF-κB.

CompoundAnti-inflammatory AssayIC50 (µM)Source
Cryptotanshinone COX-2 Inhibition~22
mPGES-1 Inhibition1.9 ± 0.4[2][3]
Tanshinone IIA mPGES-1 InhibitionNo relevant inhibition[2][3]
Salvianolic acid B Not available in a directly comparable format-
Danshensu Not available in a directly comparable format-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these Salvia miltiorrhiza compounds stem from their modulation of various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved in their antioxidant and anti-inflammatory actions.

Salvianolic Acid B: Endothelial Protection via PI3K/Akt and Nrf2 Pathways

Salvianolic acid B has been shown to protect endothelial cells from oxidative stress, a key factor in cardiovascular disease. This protection is mediated, in part, through the activation of the PI3K/Akt and Nrf2 signaling pathways, which upregulate antioxidant and cytoprotective genes.

Salvianolic_Acid_B_Pathway SalB Salvianolic Acid B PI3K PI3K SalB->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes promotes transcription Cell_Protection Endothelial Cell Protection Antioxidant_Genes->Cell_Protection leads to

Caption: Signaling pathway of Salvianolic Acid B in endothelial protection.

Tanshinone IIA: Cardioprotection through Inhibition of NF-κB Signaling

Tanshinone IIA exhibits cardioprotective effects by mitigating inflammation. One of its key mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. By preventing the activation of NF-κB, Tanshinone IIA reduces the expression of pro-inflammatory cytokines.

Tanshinone_IIA_Pathway TIIA Tanshinone IIA IKK IKK TIIA->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Cryptotanshinone_Pathway Crypto Cryptotanshinone Keap1 Keap1 Crypto->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 induces expression Anti_inflammation Anti-inflammatory Effects HO1->Anti_inflammation mediates DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample solution DPPH_sol->Mix Sample_sol Prepare sample solutions (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure_abs Measure absorbance (at ~517 nm) Incubate->Measure_abs Calculate Calculate % inhibition and IC50 value Measure_abs->Calculate COX2_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Enzyme Prepare COX-2 enzyme solution Pre_incubate Pre-incubate enzyme with inhibitor Enzyme->Pre_incubate Inhibitor Prepare inhibitor solutions (test compounds) Inhibitor->Pre_incubate Substrate Prepare arachidonic acid (substrate) solution Add_substrate Initiate reaction by adding substrate Pre_incubate->Add_substrate Incubate_reaction Incubate for a specific time Add_substrate->Incubate_reaction Stop_reaction Stop the reaction Incubate_reaction->Stop_reaction Measure_product Measure prostaglandin (e.g., PGE2) production Stop_reaction->Measure_product Calculate_inhibition Calculate % inhibition and IC50 value Measure_product->Calculate_inhibition

References

A Comparative Analysis of 15,16-Dihydrotanshindiol C and Other Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 15,16-Dihydrotanshindiol C and established direct thrombin inhibitors. Due to the limited availability of quantitative data for this compound, this guide utilizes data from its structurally similar analogue, 15,16-dihydrotanshinone I, to provide a preliminary comparison. Further experimental validation of this compound's activity is warranted.

Executive Summary

Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation. While established drugs like Argatroban, Bivalirudin, and Dabigatran are widely used clinically, research into novel inhibitors from natural sources, such as this compound from Salvia miltiorrhiza, is ongoing. This guide compares the available data on these compounds to highlight their mechanisms of action and therapeutic potential.

Comparative Data of Direct Thrombin Inhibitors

The following table summarizes the key characteristics of 15,16-dihydrotanshinone I (as a proxy for this compound) and three clinically approved direct thrombin inhibitors.

CompoundTypeMechanism of ActionInhibition Constant (Ki)IC50AdministrationHalf-life
15,16-dihydrotanshinone I DiterpenoidDirect Thrombin InhibitorNot Reported29.39 µM[1]--
Argatroban Synthetic L-arginine derivativeReversible, direct inhibitor of the thrombin catalytic site.[2][3][4][5]0.04 µM[3]Not ReportedIntravenous[2]~52 minutes[2]
Bivalirudin Synthetic peptide analogue of hirudinBivalent inhibitor, binding to both the catalytic site and exosite-1 of thrombin.[6][7][8][9][10]Not ReportedNot ReportedIntravenous[7]~25 minutes (normal renal function)[6][7]
Dabigatran Small molecule prodrug (Dabigatran etexilate)Competitive, reversible direct inhibitor of the thrombin active site.[1][11]4.5 nM[1]Not ReportedOral[11]12-17 hours

Signaling Pathway of Direct Thrombin Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this process, responsible for converting fibrinogen to fibrin. Direct thrombin inhibitors interrupt this cascade by binding to and inactivating thrombin.

Thrombin_Inhibition_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inhibitor Direct Thrombin Inhibitor (e.g., this compound) Inhibitor->Thrombin Inhibition

Caption: Direct thrombin inhibitors block the coagulation cascade by binding to thrombin.

Experimental Protocols

In Vitro Thrombin Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the thrombin inhibitory activity of a test compound.

1. Materials and Reagents:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG)

  • Test compound (e.g., this compound)

  • Known thrombin inhibitor (positive control, e.g., Argatroban)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Experimental Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • In a 96-well plate, add a small volume of each dilution of the test compound, positive control, or vehicle (DMSO in Assay Buffer) to respective wells.

  • Add a solution of human α-thrombin to each well and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of thrombin activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for screening and characterizing novel thrombin inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library (e.g., Natural Product Extracts) High_Throughput_Screening High-Throughput Screening (Thrombin Inhibition Assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, Binding Site) IC50_Determination->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (against other proteases) Mechanism_of_Action->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Thrombosis models) Selectivity_Profiling->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

References

Independent Verification of Dihydrotanshinone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an objective comparison of the preclinical performance of 15,16-Dihydrotanshinone I, a bioactive compound isolated from Salvia miltiorrhiza, with established chemotherapeutic agents. Due to a lack of available research data for 15,16-Dihydrotanshindiol C, this guide will focus on the closely related and more extensively studied compound, 15,16-Dihydrotanshinone I. The aim is to offer a clear, data-driven overview to inform further research and drug development efforts. The comparative analysis is based on experimental data from in vitro and in vivo studies on leukemia and breast cancer models.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of 15,16-Dihydrotanshinone I and standard chemotherapeutic agents in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50Exposure Time
Leukemia
HL-6015,16-Dihydrotanshinone I~0.51 µg/mL24 hours
HL-60Doxorubicin1.0 µMNot Specified
HL-60Cytarabine~2.5 µM24 hours
HL-60Daunorubicin0.1 µM48 hours
Breast Cancer
MDA-MB-23115,16-Dihydrotanshinone I0.92 µMNot Specified
MDA-MB-231Doxorubicin1.0 µM48 hours[1]
MCF-715,16-Dihydrotanshinone I0.84 µMNot Specified
MCF-7Doxorubicin4.0 µM48 hours[1]

Disclaimer: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, assay method, exposure time). The data presented here is compiled from different studies and should be interpreted with caution. Direct comparison is most accurate when data is generated from the same head-to-head study.

Table 2: In Vitro Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

Cell LineCompoundConcentrationApoptotic Cells (%)Exposure Time
Leukemia
HL-6015,16-Dihydrotanshinone I1.5 µg/mLData not quantified24 hours
HL-60Doxorubicin0.5 µM & 5 µMIncrease in G2/M arrestNot Specified[2]
HL-60Daunorubicin0.25 - 4 µg/mLConcentration-dependent increase in DNA fragmentation2 hours pulse
Breast Cancer
MDA-MB-23115,16-Dihydrotanshinone INot SpecifiedData not quantifiedNot Specified
MDA-MB-231Doxorubicin1, 2.5, 5 µMDose-dependent increase24 hours[3]
MCF-715,16-Dihydrotanshinone INot SpecifiedData not quantifiedNot Specified
MCF-7Doxorubicin20 nM~25%72 hours[4][5]

Note: Quantitative data for apoptosis induction by 15,16-Dihydrotanshinone I was not consistently reported in the reviewed literature, which often described the activation of apoptotic pathways qualitatively.

Table 3: In Vivo Antitumor Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial step in preclinical drug evaluation.

Cancer TypeCell LineCompoundDosageOutcome
Leukemia HL-6015,16-Dihydrotanshinone I25 mg/kgAttenuated tumor growth[6]
LeukemiaNot SpecifiedDoxorubicinNot SpecifiedExtended survival of leukemic mice[7]
Breast Cancer MDA-MB-23115,16-Dihydrotanshinone INot SpecifiedSignificantly inhibited tumor growth[8]
Breast CancerMDA-MB-231Doxorubicin4 mg/kg/wkInhibition of tumor growth and metastasis[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of 15,16-Dihydrotanshinone I

The antitumor activity of 15,16-Dihydrotanshinone I is mediated through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

G cluster_leukemia Leukemia (HL-60 cells) cluster_breast_cancer Breast Cancer (MCF-7, MDA-MB-231 cells) cluster_prostate_cancer Prostate Cancer (DU145 cells) DHTS 15,16-Dihydrotanshinone I JNK JNK (c-Jun N-terminal Kinase) DHTS->JNK Cyclins Cyclin D1, D3, E DHTS->Cyclins CDK4 CDK4 DHTS->CDK4 p27 p27 DHTS->p27 Bcl_xL Bcl-xL DHTS->Bcl_xL ER_Stress Endoplasmic Reticulum Stress DHTS->ER_Stress FasL FasL (Fas Ligand) JNK->FasL Caspase8 Caspase-8 FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_L Apoptosis Caspase3->Apoptosis_L G1_Arrest G1 Phase Arrest Cyclins->G1_Arrest CDK4->G1_Arrest p27->G1_Arrest Mito Mitochondrial Membrane Potential Bcl_xL->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Apoptosis_B Apoptosis Caspase3_7->Apoptosis_B Apoptosis_P Apoptosis ER_Stress->Apoptosis_P

Caption: Signaling pathways modulated by 15,16-Dihydrotanshinone I.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

The following diagram illustrates a typical workflow for assessing the in vitro effects of a compound on cancer cells.

G cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat cells with 15,16-Dihydrotanshinone I or comparator drug start->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation->flow wb Western Blot (Protein Expression of Apoptotic Markers) incubation->wb data_analysis Data Analysis and Comparison mtt->data_analysis flow->data_analysis wb->data_analysis

Caption: Workflow for in vitro anticancer activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of research findings. Below are generalized protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of metabolic activity and, therefore, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Animal Xenograft Model for In Vivo Antitumor Activity

This model assesses the effect of a compound on tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Compound Administration: Administer the test compound and vehicle control to the mice through a specified route (e.g., intraperitoneal, intravenous, or oral).

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

Conclusion

The available preclinical data suggests that 15,16-Dihydrotanshinone I exhibits significant anticancer activity against leukemia and breast cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. Its in vitro potency, as indicated by IC50 values, appears to be in a similar range to some standard chemotherapeutic agents, although direct comparisons are limited by variations in experimental protocols across different studies. In vivo studies in xenograft models further support its antitumor potential.

This guide highlights the need for further standardized, head-to-head comparative studies to more definitively ascertain the therapeutic potential of 15,16-Dihydrotanshinone I relative to existing cancer therapies. Researchers are encouraged to utilize the provided protocols as a foundation for such validation studies. The elucidation of its mechanisms of action provides a strong rationale for its continued investigation as a potential novel anticancer agent.

References

A Comparative Analysis of 15,16-Dihydrotanshindiol C: In Vitro Anticoagulant vs. In Vivo Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo biological activities of 15,16-Dihydrotanshindiol C, a diterpenoid compound isolated from Salvia miltiorrhiza. While in vitro studies have highlighted its potential as an anticoagulant through the inhibition of thrombin, current in vivo research has primarily focused on its anticancer properties. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the known signaling pathways to facilitate a comprehensive understanding of this compound's multifaceted bioactivity.

Data Presentation

The following tables summarize the key quantitative findings for the in vitro and in vivo studies of this compound (also referred to as 15,16-dihydrotanshinone I or DHTS in some literature).

Table 1: In Vitro Thrombin Inhibition of this compound

BioactivityAssayTest SystemIC50 ValueReference
Thrombin InhibitionEnzymatic AssayPurified human thrombin29.39 μM--INVALID-LINK--

Table 2: In Vivo Anticancer Efficacy of this compound

Cancer ModelAnimal ModelTreatment Dose & ScheduleOutcomeReference
Human promyelocytic leukemia (HL-60)Xenograft in nude mice25 mg/kg, intraperitoneally, daily for one weekAttenuated tumor growth--INVALID-LINK--
Hemangioendothelioma (EOMA)Xenograft in nude mice10 mg/kgSignificantly inhibited tumor growth--INVALID-LINK--

Experimental Protocols

In Vitro Thrombin Inhibition Assay

The thrombin inhibitory activity of this compound was determined using an enzymatic assay.[1]

  • Reaction Mixture Preparation: A 200 μL incubation system was prepared containing Tris buffer (50 mM, pH 8.3), human thrombin (0.1 NIH per mL, final concentration), NaCl (100 mM), BSA (0.1 mg/mL), and the test compound (this compound) at various concentrations.

  • Pre-incubation: The reaction mixture was pre-incubated at 37°C for 10 minutes.

  • Initiation of Reaction: The reaction was initiated by adding the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate (50 μM, final concentration).

  • Incubation and Measurement: After a 20-minute incubation period, the fluorescence intensity was measured using a fluorescence microplate reader. The inhibition of thrombin activity was calculated based on the reduction in fluorescence in the presence of the compound compared to a control.

In Vivo Anticancer Studies

1. Human Leukemia (HL-60) Xenograft Model [2]

  • Cell Culture and Implantation: Human promyelocytic leukemia HL-60 cells were cultured and subsequently implanted subcutaneously into the right flank of SCID/Beige mice.

  • Treatment: Once tumors were established, the mice were treated with this compound at a dose of 25 mg/kg, administered via intraperitoneal injection once a week for two weeks.

  • Tumor Volume Assessment: Tumor volumes were monitored to assess the efficacy of the treatment.

2. Hemangioendothelioma (EOMA) Xenograft Model

  • Cell Culture and Implantation: Mouse endothelioma (EOMA) cells were cultured and implanted in nude mice to establish a xenograft model of hemangioma.

  • Treatment: The mice were treated with this compound at a dose of 10 mg/kg.

  • Outcome Evaluation: The anti-tumor activity was evaluated by measuring the inhibition of tumor growth.

Mandatory Visualization

Signaling Pathways in Anticancer Activity

The in vivo anticancer effects of this compound have been linked to the induction of apoptosis and inhibition of angiogenesis through the modulation of specific signaling pathways.

G cluster_0 JNK/FasL-Mediated Apoptosis in Leukemia Cells DHTS This compound JNK JNK Activation DHTS->JNK FasL FasL Expression JNK->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis_Leukemia Apoptosis Caspase3->Apoptosis_Leukemia

Caption: JNK/FasL-mediated apoptotic pathway induced by this compound in leukemia cells.[2]

G cluster_1 Anti-Angiogenic Signaling in Hemangioendothelioma DHTS This compound HIF1a HIF-1α Inhibition DHTS->HIF1a VEGF VEGF Expression Inhibition HIF1a->VEGF Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis

Caption: Anti-angiogenic pathway of this compound via HIF-1α inhibition.[3]

Experimental Workflow

G cluster_2 Comparative Workflow InVitro In Vitro Study (Thrombin Inhibition) Data_Analysis Data Analysis and Comparison InVitro->Data_Analysis InVivo In Vivo Study (Anticancer Activity) InVivo->Data_Analysis

Caption: Workflow for comparing in vitro and in vivo results of this compound.

References

Specificity of 15,16-Dihydrotanshindiol C as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of 15,16-Dihydrotanshindiol C and related tanshinone derivatives. The focus is on providing objective performance comparisons supported by available experimental data to aid in research and drug development.

Executive Summary

Inhibitor Performance Comparison

The following tables summarize the available quantitative data on the inhibitory potency of various tanshinone derivatives and reference inhibitors against their respective targets.

Table 1: Thrombin Inhibitors

InhibitorTargetIC50 (µM)Compound Class
15,16-Dihydrotanshinone I*Thrombin29.39[1]Diterpenoid
CryptotanshinoneThrombin81.11[1]Diterpenoid
Tanshinone IIAThrombin66.60[1]Diterpenoid
ArgatrobanThrombin~0.039**Synthetic small molecule

*Note: 15,16-Dihydrotanshinone I is a structurally related compound to this compound. This value is used as an estimate of potency. **Note: Ki value reported as ~39 nM, which is approximately 0.039 µM.

Table 2: STAT3 Inhibitors

InhibitorTargetIC50 (µM)Assay Type
CryptotanshinoneSTAT34.6Cell-free[2]
S3I-201 (NSC 74859)STAT386Cell-free (DNA-binding)[3][4]

Signaling Pathways

Thrombin and the Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Direct thrombin inhibitors, such as potentially this compound, act by binding to thrombin and blocking its enzymatic activity.

Thrombin_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Prothrombin Prothrombin Factor X->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (clot) Fibrin (clot) Fibrinogen->Fibrin (clot) 15_16_Dihydrotanshindiol_C 15_16_Dihydrotanshindiol_C 15_16_Dihydrotanshindiol_C->Thrombin Inhibition

Caption: Role of Thrombin in the Coagulation Cascade and Site of Inhibition.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its constitutive activation is implicated in various cancers. Inhibitors of STAT3, such as Cryptotanshinone, often target the SH2 domain, preventing dimerization and subsequent downstream signaling.

STAT3_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylation p-STAT3 p-STAT3 STAT3 (inactive)->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation of Cell Proliferation, Survival Cryptotanshinone Cryptotanshinone Cryptotanshinone->STAT3 Dimer Inhibition

Caption: STAT3 Signaling Pathway and Inhibition by Cryptotanshinone.

Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against thrombin.

  • Materials:

    • Human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG)

    • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a series of dilutions of the test compound in the assay buffer. b. In a 96-well plate, add a fixed amount of human α-thrombin to each well. c. Add the diluted test compound or vehicle control (e.g., DMSO) to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the chromogenic substrate to each well. e. Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over a period of time using a microplate reader. f. The rate of substrate cleavage is proportional to the thrombin activity. g. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

STAT3 Inhibition Assay (Cell-free, DNA-binding)

This protocol outlines a general method for assessing the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Materials:

    • Recombinant human STAT3 protein

    • Biotin-labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe)

    • Streptavidin-coated microplates

    • Anti-STAT3 antibody conjugated to a detectable enzyme (e.g., HRP)

    • Substrate for the detection enzyme (e.g., TMB)

    • Assay buffer (e.g., binding buffer containing DTT, poly(dI-dC))

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Coat streptavidin-coated microplates with the biotin-labeled DNA probe. b. Prepare a reaction mixture containing recombinant STAT3 protein and the test compound at various concentrations in the assay buffer. c. Incubate the mixture to allow the inhibitor to interact with the STAT3 protein. d. Add the STAT3-inhibitor mixture to the DNA-coated wells and incubate to allow for STAT3-DNA binding. e. Wash the wells to remove unbound protein. f. Add the anti-STAT3 antibody-enzyme conjugate and incubate. g. Wash the wells to remove unbound antibody. h. Add the detection substrate and measure the resulting signal (e.g., absorbance at a specific wavelength) using a microplate reader. i. The signal intensity is proportional to the amount of STAT3 bound to the DNA. j. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. k. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_thrombin Thrombin Inhibition Assay cluster_stat3 STAT3 DNA-Binding Assay Thrombin_Enzyme Thrombin Enzyme Incubation_Thrombin Incubation Thrombin_Enzyme->Incubation_Thrombin Test_Compound_Thrombin Test Compound (e.g., this compound) Test_Compound_Thrombin->Incubation_Thrombin Substrate_Addition_Thrombin Chromogenic Substrate Addition Incubation_Thrombin->Substrate_Addition_Thrombin Measurement_Thrombin Kinetic Absorbance Measurement Substrate_Addition_Thrombin->Measurement_Thrombin IC50_Calculation_Thrombin IC50 Determination Measurement_Thrombin->IC50_Calculation_Thrombin STAT3_Protein STAT3 Protein Incubation_STAT3 Incubation STAT3_Protein->Incubation_STAT3 Test_Compound_STAT3 Test Compound (e.g., Cryptotanshinone) Test_Compound_STAT3->Incubation_STAT3 DNA_Binding Binding to DNA-coated Plate Incubation_STAT3->DNA_Binding Detection Antibody-based Detection DNA_Binding->Detection IC50_Calculation_STAT3 IC50 Determination Detection->IC50_Calculation_STAT3

Caption: General Experimental Workflow for Inhibitor Screening.

References

Literature on 15,16-Dihydrotanshindiol C: A Scarcity of Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches identified 15,16-Dihydrotanshindiol C as a thrombin inhibitor, primarily through product information from chemical suppliers, which referenced two key scientific papers. However, a thorough examination of these and other related publications did not yield specific experimental data for this particular compound.

One of the cited studies, Lu et al. (2015), focused on screening for direct thrombin inhibitors from Radix Salviae Miltiorrhizae. While this study successfully identified several potent thrombin inhibitors and reported their half-maximal inhibitory concentration (IC50) values, this compound was not among the compounds for which specific data was provided in the accessible parts of the publication. The study highlighted the thrombin inhibitory effects of other related compounds, including:

  • 15,16-dihydrotanshinone I (IC50: 29.39 μM)

  • Cryptotanshinone (IC50: 81.11 μM)

  • Tanshinone IIA (IC50: 66.60 μM)

The second cited reference, Sieniawska et al. (2021), investigated the antimycobacterial properties of tanshinones. While the supplementary data of this paper mentions "15,16-dihydrotanshindiol B/C," its primary focus is on the disruption of the mycobacterial cell envelope and oxidative stress, not on thrombin inhibition.[1]

Further extensive searches for experimental studies, biological activity data, and mechanism of action research specifically for this compound did not uncover the necessary quantitative data to construct the requested comparative guide with detailed tables and diagrams.

Based on the available scientific literature, a detailed comparison guide for this compound cannot be generated at this time. The specific experimental data required for such a guide, including IC50 values for its thrombin inhibition activity and detailed experimental protocols, are not present in the currently accessible scientific publications. Researchers, scientists, and drug development professionals interested in this compound may need to conduct primary research to establish these foundational data points.

References

Benchmarking 15,16-Dihydrotanshindiol C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15,16-Dihydrotanshindiol C against established industry standards in key therapeutic areas. The data presented is intended to inform research and development decisions by highlighting the performance of this natural compound in relevant biological assays.

Anti-Proliferative and Anti-Angiogenic Activity: Comparison with Propranolol and Doxorubicin

Recent studies have highlighted the potential of this compound and related compounds in oncology, particularly in inhibiting cell proliferation and angiogenesis, a key process in tumor growth. The primary mechanism identified involves the downregulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.

Industry Standards:

  • Propranolol: A non-selective beta-blocker, propranolol has been repurposed as a first-line treatment for infantile hemangiomas due to its anti-angiogenic properties. It is known to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α.[1] The IC50 for propranolol-induced inhibition of proliferation in hemangioma endothelial cells is approximately 50 μM.[2]

  • Doxorubicin: A widely used chemotherapeutic agent, doxorubicin has a broad mechanism of action that includes DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[3][4] Its potency varies significantly depending on the cancer cell line.

Comparative Data:

While direct comparative studies with this compound are limited, a closely related compound, 15,16-dihydrotanshinone I (DHTS), has been shown to significantly decrease cell proliferation in human breast cancer cell lines (MCF-7 and MDA-MB-231) in a dose-dependent manner by inducing G1 phase arrest and apoptosis.[5] Although a specific IC50 value for proliferation was not provided in the reviewed literature, its demonstrated effect on the cell cycle and apoptosis pathways suggests significant anti-proliferative potential.

CompoundTarget/MechanismCell LineIC50Citation(s)
This compound (analog) HIF-1α downregulation, G1 arrest, apoptosisMCF-7, MDA-MB-231Data not available[5]
Propranolol β-adrenergic receptor antagonist, ↓VEGFHemangioma Endothelial Cells~50 μM[1][2]
Doxorubicin DNA intercalation, Topoisomerase II inhibitionBFTC-9052.3 μM[6][7]
MCF-72.5 μM[6][7]
M212.8 μM[6][7]
HeLa2.9 μM[6][7]
UMUC-35.1 μM[6][7]
HepG212.2 μM[6][7]
TCCSUP12.6 μM[6][7]
A549, Huh7, VMCUB-1> 20 μM[6][7]

Signaling Pathway Diagrams:

HIF-1a_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_HIF1b HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1a_HIF1b HRE Hypoxia Response Element (HRE) Binding HIF1a_HIF1b->HRE VEGF VEGF Transcription HRE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis DHTC This compound DHTC->HIF1a_stabilization Inhibition

HIF-1α Signaling Pathway Inhibition

Propranolol_Mechanism_of_Action Propranolol Propranolol beta_AR β-Adrenergic Receptors Propranolol->beta_AR Blockade Vasoconstriction Vasoconstriction beta_AR->Vasoconstriction VEGF_pathway ↓ VEGF Pathway beta_AR->VEGF_pathway Apoptosis ↑ Apoptosis in Endothelial Cells beta_AR->Apoptosis Angiogenesis ↓ Angiogenesis VEGF_pathway->Angiogenesis

Propranolol's Anti-Angiogenic Mechanisms

Anti-Thrombotic Potential: Comparison with Aspirin

This compound has been identified as a potent thrombin inhibitor, suggesting its potential as an anti-coagulant or anti-platelet agent.

Industry Standard:

  • Aspirin: A cornerstone of anti-platelet therapy, aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2, a potent platelet aggregator.[8] Its effect is typically measured by platelet aggregation assays rather than a simple IC50 value.

Comparative Data:

A specific IC50 value for the thrombin inhibitory activity of this compound was not available in the reviewed literature. However, its classification as a "potent" inhibitor suggests significant activity that warrants further investigation and direct comparison with established anti-thrombotic agents.

CompoundTarget/MechanismKey AssayResultCitation(s)
This compound Thrombin InhibitionEnzymatic/Clotting AssaysPotent inhibitor (quantitative data not available)-
Aspirin COX-1 InhibitionPlatelet Aggregation AssayEffective inhibition at doses of 81-325 mg daily[3][9][10]

Experimental Workflow Diagram:

Thrombin_Inhibitor_Screening_Workflow Start Start Prepare_Reagents Prepare Thrombin, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Thrombin_Inhibitor Incubate Thrombin with This compound or Standard Prepare_Reagents->Incubate_Thrombin_Inhibitor Add_Substrate Add Fluorogenic or Chromogenic Substrate Incubate_Thrombin_Inhibitor->Add_Substrate Measure_Signal Measure Fluorescence or Absorbance over Time Add_Substrate->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition and IC50 Value Measure_Signal->Calculate_Inhibition End End Calculate_Inhibition->End

Thrombin Inhibitor Screening Workflow

Anti-Inflammatory Activity: Comparison with Ibuprofen

The role of tanshinones in modulating inflammatory pathways suggests that this compound may possess anti-inflammatory properties.

Industry Standard:

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen primarily acts by inhibiting COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.

Comparative Data:

CompoundTarget/MechanismAssayIC50Citation(s)
This compound Not fully elucidatedN/AData not available-
Ibuprofen COX-1 InhibitionEnzymatic Assay13 μM[11][12]
COX-2 InhibitionEnzymatic Assay370 μM[11]
Inhibition of Albumin DenaturationIn vitro anti-inflammatory assay69.34 µg/ml[13]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., hemangioma endothelial cells, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, propranolol, or doxorubicin for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Thrombin Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare Thrombin Assay Buffer, a working solution of human thrombin, a fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC), and various concentrations of this compound and a standard thrombin inhibitor (e.g., argatroban).

  • Reaction Setup: In a 96-well plate, add the Thrombin Assay Buffer, the test compound or standard, and the thrombin solution. Incubate at room temperature for 10-15 minutes.

  • Initiate Reaction: Add the thrombin substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 350/450 nm) every 2-3 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.[14]

In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound or ibuprofen.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to the control and determine the IC50 value.[15]

HIF-1α Inhibition Assay (Western Blot)
  • Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231) and treat with various concentrations of this compound for a specified time (e.g., 72 hours), with the final hours (e.g., 18 hours) under hypoxic conditions (e.g., 1% O2).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against HIF-1α, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

  • Data Analysis: Quantify the band intensities to determine the relative reduction in HIF-1α protein levels.[16]

References

Lack of Head-to-Head Studies Precludes Comparative Analysis of 15,16-Dihydrotanshindiol C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the availability of head-to-head comparative studies involving 15,16-Dihydrotanshindiol C. At present, there is no publicly accessible experimental data that directly compares the performance of this compound with other alternative compounds. This absence of quantitative data on its biological activities, such as efficacy, potency, and safety, prevents the creation of a detailed comparison guide as requested.

While research into related compounds from the tanshinone family exists, the specific biological profile of this compound remains largely uncharacterized in a comparative context. For instance, a study by Lu et al. (2015) investigated the direct thrombin inhibitory effects of other tanshinones, namely 15,16-dihydrotanshinone I, cryptotanshinone, and tanshinone IIA. This study provided valuable IC50 values for these compounds, highlighting their potential as anticoagulants. However, this compound was not included in this or any other similar screening study found.

The lack of available data makes it impossible to construct the requested data tables, detail experimental protocols, or generate visualizations of signaling pathways or experimental workflows related to this compound in a comparative manner.

Therefore, for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, it is crucial to note that foundational research to establish its biological activity and to compare it with existing standards or analogues has yet to be published. Further investigation is required to elucidate its mechanism of action and to quantify its effects before any meaningful comparisons can be drawn.

Safety Operating Guide

Proper Disposal of 15,16-Dihydrotanshindiol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 15,16-Dihydrotanshindiol C must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Due to the compound's bioactive nature and the lack of a specific Safety Data Sheet (SDS), it is imperative to treat it as a potentially hazardous substance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a bioactive diterpenoid, and related tanshinones exhibit varying levels of toxicity, a cautious approach is necessary. Safety Data Sheets for analogous compounds like Cryptotanshinone indicate potential hazards such as oral toxicity and high aquatic toxicity.[1][2][3] Therefore, all personnel handling this compound should wear the following minimum PPE:

  • Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn to protect from potential skin exposure.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used.

II. Waste Segregation and Container Management

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

Table 1: Waste Segregation for this compound

Waste TypeContainerLabeling Requirements
Solid Waste Labeled, sealed, and leak-proof chemical waste container."Hazardous Waste," "this compound," and list all components.
(e.g., contaminated gloves, weigh boats, paper towels)
Liquid Waste Labeled, sealed, and leak-proof chemical waste container compatible with the solvent used."Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.
(e.g., solutions containing the compound)
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," and "this compound."
(e.g., contaminated needles, scalpels)

Key Operational Steps:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][4]

  • Use Designated Containers: All waste contaminated with this compound must be collected in designated, properly labeled hazardous waste containers.

  • Segregate Incompatibles: While no specific incompatibilities for this compound are documented, it is good laboratory practice to segregate it from strong acids, bases, and oxidizing agents.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." For liquid waste, include the solvent and estimated concentration.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

III. Disposal Procedures

The following workflow outlines the step-by-step process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Storage and Documentation cluster_3 Final Disposal Generate Waste Generate this compound Waste (Solid, Liquid, or Sharps) Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Generate Waste->Segregate Containerize Place in Appropriate, Labeled Hazardous Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area (SAA) Containerize->Store Log Maintain a Log of Accumulated Waste Store->Log Contact EHS Contact Institutional Environmental Health & Safety (EHS) for Pickup Log->Contact EHS Disposal EHS Arranges for Final Disposal (Typically Incineration) Contact EHS->Disposal

Figure 1. Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit or absorbent pads to contain the material.

  • Clean the Area: Carefully collect the spilled material and absorbent pads and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS office.

V. Experimental Protocols Cited

While this document does not cite specific experimental protocols, the disposal procedures are based on established guidelines for handling laboratory chemical waste and potentially cytotoxic compounds.[5][6][7][8][9]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. For further guidance, always consult your institution's specific chemical hygiene plan and contact your EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15,16-Dihydrotanshindiol C
Reactant of Route 2
15,16-Dihydrotanshindiol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.